Product packaging for 4-Azidophenol(Cat. No.:CAS No. 24541-43-3)

4-Azidophenol

カタログ番号: B2928251
CAS番号: 24541-43-3
分子量: 135.126
InChIキー: ABSZNIJDTSIVHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Azidophenol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.126. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B2928251 4-Azidophenol CAS No. 24541-43-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-azidophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSZNIJDTSIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Azidophenol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile chemical compound with significant applications in chemical biology, drug discovery, and materials science. This document details its chemical structure, physicochemical properties, synthesis, and key reactions, with a focus on its utility as a tool for bioconjugation and photoaffinity labeling.

Chemical Structure and Identification

This compound, also known as p-azidophenol, is an aromatic compound featuring a hydroxyl group and an azide group attached to a benzene ring in a para configuration.

Systematic IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for melting and boiling points are not consistently reported in the literature, computed properties provide valuable estimates.

PropertyValueSource
CAS Number 24541-43-3[1][2][3]
Molecular Formula C₆H₅N₃O[1][3]
Molecular Weight 135.13 g/mol [1][2]
Appearance Brown to black oil/liquidN/A
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Dimethyl sulfoxide (DMSO). The hydroxyl group enhances solubility in polar solvents.[4]
Gas-Phase Acidity 340.3 ± 2.0 kcal/mol[4][5]
pKa Not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Key Features
FT-IR Strong, characteristic azide (N₃) stretching vibration around 2100–2150 cm⁻¹. Broad O-H stretching band in the region of 3200–3600 cm⁻¹.[4]
¹H NMR Aromatic protons typically appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The phenolic proton will appear as a broad singlet.
¹³C NMR Four distinct signals in the aromatic region are expected due to the symmetry of the molecule. The carbon attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the azide group.
UV-Vis Exhibits a maximum absorbance (λmax) at approximately 270 nm.[4]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the diazotization of 4-aminophenol, followed by substitution with an azide salt.[4]

Synthesis_of_4_Azidophenol Aminophenol 4-Aminophenol Diazonium 4-Hydroxybenzenediazonium Salt Aminophenol->Diazonium NaNO₂, HCl 0-5 °C Azidophenol This compound Diazonium->Azidophenol NaN₃

Caption: Synthesis of this compound from 4-Aminophenol.

Detailed Experimental Protocol: Synthesis from 4-Aminophenol

Materials:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-aminophenol in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 4-aminophenol solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a color change.

  • Azide Substitution:

    • In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. Continue stirring in the ice bath for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals. The diazonium salt intermediate is unstable and potentially explosive, especially when dry. Keep it in solution and at low temperatures at all times.

Key Chemical Reactions and Applications

This compound is a valuable bifunctional molecule, with the azide and hydroxyl groups offering orthogonal reactivity for various chemical modifications.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in the highly efficient and specific "click" reaction with terminal alkynes, catalyzed by copper(I), to form a stable 1,2,3-triazole linkage.[4] This reaction is widely used for bioconjugation, allowing for the attachment of this compound to a wide range of molecules, including proteins, nucleic acids, and small molecules.

CuAAC_Reaction cluster_reagents Cu(I) catalyst Azidophenol This compound Triazole 1,4-disubstituted 1,2,3-Triazole Azidophenol->Triazole Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole Cu(I) Cu(I)

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: A General CuAAC Reaction

Materials:

  • This compound

  • An alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

  • Stir plate and stir bar

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve this compound and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.

Photoaffinity Labeling

Upon exposure to UV light, the azide group of this compound undergoes photolysis to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. This technique is invaluable for identifying and characterizing the binding partners of molecules of interest in biological systems.

Photoaffinity_Labeling Azidophenol This compound Nitrene Nitrene Intermediate Azidophenol->Nitrene UV Light (hν) - N₂ Covalent_Adduct Covalent Adduct Nitrene->Covalent_Adduct Target Target Molecule (e.g., Protein) Target->Covalent_Adduct

Caption: Mechanism of Photoaffinity Labeling with this compound.

Detailed Experimental Protocol: General Photoaffinity Labeling

Materials:

  • A probe molecule derivatized with this compound

  • Biological sample (e.g., protein solution, cell lysate, or live cells)

  • UV lamp (typically with an emission maximum around 254-365 nm)

  • Quartz cuvette or plate (for in vitro experiments) or appropriate cell culture plates

  • Ice bath

  • Analysis tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Incubate the this compound-containing probe with the biological sample to allow for binding to its target. This is typically done in the dark to prevent premature photolysis.

  • As a control, a parallel experiment can be run with an excess of a non-photoreactive competitor to demonstrate specific binding.

  • Place the sample on ice to minimize heat-induced damage during irradiation.

  • Expose the sample to UV light for a predetermined amount of time. The optimal irradiation time and wavelength should be determined empirically.

  • After irradiation, the covalently labeled target molecules can be analyzed. For example, labeled proteins can be separated by SDS-PAGE and visualized by autoradiography (if the probe is radiolabeled) or by western blotting with an antibody against a tag on the probe.

  • For target identification, the labeled protein can be excised from the gel and identified by mass spectrometry.

Important Considerations:

  • The efficiency of photo-crosslinking can be low, and optimization of probe concentration, irradiation time, and wavelength is often necessary.

  • The nitrene intermediate is highly reactive and can react with water, leading to a reduction in labeling efficiency.

Safety and Handling

This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. As with all azides, there is a potential for explosive decomposition, especially with heat, shock, or friction. Avoid contact with heavy metals, as this can lead to the formation of explosive heavy metal azides.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the robust and specific reactivity of the azide group in click chemistry and photoaffinity labeling, makes it an indispensable reagent for a wide range of applications, from the synthesis of novel materials to the elucidation of complex biological interactions. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 4-Azidophenol from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 4-azidophenol, a versatile bifunctional molecule, from the readily available precursor 4-aminophenol. This compound serves as a valuable building block in organic chemistry and chemical biology, primarily due to its possession of both a hydroxyl group and an azide group.[1] The azide functionality is particularly useful in "click chemistry" and for bioorthogonal labeling of biomolecules, while the phenol group allows for further functionalization.[1]

The synthesis proceeds through a well-established two-step reaction pathway: the diazotization of 4-aminophenol to form a diazonium salt intermediate, followed by a nucleophilic substitution with an azide salt.[2][3]

Reaction Pathway

The overall transformation from 4-aminophenol to this compound involves two key stages:

  • Diazotization: 4-Aminophenol is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][4] This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺), yielding 4-hydroxybenzenediazonium chloride. This step must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[3]

  • Azidation: The resulting diazonium salt solution is then treated with sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen group (N₂) from the aromatic ring to form the final product, this compound.

Below is a diagram illustrating the logical flow of the synthesis.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_azidation Step 2: Azidation & Work-up A Dissolve 4-Aminophenol in HCl (aq) B Cool solution to 0-5 °C (Ice Bath) A->B C Add NaNO₂ solution dropwise B->C D Stir for 15-20 min @ 0-5 °C C->D E Formation of 4-Hydroxybenzenediazonium Salt Solution D->E G Add diazonium salt solution to NaN₃ solution dropwise @ 0-5 °C E->G Transfer F Prepare aqueous NaN₃ solution F->G H Allow reaction to warm to RT (Stir for 1-2 hours) G->H I Extract with organic solvent (e.g., Ethyl Acetate) H->I J Dry organic layer & evaporate solvent I->J K Purify by column chromatography J->K L This compound (Product) K->L

References

An In-Depth Technical Guide to the Diazotization and Azidation of 4-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis of 4-azidophenol through the diazotization and azidation of 4-aminophenol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

4-Aminophenol is a crucial building block in organic chemistry, most notably as the final intermediate in the industrial synthesis of paracetamol (acetaminophen)[1][2]. The conversion of 4-aminophenol to this compound introduces a versatile azide functional group. This product is a valuable reagent in various chemical and biological applications, particularly in "click chemistry" reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) for labeling biomolecules[3][4].

The synthesis is a classic two-step, one-pot process. It begins with the diazotization of the primary aromatic amine of 4-aminophenol to form a reactive diazonium salt intermediate. This is immediately followed by an azidation step, where the diazonium group is displaced by an azide anion to yield the final product, this compound[3][5]. Careful control of reaction conditions, especially temperature, is critical for success due to the instability of the diazonium salt intermediate[3][5].

Reaction Pathway and Mechanism

The overall transformation involves two key stages:

  • Diazotization: 4-aminophenol is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻)[5][6]. The reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing[5].

  • Azidation: The resulting 4-hydroxybenzenediazonium chloride intermediate is then treated with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen molecule (N₂) to form this compound[3].

Reaction Pathway Diagram

Reaction_Pathway Figure 1: Reaction pathway for the synthesis of this compound. cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product aminophenol 4-Aminophenol diazonium 4-Hydroxybenzenediazonium Chloride aminophenol->diazonium 1) NaNO₂, HCl 2) 0-5 °C azidophenol This compound diazonium->azidophenol 1) NaN₃ 2) 0-5 °C

Caption: Figure 1: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol synthesizes information from established laboratory procedures for the diazotization of aromatic amines[5][7][8].

3.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Hazards
4-AminophenolH₂NC₆H₄OH109.13Harmful, irritant[8]
Sodium NitriteNaNO₂69.00Oxidizer, toxic
Hydrochloric Acid (conc.)HCl36.46Corrosive, respiratory irritant
Sodium AzideNaN₃65.01Highly toxic, explosive potential
Urea or Sulfamic Acid(NH₂)₂CO / H₃NSO₃60.06 / 97.09Irritant
Dichloromethane (DCM)CH₂Cl₂84.93Volatile, suspected carcinogen
Anhydrous Sodium SulfateNa₂SO₄142.04Hygroscopic
Deionized WaterH₂O18.02N/A

3.2 Equipment

  • Beakers (100 mL, 250 mL)

  • Conical or Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3 Step-by-Step Procedure

Step 1: Preparation of 4-Aminophenol Solution

  • In a 250 mL conical flask, combine 4-aminophenol (e.g., 0.0734 mole, 8.0 g) with deionized water (50 mL) and concentrated hydrochloric acid (12 mL).[7]

  • Stir the mixture using a magnetic stirrer until the 4-aminophenol is completely dissolved.

  • Cool the resulting solution to 0–5 °C in an ice-water bath. A precipitate of 4-aminophenol hydrochloride may form, which is acceptable.

Step 2: Diazotization

  • Prepare a solution of sodium nitrite (e.g., 0.0734 mole, 5.14 g) in deionized water (15 mL).[7] Cool this solution in the ice bath.

  • While vigorously stirring the 4-aminophenol solution and maintaining the temperature between 0–5 °C, add the cold sodium nitrite solution dropwise using a dropping funnel over 20-30 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization.[7]

  • (Optional) Check for excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

  • Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative.[7][9]

Step 3: Azidation

  • Prepare a solution of sodium azide (a slight molar excess, e.g., ~0.08 mole) in a minimum amount of cold deionized water.

  • While keeping the freshly prepared diazonium salt solution cold (0–5 °C) and stirring vigorously, add the sodium azide solution dropwise.

  • Observe for gas evolution (N₂) and the formation of a precipitate, which is the crude this compound.

  • Once the addition is complete, allow the reaction mixture to stir in the ice bath for another 30-60 minutes.

Step 4: Isolation and Purification

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

  • Air-dry the crude product. For further purification, column chromatography is the recommended method[5].

  • Purification via Column Chromatography:

    • Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

    • Load the solution onto the column and elute with the chosen solvent gradient, collecting the fractions.

    • Monitor the fractions by Thin-Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound.

Experimental Workflow Diagram

Workflow Figure 2: Experimental workflow for this compound synthesis. start Start prep_amino Dissolve 4-Aminophenol in HCl/H₂O start->prep_amino cool_amino Cool to 0-5 °C in Ice Bath prep_amino->cool_amino diazotization Add NaNO₂ dropwise (maintain 0-5 °C) cool_amino->diazotization prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->diazotization stir1 Stir for 20 min diazotization->stir1 azidation Add NaN₃ solution dropwise (0-5 °C) stir1->azidation stir2 Stir for 30-60 min azidation->stir2 filtration Isolate crude product via vacuum filtration stir2->filtration purification Purify by Column Chromatography filtration->purification end End: Pure This compound purification->end

Caption: Figure 2: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes quantitative parameters collated from various sources for the diazotization of 4-aminophenol and related compounds. Yields can vary significantly based on the precise conditions and subsequent coupling partner.

ParameterValueSource / Context
Reactant Molar Ratio
4-Aminophenol1.0 eq (0.0734 mol)Diazotization for azo dye synthesis[7]
Sodium Nitrite1.0 eq (0.0734 mol)Diazotization for azo dye synthesis[7]
Hydrochloric Acid (conc.)~2.5-3.0 eqTypical for diazotization[3][8]
Sodium Azide~1.1-1.2 eqGeneral azidation procedure[3]
Reaction Conditions
Diazotization Temperature0–5 °CCritical for diazonium salt stability[5][8]
Diazotization Time20–30 minutesPost-addition stirring time[7]
Product Characteristics
This compound Molar Mass135.12 g/mol Computed property[10]
Azo Dye λmax488 nmProduct from coupling with 4-chlororesorcinol[9][11]
Molar Absorptivity (ε)1.9905 x 10⁴ L/mol·cmFor the azo dye mentioned above[9][11]
Yield (Azo Dye)67.1%For an azo dye derived from p-aminophenol[7]

Safety and Handling

  • General Precautions: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times[12].

  • Sodium Azide: Sodium azide is acutely toxic if swallowed or inhaled and can form explosive heavy metal azides. Avoid contact with acids, as this can liberate highly toxic hydrazoic acid gas.

  • Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated and dry. They should be used in situ and kept cold at all times. Do not allow the reaction temperature to rise above 5 °C.

  • Waste Disposal: Azide-containing waste must be handled according to institutional safety protocols, typically involving quenching with nitrous acid before disposal to prevent the formation of explosive compounds in the drainage system.

References

An In-depth Technical Guide to the Synthesis of 4-Azidophenol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-azidophenol, a critical reagent in bioconjugation and pharmaceutical research, with a specific focus on the Nucleophilic Aromatic Substitution (SNAr) pathway. This compound serves as a versatile building block, primarily utilized in "click chemistry" for the formation of stable triazole linkages and in photoaffinity labeling to investigate molecular interactions. This document details the underlying reaction mechanisms, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols.

Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic Aromatic Substitution is a fundamental reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic aromatic substitution, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The reaction proceeds via a two-step addition-elimination mechanism.

First, the nucleophile (in this case, the azide ion, N₃⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction.[1] In the second step, the leaving group departs, re-establishing the aromaticity of the ring and yielding the final product. For the synthesis of this compound, a common precursor is an activated halophenol, such as 4-fluorophenol. The fluorine atom is an effective leaving group in activated aromatic systems.[2]

Experimental_Workflow A 1. Dissolve 4-Fluorophenol in DMSO B 2. Add Sodium Azide (NaN3) A->B Reagent Addition C 3. Heat at 80-100°C (12-24h) B->C Reaction D 4. Quench with Water & Extract with Ether C->D Workup E 5. Wash Organic Layer (NaHCO3, Brine) D->E Washing F 6. Dry (MgSO4) & Concentrate E->F Drying G 7. Purify via Column Chromatography F->G Purification H Pure this compound G->H Final Product

References

4-Azidophenol spectral data (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-azidophenol, a versatile bifunctional molecule with applications in click chemistry, chemical biology, and materials science. Due to the limited availability of direct experimental spectra in public databases, this document summarizes key spectroscopic characteristics and provides predicted nuclear magnetic resonance (NMR) data based on analogous compounds. Detailed experimental protocols for the synthesis and characterization of similar compounds are also presented.

Mass Spectrometry

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₆H₅N₃O[1]
Molecular Weight135.126 g/mol [2]
Exact Mass135.043261791 Da[1]
Gas-Phase Acidity340.3 ± 2.0 kcal/mol[2]
Experimental Protocol: Gas-Phase Acidity Measurement

The gas-phase acidity of this compound was determined using the kinetic method in a mass spectrometer. This technique involves the collision-induced dissociation of a proton-bound dimer of the analyte and a reference compound with a known gas-phase acidity. The ratio of the fragment ions is then used to determine the relative acidity of the analyte.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for the identification of the key functional groups in this compound: the azide (-N₃) and the hydroxyl (-OH) groups.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
Azide (N₃) stretch~2100–2150Strong, sharp absorption
Phenolic O-H stretch~3200–3600Broad absorption
Experimental Protocol: FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FT-IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show a characteristic AA'BB' spin system for the aromatic protons, similar to other para-substituted phenols.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-66.9 - 7.1Doublet~8-9
H-3, H-56.7 - 6.9Doublet~8-9
-OHVariable (typically 4-7)Singlet (broad)-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic effects of the hydroxyl and azide substituents on the aromatic ring.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)152 - 156
C-4 (C-N₃)135 - 139
C-2, C-6118 - 122
C-3, C-5115 - 119
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of an aryl azide is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer (e.g., 400 MHz). ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Characterization_Workflow Workflow for this compound Synthesis and Spectral Analysis cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 4-Aminophenol Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 4-Hydroxybenzenediazonium Chloride Diazotization->Diazonium_Salt Azidation Azidation (NaN₃) Diazonium_Salt->Azidation Crude_Product Crude this compound Azidation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Mass_Spec Mass Spectrometry (Molecular Weight, Acidity) Pure_Product->Mass_Spec IR_Spec FT-IR Spectroscopy (Functional Groups) Pure_Product->IR_Spec NMR_Spec NMR Spectroscopy (¹H and ¹³C Structure) Pure_Product->NMR_Spec

Caption: Synthesis and Spectroscopic Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Reactivity of 4-Azidophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidophenol is a versatile bifunctional organic compound featuring both a hydroxyl (-OH) group and an azide (-N₃) group attached to a benzene ring at the para position.[1] This unique structure imparts a dual reactivity profile, making it a valuable building block in organic synthesis, materials science, and particularly in drug development and bioconjugation. The hydroxyl group is a classic nucleophile and activates the aromatic ring for electrophilic substitution, while the azide group is renowned for its participation in bioorthogonal "click" chemistry and other nitrogen-based transformations. This guide provides a comprehensive overview of the reactivity of this compound with both electrophiles and nucleophiles, supported by experimental data and protocols.

The electronic properties of the azide group in this compound have been shown to be moderately electron-withdrawing through inductive effects, which slightly increases the acidity of the phenolic proton compared to unsubstituted phenol.[2][3] This influences the reactivity of the hydroxyl group in base-mediated reactions.

Reactions with Electrophiles

The this compound molecule offers two primary sites for electrophilic attack: the oxygen atom of the hydroxyl group and the electron-rich aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[4]

The phenolic oxygen is nucleophilic and readily reacts with a variety of electrophiles, typically after deprotonation with a mild base to form the more potent phenoxide nucleophile.

  • O-Alkylation (Ether Formation): Ethers can be synthesized by reacting this compound with alkyl halides (e.g., benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃).[2] This reaction proceeds via a standard Williamson ether synthesis mechanism.

  • O-Acylation (Ester Formation): Esters are formed through reaction with acylating agents such as acyl chlorides or anhydrides. These reactions can be performed under basic conditions (e.g., with pyridine or triethylamine) or, in some cases, under acidic conditions.[5]

The hydroxyl group is a powerful activating group that directs incoming electrophiles to the positions ortho to it (positions 2 and 6), as the para position is blocked by the azide group.[4][6] Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.[7] A Lewis acid is typically required to generate a potent electrophile that can react with the aromatic ring.[7][8]

G cluster_electrophiles Reactions with Electrophiles 4-Azidophenol_E This compound

Reaction TypeElectrophileReagents/ConditionsProduct TypeRef.
O-AlkylationAlkyl Halide (R-X)K₂CO₃, Acetone, Reflux4-Azidophenoxy-alkane[2]
O-AcylationAcyl Chloride (RCOCl)Pyridine, CH₂Cl₂, RT4-Azidophenyl ester[5]
BrominationBr⁺Br₂, FeBr₃2-Bromo-4-azidophenol[7]
NitrationNO₂⁺HNO₃, H₂SO₄, 0-5 °C4-Azido-2-nitrophenol[7]
Friedel-Crafts AcylationAcylium ion (RCO⁺)RCOCl, AlCl₃2-Acyl-4-azidophenol[7][9]

Table 1. Summary of Reactions with Electrophiles.

Reactions with Nucleophiles

The reactivity of this compound towards nucleophiles is dominated by the azide group, which is a versatile functional group for bioconjugation and the synthesis of nitrogen-containing heterocycles. The acidic nature of the phenolic proton also allows for simple acid-base reactions.

The azide moiety is relatively stable but can undergo several key transformations, most of which are central to modern chemical biology and drug development.

  • [3+2] Cycloadditions (Click Chemistry): This is the most prominent reaction of the azide group. It involves a 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring.[10]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a Cu(I) catalyst to exclusively yield the 1,4-disubstituted triazole.[10][11] This reaction is fast, high-yielding, and bioorthogonal.[12]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained cyclooctynes without the need for a metal catalyst, which is advantageous for applications in living systems where copper toxicity is a concern.[13]

  • Staudinger Reaction and Ligation: Azides react with phosphines (e.g., triphenylphosphine) to form an iminophosphorane. In the presence of water, this intermediate is hydrolyzed to a primary amine and the corresponding phosphine oxide. This transformation, known as the Staudinger reduction, is a mild method for converting azides to amines. A modification, the Staudinger Ligation , uses an engineered phosphine reagent to form a stable amide bond, another powerful tool for bioconjugation.[14][15]

  • Reduction to Amine: Besides the Staudinger reaction, the azide group can be reduced to a primary amine (forming 4-aminophenol) using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or tin(II) chloride.[16] 4-Aminophenol is a key precursor for pharmaceuticals like paracetamol.[17]

The acidic proton of the hydroxyl group will react with bases (nucleophiles acting as bases) in a standard acid-base reaction to form a 4-azidophenoxide salt. This deprotonation is often the first step in the O-alkylation and O-acylation reactions mentioned previously.

G cluster_nucleophiles Reactions with Nucleophiles 4-Azidophenol_N This compound

Reaction TypeNucleophile/ReagentKey ConditionsProduct TypeRef.
CuAACTerminal AlkyneCuSO₄, Na-Ascorbate1,4-disubstituted 1,2,3-Triazole[10][18]
SPAACCyclooctynePhysiological conditions, No catalystFused Triazole[13]
Staudinger LigationEngineered PhosphineAqueous buffer, RTAmide conjugate[15]
Staudinger ReductionTriphenylphosphine1. THF, 2. H₂O4-Aminophenol
Catalytic HydrogenationH₂Pd/C, MeOH4-Aminophenol[16]

Table 2. Summary of Reactions with Nucleophiles/Reducing Agents.

Experimental Protocols

This protocol is adapted for the bioconjugation of a protein containing a terminal alkyne with a this compound-derived label.[11][18][19]

  • Stock Solution Preparation:

    • Prepare a 20 mM solution of CuSO₄ in deionized water.

    • Prepare a 50 mM solution of a copper-stabilizing ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., DMSO/water).[10][19]

    • Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.

    • Dissolve the alkyne-modified protein in a reaction buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound derivative in DMSO to a concentration of 10-100 mM.

  • Reaction Assembly:

    • To the protein solution, add the this compound derivative stock to achieve a final concentration that is in 5-20 fold molar excess over the protein.

    • In a separate microcentrifuge tube, premix the CuSO₄ solution and the ligand solution. Add this premix to the reaction mixture to a final copper concentration of 0.25-1.0 mM.[18]

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[18]

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

    • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

G

This protocol describes the conversion of this compound to 4-aminophenol.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).

    • Add triphenylphosphine (1.1 eq) to the solution. The reaction is often accompanied by the evolution of N₂ gas. Stir at room temperature until gas evolution ceases (typically 1-3 hours).

  • Hydrolysis:

    • Once the formation of the iminophosphorane is complete (can be monitored by TLC), add water to the reaction mixture.

    • Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for 2-12 hours to facilitate the hydrolysis of the iminophosphorane to the amine.

  • Workup and Purification:

    • Remove the THF under reduced pressure.

    • The resulting mixture can be partitioned between an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 1 M HCl) to extract the amine into the aqueous layer.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the 4-aminophenol.

    • The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Conclusion

This compound possesses a rich and versatile chemical reactivity profile that makes it an indispensable tool for researchers, particularly in the fields of chemical biology and drug discovery. Its ability to undergo selective reactions at either the hydroxyl or the azide group allows for its incorporation into complex molecules as a linker or a reactive handle. The reactions of the azide group, especially CuAAC, SPAAC, and the Staudinger ligation, provide a powerful toolkit for creating covalent linkages under mild, bioorthogonal conditions.[20] Meanwhile, the phenolic hydroxyl group allows for traditional modifications and attachment to other molecular scaffolds. A thorough understanding of the chemoselectivity of this compound under different reaction conditions is critical for its effective application in the design and synthesis of novel therapeutics and research probes.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Azidophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern applications of 4-azidophenol. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical biology. This document details the evolution of synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it visualizes key chemical pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

This compound is an aromatic organic compound featuring an azide functional group (-N₃) and a hydroxyl group (-OH) attached to a benzene ring at the para position. The presence of the highly energetic and photoreactive azide group, coupled with the versatile phenolic hydroxyl group, makes this compound a valuable building block in a multitude of chemical and biological applications. Its utility spans from the synthesis of complex molecules via "click chemistry" to its use as a photoaffinity label for probing protein-ligand interactions. This guide will delve into the historical context of its discovery and the progression of its synthetic routes, providing a solid foundation for its contemporary applications in research and drug discovery.

Discovery and Historical Context

The exploration of aromatic azides began in the late 19th century, with chemists intrigued by the unique properties of the azide functional group. While the synthesis of various aryl azides was explored during this period, the first specific synthesis of this compound was reported in the mid-20th century.[1] Early investigations into this compound were part of broader studies on the electronic effects of substituents on the properties of aromatic rings. The development of reliable synthetic methods for introducing the azide group onto a phenol ring was a critical step that paved the way for its use in various scientific disciplines.

The foundational method for synthesizing this compound was the diazotization of 4-aminophenol, followed by the introduction of the azide group. This classical approach, while effective, laid the groundwork for the development of safer and more efficient synthetic strategies in the decades that followed.

Synthetic Methodologies

The synthesis of this compound has evolved from the traditional diazotization method to more modern, catalyzed reactions that offer improved yields and safety profiles. This section details the most significant synthetic routes.

Diazotization of 4-Aminophenol

This classical and still widely used method involves two main steps: the conversion of the amino group of 4-aminophenol into a diazonium salt, followed by the displacement of the diazonium group with an azide ion.

Experimental Protocol:

  • Step 1: Diazotization

    • In a round-bottom flask, dissolve 4-aminophenol (e.g., 10.91 g, 0.1 mol) in a mixture of distilled water (e.g., 100 mL) and concentrated hydrochloric acid (e.g., 25 mL).

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 7.6 g, 0.11 mol in 20 mL of water) dropwise to the 4-aminophenol solution, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

  • Step 2: Azidation

    • In a separate beaker, dissolve sodium azide (e.g., 7.15 g, 0.11 mol) in distilled water (e.g., 30 mL) and cool the solution in an ice bath.

    • Slowly add the cold sodium azide solution to the diazonium salt solution with vigorous stirring, maintaining the temperature at 0-5 °C. Nitrogen gas will evolve during this step.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour and then let it slowly warm to room temperature.

    • The crude this compound often precipitates out of the solution. The product can be isolated by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

Copper-Catalyzed Azidation of 4-Iodophenol

A more modern approach involves the copper-catalyzed cross-coupling of 4-iodophenol with sodium azide. This method avoids the potentially unstable diazonium salt intermediate and often provides good yields.

Experimental Protocol:

  • To a reaction vessel, add 4-iodophenol (e.g., 2.20 g, 10 mmol), sodium azide (e.g., 0.78 g, 12 mmol), copper(I) iodide (CuI) (e.g., 95 mg, 0.5 mmol), and a suitable ligand such as L-proline (e.g., 115 mg, 1 mmol).

  • Add a solvent such as dimethyl sulfoxide (DMSO) (e.g., 20 mL) to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Safety Considerations
Diazotization4-AminophenolNaNO₂, HCl, NaN₃60-85>95 (after recrystallization)Potentially explosive diazonium salt intermediate; evolution of HN₃ gas.
Copper-Catalyzed Azidation4-IodophenolNaN₃, CuI, L-proline70-90>98 (after chromatography)Use of a heavy metal catalyst; requires inert atmosphere.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
Melting Point63-65 °C
AppearancePale yellow to brown crystalline solid
Gas-Phase Acidity340.3 ± 2.0 kcal/mol
¹H NMR (CDCl₃, ppm)δ 7.00-7.10 (m, 2H), 6.80-6.90 (m, 2H), 5.05 (s, 1H)
¹³C NMR (CDCl₃, ppm)δ 152.0, 132.5, 120.0, 116.5
IR (KBr, cm⁻¹)~3350 (O-H), ~2120 (N₃), ~1510 (aromatic C=C)

Applications in Research and Drug Development

This compound's unique chemical properties make it a versatile tool in various research and development areas.

Photoaffinity Labeling

The azide group in this compound can be converted into a highly reactive nitrene upon photolysis with UV light. This property makes it an excellent photoaffinity label for studying non-covalent interactions between ligands and their protein targets.[2] When a this compound-containing ligand is bound to its target protein, UV irradiation generates a nitrene that can form a covalent bond with nearby amino acid residues in the binding site. This allows for the identification of the binding site and the specific amino acids involved in the interaction.

A notable application is in the study of phenol sulfotransferase (PST) , an enzyme involved in the detoxification of phenolic compounds.[2] this compound has been used as a photoaffinity probe to identify and characterize the active site of this enzyme.[2]

Click Chemistry and Drug Discovery

The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of this compound to molecules containing a terminal alkyne. This has significant implications for drug development, enabling the synthesis of complex bioactive molecules, the attachment of drugs to delivery systems, and the creation of bioconjugates for diagnostic and therapeutic purposes.[3] For instance, derivatives of this compound can be "clicked" onto a variety of scaffolds to create libraries of compounds for high-throughput screening in drug discovery campaigns.

Mandatory Visualizations

Synthesis Workflows

Synthesis_Workflows cluster_diazotization Diazotization of 4-Aminophenol cluster_cu_catalyzed Copper-Catalyzed Azidation A1 4-Aminophenol A2 Diazonium Salt Intermediate A1->A2 NaNO₂, HCl 0-5 °C A3 This compound A2->A3 NaN₃ B1 4-Iodophenol B2 This compound B1->B2 NaN₃, CuI L-proline, DMSO

Synthetic routes to this compound.
Phenol Sulfotransferase (PST) Metabolic Pathway

PST_Pathway cluster_pathway Phenol Sulfotransferase (PST) Detoxification Pathway Phenol Phenolic Compound (e.g., Xenobiotic, Neurotransmitter) PST Phenol Sulfotransferase (PST) Phenol->PST PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) (Sulfate Donor) PAPS->PST Sulfated_Phenol Sulfated Phenolic Compound (Inactive, Water-soluble) PST->Sulfated_Phenol PAP PAP (3'-phosphoadenosine-5'-phosphate) PST->PAP Excretion Excretion (Urine) Sulfated_Phenol->Excretion Azidophenol This compound (Photoaffinity Probe) Azidophenol->PST Binds to active site (Covalent labeling upon UV irradiation)

Role of this compound as a probe in the PST pathway.

Conclusion

This compound, since its first synthesis in the mid-20th century, has transitioned from a compound of academic interest to a versatile and indispensable tool in modern chemical biology and drug discovery. The evolution of its synthesis from the classical diazotization method to more refined copper-catalyzed reactions has made it more accessible and safer to handle for researchers. Its applications as a photoaffinity label have provided invaluable insights into protein-ligand interactions, particularly in the study of enzymes like phenol sulfotransferase. Furthermore, its utility in click chemistry continues to drive innovation in the development of new therapeutics and functional biomaterials. This guide has provided a comprehensive overview of this compound, offering detailed protocols and data to support its continued and expanded use in the scientific community.

References

An In-Depth Technical Guide to 4-Azidophenol: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile chemical tool with significant applications in chemical biology and drug discovery. This document details its chemical properties, synthesis, and core applications, including detailed experimental protocols and safety guidelines.

Core Compound Data: this compound

This compound is an aromatic compound featuring a hydroxyl group and an azide functional group. This unique combination makes it a valuable reagent, particularly in bioorthogonal chemistry.

PropertyValueSource(s)
CAS Number 24541-43-3[1][2][3]
Molecular Formula C₆H₅N₃O[3]
Molecular Weight 135.13 g/mol [3]
IUPAC Name This compound[3]
Synonyms p-Azidophenol[2]

Safety and Handling

Safe handling of this compound and its precursors is paramount due to their potential hazards. Organic azides can be energetic and potentially explosive, especially with friction, heat, or shock.

Hazard StatementPrecautionary MeasuresSource(s)
Toxicity Harmful if swallowed. Toxic if swallowed. May cause damage to organs through prolonged or repeated exposure.[1][3]
Irritation Causes skin and eye irritation/damage.[1]
Safe Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or a face shield. Avoid creating dust. Use plastic or ceramic spatulas; avoid metal.[1][4]
Storage Store in a cool, well-ventilated area away from heat, light, and moisture. Store in tightly sealed containers. Keep away from incompatible materials such as acids, metals, and oxidizing agents.[4]
Disposal Dispose of as hazardous waste according to local, state, and federal regulations. Contact a licensed professional waste disposal service.[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound proceeds via the diazotization of 4-Aminophenol, followed by substitution with an azide salt. This two-step, one-pot procedure is reliable and yields the product with high purity.[2]

G cluster_synthesis Synthesis of this compound A 4-Aminophenol in Acid (e.g., HCl) B Add Sodium Nitrite (NaNO₂) at 0-5°C A->B Step 1 C Formation of 4-Hydroxybenzenediazonium Salt (Intermediate) B->C Diazotization D Add Sodium Azide (NaN₃) C->D Step 2 E This compound (Product) D->E Azide Substitution F Purification (Extraction & Chromatography) E->F

Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles.

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in dilute hydrochloric acid. Cool the mixture to 0-5°C in an ice-water bath.

  • Diazotization : While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Stir the reaction mixture for 30 minutes at 0-5°C. The formation of the diazonium salt intermediate is typically observed.

  • Azide Substitution : To the cold diazonium salt solution, add an aqueous solution of sodium azide (NaN₃) dropwise. Vigorous nitrogen gas evolution will occur. Continue stirring the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Extraction : Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[2]

Core Applications in Research and Drug Development

This compound is a cornerstone reagent for two powerful techniques in chemical biology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (PAL).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most prominent example of "click chemistry," a class of reactions that are rapid, specific, and high-yielding.[5] The reaction involves the formation of a stable triazole linkage between an azide (like this compound) and a terminal alkyne. This bioorthogonal reaction allows for the specific conjugation of molecules in complex biological systems.

G cluster_cuaac CuAAC Experimental Workflow A Prepare Reagents: 1. Azide-Molecule (e.g., this compound derivative) 2. Alkyne-Biomolecule 3. Copper(II) Sulfate (CuSO₄) 4. Reducing Agent (e.g., Sodium Ascorbate) 5. Ligand (e.g., THPTA) B Combine Azide and Alkyne in Buffer A->B C Add Copper Catalyst System (CuSO₄, Reductant, Ligand) B->C Initiate Reaction D Incubate at Room Temperature (30-60 min) C->D E Formation of Stable Triazole Linkage D->E Click Reaction F Analysis / Purification (e.g., Chromatography, SDS-PAGE) E->F

General workflow for a CuAAC "click" reaction.

This protocol outlines the general steps for labeling an alkyne-modified biomolecule with an azide-containing probe.

  • Prepare Stock Solutions :

    • Azide Probe : Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Alkyne-Biomolecule : Prepare the alkyne-modified protein or biomolecule in an appropriate buffer (e.g., PBS).

    • Copper(II) Sulfate : Prepare a 100 mM stock solution in deionized water.

    • Ligand (THPTA) : Prepare a 200 mM stock solution in deionized water to stabilize the Cu(I) catalyst.

    • Reducing Agent : Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.[6]

  • Reaction Setup : In a microcentrifuge tube, combine the alkyne-biomolecule and the azide probe. The molar ratio will depend on the specific application but a slight excess of the probe is common.[6]

  • Catalyst Preparation : In a separate tube, pre-mix the Copper(II) Sulfate and THPTA ligand solutions in a 1:2 molar ratio.[6]

  • Initiate Reaction : Add the copper/ligand complex to the reaction mixture containing the alkyne and azide. Finally, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[6][7]

  • Incubation : Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction should be protected from light if using fluorescent probes.[6]

  • Analysis : The resulting triazole-linked conjugate can be analyzed by methods such as SDS-PAGE with in-gel fluorescence or purified via chromatography.

Photoaffinity Labeling (PAL)

PAL is a powerful technique used to identify the direct binding partners of small molecules within a complex proteome, a critical step in drug target identification.[8][9] In this method, a "bait" molecule is functionalized with a photoreactive group (like an aryl azide) and an enrichment handle (like biotin, often attached via a click reaction). Upon UV irradiation, the aryl azide generates a highly reactive nitrene intermediate that covalently crosslinks to nearby interacting proteins.[10]

G cluster_pal Photoaffinity Labeling (PAL) Workflow A Incubate Cells or Lysate with Aryl Azide Probe B UV Irradiation (e.g., 260-365 nm) A->B Step 1 C Covalent Crosslinking to Target Protein B->C Activation D Cell Lysis (if starting with live cells) C->D E Click Chemistry: Attach Enrichment Handle (e.g., Biotin-Alkyne) D->E Step 2 F Affinity Purification (e.g., Streptavidin Beads) E->F Step 3 G Proteomic Analysis (e.g., LC-MS/MS) F->G Step 4

Workflow for target identification using PAL.

This protocol provides a general workflow for identifying protein targets using an aryl azide-based photoaffinity probe.

  • Probe Incubation : Incubate live cells or cell lysate with the photoaffinity probe derived from this compound for a sufficient time to allow binding to its target protein(s). A parallel control experiment without the probe or with a competitor compound should be run.[8]

  • UV Irradiation : Expose the samples to UV light (typically 260-365 nm for aryl azides) to activate the azide group and induce covalent crosslinking to the target protein.[11]

  • Cell Lysis : If live cells were used, lyse the cells to release the protein content.

  • Click Reaction : Perform a CuAAC reaction to attach a biotin-alkyne tag to the azide-functionalized probe that is now covalently bound to its target protein.

  • Enrichment : Add streptavidin-coated beads to the lysate to capture the biotinylated protein-probe complexes. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion : Elute the captured proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

  • Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the photoaffinity probe.[12]

References

Unveiling the Vibrational Signature of 4-Azidophenol: A Technical Guide to Theoretical and Experimental Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vibrational characteristics of 4-azidophenol, a molecule of interest in bioconjugation and pharmaceutical research. By juxtaposing theoretical calculations with experimental spectroscopic data, we provide a comprehensive framework for understanding its molecular vibrations. This guide details the methodologies for obtaining Fourier Transform Infrared (FTIR) and Raman spectra and performing Density Functional Theory (DFT) calculations to predict vibrational modes.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules.[1] For this compound, these methods provide a unique "fingerprint" based on the vibrational modes of its constituent functional groups: the hydroxyl (-OH), the azide (-N₃), and the phenyl ring.

The azide group, in particular, exhibits a strong and characteristic asymmetric stretching vibration, making it an excellent infrared probe.[2] The position and intensity of this and other vibrational bands are sensitive to the molecule's electronic structure and intermolecular interactions.

Theoretical calculations, primarily using DFT, complement experimental findings by providing a detailed assignment of vibrational modes and predicting their frequencies.[3][4] The comparison between calculated and observed spectra allows for a confident assignment of spectral features and a deeper understanding of the molecule's properties.

Experimental Protocols

Obtaining high-quality experimental spectra is fundamental to the vibrational analysis of this compound. The following protocols for FTIR and Raman spectroscopy are based on standard laboratory practices for solid samples.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting its molecular vibrations.

Methodology:

  • Sample Preparation: For solid this compound, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed under high pressure (around 8-10 tons) in a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: A commercial FTIR spectrometer, such as a PerkinElmer or Bruker model, is used for analysis.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Baseline correction and other minor processing may be applied using the spectrometer's software.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light from the sample.

Methodology:

  • Sample Preparation: A small amount of solid this compound is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a similar range to FTIR (e.g., 3500-100 cm⁻¹). The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

  • Data Processing: The Raman spectrum is plotted as intensity versus Raman shift (cm⁻¹). Baseline correction may be necessary to remove fluorescence background.

Theoretical Calculations

Computational chemistry, specifically DFT, is employed to calculate the theoretical vibrational frequencies and intensities of this compound.

Methodology:

  • Molecular Modeling: The structure of this compound is built using a molecular modeling software (e.g., GaussView).

  • Quantum Chemical Calculations: DFT calculations are performed using a quantum chemistry software package like Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such molecules.[5][6]

  • Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Data Presentation: Vibrational Spectra of this compound

The following table summarizes the key experimental and theoretical vibrational frequencies for this compound. The assignments are based on the known characteristic frequencies of its functional groups and DFT calculations on similar molecules.

Experimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹) (Scaled)Vibrational Assignment
~3400-3200 (broad)~3450O-H stretching
~3100-3000~3080Aromatic C-H stretching
~2120 ~2125 N=N=N asymmetric stretching
~1600~1605Aromatic C=C stretching
~1500~1510Aromatic C=C stretching
~1450~1460Aromatic C=C stretching
~1290~1285N=N=N symmetric stretching
~1240~1250C-O stretching / O-H in-plane bending
~1170~1175Aromatic C-H in-plane bending
~830~835Aromatic C-H out-of-plane bending (para-substitution)
~690~685O-H out-of-plane bending
~530~525Ring deformation

Frequencies are approximate and can vary based on the physical state of the sample and intermolecular interactions. The azide asymmetric stretch is a particularly strong and characteristic band in the IR spectrum.[2][7] The phenolic O-H stretch typically appears as a broad band due to hydrogen bonding.[7]

Visualization of the Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of theoretical and experimental vibrational spectra of this compound.

workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Analysis exp_sample This compound Sample exp_ftir FTIR Spectroscopy exp_sample->exp_ftir exp_raman Raman Spectroscopy exp_sample->exp_raman exp_spectra Experimental Spectra exp_ftir->exp_spectra exp_raman->exp_spectra comparison Comparison of Spectra exp_spectra->comparison theo_model Molecular Modeling theo_dft DFT Calculation (B3LYP/6-311++G(d,p)) theo_model->theo_dft theo_freq Calculated Frequencies & Intensities theo_dft->theo_freq theo_spectra Theoretical Spectra theo_freq->theo_spectra theo_spectra->comparison assignment Vibrational Mode Assignment comparison->assignment conclusion Structural Interpretation assignment->conclusion

Caption: Workflow for the comparative vibrational analysis of this compound.

Conclusion

The combined use of experimental FTIR and Raman spectroscopy with theoretical DFT calculations provides a robust methodology for the comprehensive vibrational analysis of this compound. The characteristic azide asymmetric stretch serves as a prominent marker in the infrared spectrum. A detailed comparison of experimental and scaled theoretical data allows for the confident assignment of all major vibrational modes, offering valuable insights into the molecular structure and bonding of this important chemical entity. This guide provides the foundational knowledge for researchers to apply these techniques in their own studies involving this compound and related compounds.

References

A Comparative Analysis of the Gas-Phase Acidity of 4-Azidophenol and Phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical principles governing the gas-phase acidity of 4-azidophenol in comparison to its parent compound, phenol. Understanding the intrinsic acidity of molecules, devoid of solvent effects, is crucial for fundamental chemical research and has significant implications in drug design and development, where molecular interactions in non-aqueous environments, such as protein binding pockets, are of paramount importance. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying electronic effects that dictate the observed acidity.

Core Findings: Quantitative Gas-Phase Acidity

The gas-phase acidity (GPA) of a compound is a measure of its ability to donate a proton in the absence of a solvent. It is typically expressed as the Gibbs free energy change (ΔG°acid) or enthalpy change (ΔH°acid) for the deprotonation reaction in the gas phase. A lower GPA value indicates a stronger acid.

Experimental studies, primarily utilizing mass spectrometry and the kinetic method, have determined the gas-phase acidities of this compound and phenol.[1][2] The data reveals that this compound is intrinsically more acidic than phenol in the gas phase.

CompoundGas-Phase Acidity (ΔH°acid) [kcal/mol]Reference
This compound340.3 ± 2.0[1][2]
Phenol~338

Note: A lower value for gas-phase acidity indicates a stronger acid. The value for phenol is an approximate, commonly accepted value in the literature.

The increased acidity of this compound can be attributed to the electronic properties of the azide (-N₃) substituent.

The Azido Group's Influence: Electronic Effects

The introduction of the azido group at the para position of the phenol ring significantly influences the molecule's electronic structure, thereby affecting its acidity. This influence is primarily understood through inductive and resonance effects.

The azide group acts as an inductively electron-withdrawing group.[2] This means it pulls electron density away from the aromatic ring and, consequently, from the phenolic hydroxyl group. This inductive withdrawal of electron density stabilizes the resulting phenoxide anion formed upon deprotonation, making the proton more easily removable and thus increasing the acidity.

Interestingly, in the context of phenol acidity, the azide group exhibits a negligible resonance effect.[2] This is a key finding, as it indicates that the stabilization of the phenoxide anion is almost entirely due to the through-bond inductive effect rather than delocalization of the negative charge into the azide substituent via the π-system.

Experimental Protocol: The Kinetic Method

The determination of gas-phase acidities for compounds like this compound is commonly achieved using the kinetic method, often in conjunction with a Fourier-transform ion cyclotron resonance (FT-ICR) or a triple quadrupole mass spectrometer.[3][4][5][6] This powerful technique allows for the measurement of relative acidities by analyzing the competitive dissociation of a proton-bound dimer.

Principle of the Kinetic Method

The kinetic method is based on the observation that the ratio of the fragment ions from the collision-induced dissociation (CID) of a mass-selected proton-bound dimer, [A-H-B]⁻, is related to the relative gas-phase acidities of the two acids, HA and HB.

Experimental Workflow
  • Generation of Proton-Bound Dimers: The analyte (e.g., this compound) and a set of reference acids with known gas-phase acidities are introduced into the ion source of the mass spectrometer, typically via electrospray ionization (ESI). In the ESI plume, proton-bound heterodimers of the deprotonated analyte and the neutral reference acid, or vice-versa, are formed.

  • Mass Selection: The ion of interest, the proton-bound dimer [Analyte-H-Reference]⁻, is then mass-selected in the first stage of the mass spectrometer (e.g., the first quadrupole).

  • Collision-Induced Dissociation (CID): The selected dimer ion is accelerated into a collision cell filled with an inert gas (e.g., argon). The collisions with the gas molecules impart internal energy to the dimer, causing it to fragment. The dimer competitively dissociates into the deprotonated analyte and the neutral reference acid, and the deprotonated reference acid and the neutral analyte.

  • Mass Analysis of Fragments: The resulting fragment ions are then mass-analyzed in the final stage of the mass spectrometer.

  • Data Analysis: The ratio of the abundances of the two fragment ions is measured. By performing this experiment with a series of reference acids of varying and known acidities, a bracketing of the analyte's acidity can be achieved. A more quantitative determination is obtained by constructing a plot of the natural logarithm of the fragment ion ratio versus the known gas-phase acidities of the reference compounds. The gas-phase acidity of the analyte can then be determined from the intercept of this plot.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the key processes and relationships.

Deprotonation cluster_phenol This compound (HA) cluster_phenoxide 4-Azidophenoxide (A⁻) HA Ar-OH A_minus Ar-O⁻ HA->A_minus Deprotonation A_minus->HA Protonation H_plus H⁺

Gas-Phase Deprotonation Equilibrium

KineticMethod cluster_workflow Kinetic Method Workflow A Step 1: Ion Generation (ESI Source) Formation of [Analyte-H-Reference]⁻ B Step 2: Mass Selection (Quadrupole 1) Isolation of [Analyte-H-Reference]⁻ A->B C Step 3: Collision-Induced Dissociation (Collision Cell) Fragmentation of Dimer B->C D Step 4: Fragment Analysis (Quadrupole 3) Detection of [Analyte]⁻ and [Reference]⁻ C->D E Step 5: Data Analysis Determination of Gas-Phase Acidity D->E

Kinetic Method Experimental Workflow

ElectronicEffects Phenoxide Phenoxide Anion Inductive Inductive Effect (Electron Withdrawing) Phenoxide->Inductive Azido Group Resonance Resonance Effect (Negligible) Phenoxide->Resonance Azido Group Stabilization Anion Stabilization Inductive->Stabilization IncreasedAcidity Increased Acidity Stabilization->IncreasedAcidity

Electronic Effects of the 4-Azido Group

Conclusion

The gas-phase acidity of this compound is demonstrably greater than that of phenol, a direct consequence of the electron-withdrawing inductive effect of the para-azido substituent. This intrinsic property, measured with precision using the kinetic method in mass spectrometry, underscores the importance of substituent effects in modulating molecular characteristics. For researchers in drug development and related scientific fields, a thorough understanding of these fundamental principles is indispensable for the rational design of molecules with tailored properties for specific biological targets.

References

An In-depth Technical Guide to the Electronic Effects of the Azide Group in 4-Azidophenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties of the azide functional group as a substituent on a phenol ring, specifically in the para position (4-azidophenol). The azide group exhibits a fascinating dual electronic nature, acting as an inductive electron-withdrawer while possessing the capacity for resonance donation. This document elucidates this behavior through quantitative data, including Hammett-Taft parameters and acidity measurements, and provides detailed spectroscopic and synthetic protocols. The content is designed to equip researchers with a deep understanding of this compound's chemical behavior, facilitating its application in medicinal chemistry, chemical biology, and materials science.

The Dual Electronic Nature of the Azide Substituent

The net electronic effect of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. The azide group is composed of electronegative nitrogen atoms, which pull electron density away from the aromatic ring through the σ-framework. This electron-withdrawing inductive effect is designated as -I .

  • Resonance Effect (+R/-R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The terminal nitrogen atoms of the azide group possess lone pairs of electrons that can be delocalized into the aromatic system, a phenomenon known as a positive resonance effect or +R .

A key characteristic of the azide group is its "chameleonic" electronic behavior, where the significance of its resonance effect is highly dependent on the molecular context.[1][2] In the case of this compound, quantitative studies reveal that the strong inductive (-I) effect is dominant, while the resonance (+R) effect is negligible.[1][2] This makes the azide group a net electron-withdrawing substituent in this system, which has profound implications for the molecule's acidity and reactivity.

cluster_azide Azide Group (-N3) cluster_effects Electronic Effects on Phenol Ring cluster_result Net Influence Azide N=N+=N- Inductive Inductive Effect (-I) σ-Electron Withdrawal Azide->Inductive Electronegativity Resonance Resonance Effect (+R) π-Electron Donation Azide->Resonance Lone Pairs Result Dominant Inductive Effect: Net Electron Withdrawal Increases Phenol Acidity Inductive->Result Resonance->Result Negligible in Phenol System

Figure 1: Logical diagram of the dual electronic effects of the azide group on the phenol ring.

Quantitative Analysis of Electronic Effects

The electronic influence of the azide group in this compound can be quantified through several experimental and theoretical parameters.

Hammett-Taft Parameters

Hammett-Taft analysis separates the inductive (field, σF) and resonance (σR) contributions of a substituent. For the para-azido group in a phenol system, these values demonstrate a strong inductive pull with a minimal resonance contribution.[1][2][3]

Parameter Azide (-N₃) Nitro (-NO₂) Chloro (-Cl) Amino (-NH₂)
Inductive (σF) 0.38[1][2][3]0.65[3]0.41[3]0.25[3]
Resonance (σR) 0.02[1][2][3]0.160.04-0.43
Net Effect Inductive WithdrawingStrong WithdrawingInductive WithdrawingResonance Donating
Table 1: Comparison of Hammett-Taft parameters for the para-azido group and other common substituents.
Acidity Data

The electron-withdrawing nature of the azide group increases the polarity of the O-H bond and stabilizes the resulting phenoxide anion, thereby increasing the acidity of the phenol. This is reflected in both its gas-phase acidity and its estimated pKa value compared to unsubstituted phenol.

Compound Gas-Phase Acidity (kcal/mol) Estimated pKa (in water)
This compound 340.3 ± 2.0[1][2][3]8 – 10
Phenol ~338~10.0
4-Nitrophenol ~329~7.1
Table 2: Acidity data for this compound and related compounds.
Spectroscopic Data

Spectroscopy provides direct evidence of the azide group's presence and its effect on the molecular environment.

Technique Feature Characteristic Value / Range
IR Spectroscopy Azide (N≡N) Asymmetric Stretch2100 – 2150 cm⁻¹ (Strong, Sharp)
Phenolic O-H Stretch3200 – 3600 cm⁻¹ (Broad)
¹³C NMR C1 (C-OH)~155 ppm
C2, C6 (ortho to -OH)~117 ppm
C3, C5 (meta to -OH)~130 ppm
C4 (C-N₃)~135 ppm
¹H NMR -OH Proton~9.5 ppm (variable)
H2, H6 (ortho to -OH)~6.9 ppm (doublet)
H3, H5 (meta to -OH)~7.1 ppm (doublet)
Table 3: Key spectroscopic data for this compound. Note: NMR values are estimated based on the electronic effects and data from analogous structures.

Experimental Protocol: Synthesis of this compound

The most common and reliable synthesis of this compound proceeds via the diazotization of 4-aminophenol, followed by the substitution of the diazonium group with an azide ion from sodium azide.

start Start: 4-Aminophenol step1 1. Dissolve in HCl(aq) and cool to 0-5 °C in an ice bath. start->step1 step2 2. Add NaNO₂(aq) dropwise to form diazonium salt solution. Maintain temperature below 5 °C. step1->step2 step3 3. Add NaN₃(aq) solution dropwise. Observe N₂ gas evolution. step2->step3 step4 4. Allow mixture to warm to room temperature and stir for 1-2 hours. step3->step4 step5 5. Extract product with an organic solvent (e.g., Ethyl Acetate). step4->step5 step6 6. Wash organic layer, dry with Na₂SO₄, and evaporate solvent. step5->step6 end End: Purified this compound step6->end

Figure 2: A typical experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a flask, suspend 4-aminophenol (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A solution of sodium nitrite (1.1 eq) in cold water is then added dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. Stir the resulting diazonium salt solution for 20-30 minutes at 0 °C.

  • Azide Substitution: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C. Add the cold diazonium salt solution dropwise to the sodium azide solution. Vigorous evolution of nitrogen gas will be observed.

  • Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock. Sodium azide is highly toxic. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Applications and Reactivity Implications

The electronic properties of this compound dictate its reactivity and make it a valuable tool in several scientific domains:

  • Click Chemistry: The azide group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The electron-withdrawing nature of the azido-phenol system influences the azide's reactivity in these cycloaddition reactions.

  • Photoaffinity Labeling: Aryl azides are photolabile. Upon UV irradiation, this compound can extrude N₂ gas to form a highly reactive nitrene intermediate. This property is exploited in photoaffinity labeling to covalently link probes to biological targets like proteins and nucleic acids.

  • Bioconjugation and Drug Development: The ability to participate in bioorthogonal reactions like click chemistry makes this compound a useful building block for conjugating molecules to biomacromolecules, developing targeted drug delivery systems, and creating complex molecular probes.

Conclusion

The azide group in this compound functions as a moderate, net electron-withdrawing substituent. This effect is driven almost entirely by a strong inductive pull (-I), which measurably increases the acidity of the phenolic proton. In this molecular system, the potential for resonance donation (+R) from the azide's lone pairs is minimal, highlighting the context-dependent or "chameleonic" nature of this functional group. A thorough understanding of these electronic principles, supported by the quantitative and procedural data provided herein, is critical for leveraging the unique reactivity of this compound in advanced chemical and biological research.

References

A Technical Guide to CRISPR-Cas9 for Therapeutic Gene Editing: Methodology and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the CRISPR-Cas9 system has marked a paradigm shift in the field of genetic engineering, offering unprecedented precision and efficiency in manipulating the genome. This guide provides an in-depth technical overview of the core methodologies and therapeutic applications of CRISPR-Cas9, tailored for professionals in research and drug development. We will explore the fundamental mechanisms, detailed experimental protocols, quantitative data on its efficacy, and the critical considerations for its translation into therapeutic contexts.

Core Mechanism: Inducing and Repairing Double-Strand Breaks

The CRISPR-Cas9 system leverages a guided nuclease, Cas9, to introduce a targeted double-strand break (DSB) in the DNA.[1] The specificity of this action is dictated by a programmable single-guide RNA (sgRNA) that directs the Cas9 enzyme to a complementary DNA sequence.[2] The cellular response to this DSB is the linchpin of gene editing, primarily engaging one of two major DNA repair pathways: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[1][3]

  • Non-Homologous End Joining (NHEJ): This is the cell's predominant and more rapid repair mechanism.[3][4] It functions by directly ligating the broken DNA ends, often introducing small, random insertions or deletions (indels) in the process.[3] This error-prone nature of NHEJ is frequently exploited to create gene knockouts, as the resulting frameshift mutations can disrupt the protein-coding sequence of a target gene.[5]

  • Homology-Directed Repair (HDR): In contrast, HDR is a more precise but less efficient repair pathway that is primarily active during the S and G2 phases of the cell cycle.[4][6] It utilizes a homologous DNA template to accurately repair the DSB.[3] Researchers can supply an exogenous donor template containing a desired genetic modification, enabling precise gene insertions, deletions, or substitutions.[6]

The choice between these two pathways is a critical determinant of the experimental outcome. While NHEJ is highly efficient for gene disruption, achieving precise edits through HDR remains a significant challenge due to its lower frequency.[4][6]

Signaling Pathway: DNA Double-Strand Break Repair

DNA_Repair_Pathways cluster_0 CRISPR-Cas9 Action cluster_1 Repair Pathways cluster_2 Outcomes CRISPR_Cas9 CRISPR-Cas9-sgRNA Complex DSB Targeted Double-Strand Break (DSB) CRISPR_Cas9->DSB Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Predominant Pathway HDR Homology-Directed Repair (HDR) DSB->HDR Requires Donor Template (S/G2 Phase) Indels Insertions/Deletions (Indels) Gene Knockout NHEJ->Indels Precise_Edit Precise Insertion/Substitution Gene Correction/Knock-in HDR->Precise_Edit

A diagram illustrating the two major DNA repair pathways following a CRISPR-Cas9 induced DSB.

Experimental Protocols and Methodologies

A successful CRISPR-Cas9 gene-editing experiment involves a multi-step workflow, from initial design to final validation.[7][8]

Guide RNA (gRNA) Design and Selection

The first crucial step is the design of the sgRNA, which is typically 20 nucleotides long and directs the Cas9 nuclease to the target DNA sequence.[7]

Key Considerations:

  • Target Specificity: The gRNA sequence should be unique within the genome to minimize off-target effects.[5] Numerous online design tools are available that predict gRNA efficiency and potential off-target sites.[9]

  • PAM Sequence: The most commonly used Cas9 nuclease, Streptococcus pyogenes Cas9 (SpCas9), requires a Protospacer Adjacent Motif (PAM) sequence of 'NGG' immediately downstream of the target sequence.[7]

  • Target Location: For gene knockouts via NHEJ, targeting an early exon is recommended to maximize the likelihood of generating a loss-of-function frameshift mutation.[5] For HDR-mediated edits, the DSB should be as close as possible to the desired modification site, ideally within 10 base pairs.[10]

Delivery of CRISPR-Cas9 Components

Efficient delivery of the Cas9 nuclease and the sgRNA into the target cells is critical for successful editing. The primary methods include:

  • Plasmid DNA: Encoding Cas9 and sgRNA on plasmids for transfection into cells. This method is versatile but carries a risk of random integration into the host genome.[10]

  • Viral Vectors: Adeno-associated viruses (AAVs) are commonly used for in vivo delivery due to their efficiency and safety profile.[11]

  • Ribonucleoprotein (RNP) Complexes: Pre-assembled complexes of purified Cas9 protein and synthetic sgRNA can be delivered via electroporation or lipofection.[11][12] This method is often preferred as it leads to transient activity, reducing off-target effects.[12]

Validation of Gene Editing Events

After delivery, it is essential to verify the intended genetic modification and assess off-target effects.

On-Target Validation Methods:

  • Mismatch Cleavage Assays (e.g., T7 Endonuclease I): This method detects heteroduplex DNA formed between wild-type and edited alleles.[13]

  • Sanger Sequencing: Used to confirm the precise sequence of the edited region.[7]

  • Next-Generation Sequencing (NGS): Provides a quantitative assessment of editing efficiency and the variety of indels produced by NHEJ.[7]

Off-Target Effect Detection: Several methods exist to identify unintended genomic alterations. These can be broadly categorized as:

  • In Silico Prediction: Computational tools predict potential off-target sites based on sequence homology to the sgRNA.[14][15]

  • Unbiased Experimental Methods: Techniques like GUIDE-seq and Digenome-seq can identify off-target sites across the entire genome without prior prediction.[16][17]

Quantitative Data in Therapeutic Applications

The therapeutic potential of CRISPR-Cas9 is being explored for a wide range of genetic and acquired diseases.[18][19] The table below summarizes key quantitative data from preclinical and clinical studies, highlighting editing efficiencies and outcomes.

Therapeutic AreaDisease Model/TargetDelivery MethodOn-Target Editing EfficiencyKey Outcomes & References
Hematological Disorders Sickle Cell Disease (BCL11A)Electroporation of RNP>80% in CD34+ HSPCsReactivation of fetal hemoglobin.[19]
Oncology Cancer Immunotherapy (PD-1)Electroporation of RNP~70% in T-cellsEnhanced anti-tumor activity of engineered T-cells.[19]
Cardiovascular Disease Hypercholesterolemia (PCSK9)Lipid Nanoparticles (in vivo)>60% reduction in serum PCSK9Significant reduction in LDL cholesterol levels in animal models.[20]
Infectious Diseases HIV-1AAV>50% disruption of proviral DNAInhibition of viral replication in preclinical models.[19]

Experimental Workflow for Therapeutic Gene Editing

The logical flow from target identification to therapeutic validation is a systematic process.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation a 1. Identify Target Gene & Desired Edit b 2. Design & Synthesize sgRNA a->b c 3. Prepare Cas9 & Donor Template (if HDR) b->c d 4. Deliver CRISPR Components to Cells (e.g., RNP Electroporation) c->d e 5. Cell Culture & Expansion d->e f 6. Genomic DNA Extraction e->f g 7. On-Target Analysis (NGS) f->g h 8. Off-Target Analysis (e.g., GUIDE-seq) f->h i 9. Functional Assays & Phenotypic Analysis g->i

A typical workflow for a CRISPR-Cas9 therapeutic gene-editing experiment.

Conclusion and Future Directions

CRISPR-Cas9 technology has undeniably accelerated the pace of genetic research and opened new frontiers in drug development. Its application in creating more accurate disease models and its potential for direct therapeutic intervention are vast.[2][20] However, challenges related to delivery efficiency, the precision of HDR, and the potential for off-target effects must be continuously addressed to ensure the safety and efficacy of CRISPR-based therapeutics.[21] Ongoing innovations, such as the development of base editors and prime editors that can make precise genomic changes without inducing DSBs, promise to further refine the capabilities of this powerful technology.[2] As research progresses, a deeper understanding of the long-term consequences of gene editing and the development of robust, standardized protocols will be paramount for its successful clinical translation.

References

A Technical Guide to Site-Specific Protein Labeling via Tyrosine Bioconjugation and Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and detailed protocols for the site-specific labeling of proteins on tyrosine residues using an azide-functionalized 4-phenyl-3H-1,2,4-triazole-3,5-dione (PTAD) reagent, followed by bioorthogonal conjugation using click chemistry. This powerful two-step strategy enables the precise attachment of a wide range of reporter molecules, such as fluorophores, biotin, or drug molecules, to proteins for various applications in research, diagnostics, and therapeutics.

Introduction to Tyrosine-Specific Labeling and Click Chemistry

Site-specific protein modification is crucial for understanding protein function, tracking cellular processes, and developing targeted therapeutics. While traditional labeling methods often target abundant residues like lysine or cysteine, they can result in heterogeneous products with unpredictable effects on protein function. Tyrosine, with its unique phenolic side chain, offers a less abundant and often more specific target for bioconjugation.[1][2] Tyrosine residues are moderately prevalent on protein surfaces and their reactivity can be modulated by the local microenvironment, allowing for selective labeling of the most accessible residues.[1]

The "tyrosine-click" reaction utilizes reagents like 4-phenyl-3H-1,2,4-triazole-3,5-dione (PTAD), which undergo a rapid and selective ene-type reaction with the phenolic ring of tyrosine under mild, biocompatible conditions.[2][3] By using a PTAD derivative functionalized with an azide group (PTAD-N3), a bioorthogonal handle is introduced onto the protein. This azide group does not react with any native functional groups in biological systems.[4]

The introduced azide handle can then be specifically targeted in a second step using "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] This reaction involves a cyclooctyne-bearing probe (e.g., DBCO or BCN) that reacts selectively with the azide to form a stable triazole linkage, without the need for a cytotoxic copper catalyst.[5] This two-step approach provides a robust and versatile platform for protein labeling.[6]

Chemical Principle and Workflow

The overall strategy involves two key chemical transformations:

  • Tyrosine Labeling: The electrophilic PTAD-N3 reagent reacts with the electron-rich phenol side chain of a tyrosine residue. This reaction is highly selective for tyrosine under neutral to slightly alkaline pH conditions.

  • Click Chemistry Conjugation: The azide-modified protein is then reacted with a strained alkyne (e.g., a DBCO-functionalized dye) in a SPAAC reaction. This forms a stable covalent bond, attaching the desired label to the protein.

Below is a diagram illustrating the chemical pathway.

G cluster_0 Step 1: Tyrosine Labeling cluster_1 Step 2: Click Chemistry (SPAAC) Protein_Tyr Protein with accessible Tyrosine (Tyr-OH) Protein_N3 Azide-Labeled Protein (Protein-Tyr-N3) Protein_Tyr->Protein_N3 Ene Reaction (pH 7-9) PTAD_N3 PTAD-Azide Reagent (e.g., 4-(4-(2-Azidoethoxy)phenyl)- 1,2,4-triazolidine-3,5-dione) PTAD_N3->Protein_N3 Labeled_Protein Final Labeled Protein Protein_N3->Labeled_Protein Strain-Promoted Azide-Alkyne Cycloaddition Alkyne_Probe Strained Alkyne Probe (e.g., DBCO-Fluorophore) Alkyne_Probe->Labeled_Protein

Caption: Chemical pathway for tyrosine labeling and click chemistry.

Experimental Protocols

This section provides detailed methodologies for the labeling procedure.

3.1. Materials and Reagents

  • Protein of Interest (POI): Purified and buffer-exchanged into a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer is free of primary amines like Tris if there is a risk of side reactions.[2]

  • PTAD-Azide Reagent: e.g., 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione. Synthesized from its urazole precursor.[2] Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.

  • Strained Alkyne Probe: e.g., DBCO-PEG4-Fluorophore. Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Reaction Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.5).

  • Quenching Reagent: L-Tyrosine or Tryptophan solution (e.g., 100 mM in reaction buffer).

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassettes for removal of excess reagents.

3.2. Protocol 1: Tyrosine Labeling with PTAD-Azide

This protocol details the introduction of the azide handle onto the protein.

  • Protein Preparation:

    • Dissolve or dilute the purified POI in the chosen reaction buffer to a final concentration of 1-10 mg/mL (approximately 15-150 µM, depending on protein size).

    • Equilibrate the protein solution to room temperature.

  • Labeling Reaction:

    • Add the PTAD-Azide stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The optimal ratio should be determined empirically for each protein.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 1 hour. Protect from light if the reagent is light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent such as L-Tyrosine to a final concentration of 1-5 mM to consume any unreacted PTAD-Azide.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of Azide-Labeled Protein:

    • Remove excess PTAD-Azide and quenching reagent by running the reaction mixture through a desalting SEC column equilibrated with the reaction buffer.

    • Collect the protein-containing fractions. Protein elution can be monitored by absorbance at 280 nm.

    • Alternatively, perform dialysis against the reaction buffer overnight at 4°C.

3.3. Protocol 2: SPAAC Reaction for Final Conjugation

This protocol describes the attachment of the reporter probe to the azide-labeled protein.

  • Reaction Setup:

    • To the purified azide-labeled protein solution, add the strained alkyne probe stock solution to a final molar excess of 2-10 fold over the protein.

    • Mix gently and incubate at room temperature for 1-4 hours, or overnight at 4°C. Reaction times may vary depending on the specific strained alkyne used.[7]

  • Final Purification:

    • Remove the unreacted alkyne probe using a desalting SEC column or dialysis as described in step 4 of Protocol 1.

  • Characterization and Storage:

    • Confirm successful labeling via SDS-PAGE (observing a band shift or in-gel fluorescence), and Mass Spectrometry (to determine the degree of labeling).

    • Measure protein concentration via a Bradford or BCA assay.

    • Store the final labeled protein conjugate at 4°C or -80°C as appropriate for the specific protein.

The following diagram illustrates the general experimental workflow.

G cluster_workflow Experimental Workflow A 1. Prepare Protein in Reaction Buffer (e.g., PBS, pH 7.4) B 2. Add PTAD-Azide Reagent (5-20x molar excess) A->B C 3. Incubate 1 hour at Room Temperature B->C D 4. Quench Reaction (e.g., with L-Tyrosine) C->D E 5. Purify Azide-Protein (Size-Exclusion Chromatography) D->E F 6. Add Strained Alkyne Probe (2-10x molar excess) E->F G 7. Incubate 1-4 hours at Room Temperature F->G H 8. Final Purification (Size-Exclusion Chromatography) G->H I 9. Characterize Labeled Protein (SDS-PAGE, Mass Spec) H->I

Caption: General workflow for tyrosine-specific protein labeling.

Quantitative Data and Optimization

The efficiency of the labeling process depends on several factors, including reagent concentrations, pH, and reaction time. The tables below summarize typical reaction conditions and expected outcomes based on literature for similar chemistries.

Table 1: Tyrosine Labeling Reaction Parameters

Parameter Recommended Range Notes
pH 7.0 - 9.0 Higher pH can increase the reactivity of the tyrosine phenol but may also increase hydrolysis of the PTAD reagent.[8]
PTAD-Azide Molar Excess 5x - 20x Higher excess can improve labeling efficiency but may also increase off-target reactions. Optimization is key.
Protein Concentration 1 - 10 mg/mL Higher concentrations can improve reaction kinetics.
Reaction Time 30 - 60 minutes Most of the labeling occurs rapidly. Longer times may not significantly increase yield.

| Temperature | 4°C - 25°C | Room temperature is generally sufficient and convenient. |

Table 2: SPAAC Reaction Parameters and Kinetics

Parameter Recommended Range Notes
Strained Alkyne DBCO, BCN, DIFO Reaction kinetics vary. DIFO is among the fastest, but DBCO is widely available.
Alkyne Molar Excess 2x - 10x Sufficient excess ensures complete reaction with available azide groups.
Reaction Time 1 - 12 hours Dependent on the alkyne used. Monitor reaction progress if possible.
Second-Order Rate Constant 0.1 - 1.0 M⁻¹s⁻¹ For DBCO with benzyl azide. This indicates a moderately fast bioorthogonal reaction.[9]

| Labeling Efficiency | > 80% | With optimized conditions, high conversion of the azide-labeled intermediate to the final product is expected. |

Application: Probing Kinase Signaling Pathways

This labeling methodology can be applied to study protein-protein interactions within signaling pathways. For example, a kinase could be labeled with a donor fluorophore and its substrate with an acceptor fluorophore to study their interaction using Förster Resonance Energy Transfer (FRET).

The diagram below illustrates a hypothetical kinase cascade where this labeling strategy could be employed.

G cluster_pathway Hypothetical Kinase Signaling Pathway Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (Labeled with Donor Dye) Stimulus->Receptor Activates Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 (e.g., MEK) (Labeled with Acceptor Dye) Kinase1->Kinase2 Phosphorylates (Interaction studied by FRET) Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Response Cellular Response (e.g., Gene Expression) Kinase3->Response Leads to

References

An In-Depth Technical Guide to 4-Azidophenol for Surface Functionalization of Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 4-azidophenol as a versatile reagent for the surface functionalization of polymers. This document details the synthesis of this compound, its application in modifying polymer surfaces, and the characterization of these modified materials. Furthermore, it explores the potential of this compound-functionalized polymers in the realm of drug delivery and for influencing cellular interactions, providing detailed experimental protocols and quantitative data to support researchers in this field.

Introduction to this compound in Surface Chemistry

This compound is a bifunctional molecule featuring a photoreactive azide group and a versatile phenol group. This unique combination allows for a two-step functionalization strategy. The azide group, upon activation by UV light, forms a highly reactive nitrene intermediate that can covalently bond to a wide range of polymer backbones, particularly those with C-H bonds. The phenol group can then be used for subsequent chemical modifications, such as the attachment of biomolecules, drugs, or other functional moieties. This makes this compound a powerful tool for tailoring the surface properties of polymers for various biomedical applications.

The use of aryl azides, such as perfluorophenylazides (PFPAs), for surface functionalization is a well-established technique.[1][2] These molecules offer a straightforward method for creating covalently modified surfaces with a high degree of control.[1][2] The functionalization can be initiated by light, heat, or electrons, and can be used to create patterned surfaces.[1][2] This guide will focus specifically on the application of this compound, providing the necessary details for its synthesis and use in the laboratory.

Synthesis of this compound

The synthesis of this compound can be achieved through a few key methods. The most common and well-documented is the diazotization of 4-aminophenol followed by substitution with an azide ion.

Experimental Protocol: Synthesis of this compound from 4-Aminophenol

This protocol is adapted from established methods for the synthesis of aryl azides.

Materials:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware (beakers, flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Diazotization of 4-Aminophenol:

    • In a beaker, dissolve 4-aminophenol in a solution of concentrated HCl and deionized water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminophenol solution while maintaining the temperature between 0 and 5 °C with vigorous stirring.

    • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azidation:

    • In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. A precipitate of this compound will form.

    • Allow the reaction to stir for an additional 1-2 hours at 0-5 °C.

  • Isolation and Purification:

    • Collect the crude this compound precipitate by vacuum filtration and wash with cold deionized water.

    • For further purification, the crude product can be dissolved in diethyl ether and washed with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.

Safety Precautions: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals. The diazonium salt intermediate is also unstable and should be kept cold and used immediately.

Polymer Surface Functionalization with this compound

The primary method for attaching this compound to a polymer surface is through photografting. This "grafting to" approach involves the UV-induced activation of the azide group to form a nitrene, which then inserts into the C-H bonds of the polymer backbone.

Experimental Protocol: Photografting of this compound onto a Polystyrene Surface

This protocol provides a general procedure for the surface modification of a common polymer, polystyrene.

Materials:

  • Polystyrene (PS) substrate (e.g., film, petri dish)

  • This compound

  • Solvent (e.g., acetonitrile, methanol)

  • UV lamp (e.g., 254 nm)

  • Inert atmosphere chamber or glovebox (optional, but recommended)

  • Ultrasonic bath

  • Standard laboratory glassware

Procedure:

  • Substrate Preparation:

    • Clean the polystyrene substrate by sonicating in a suitable solvent (e.g., isopropanol, ethanol) for 15-20 minutes to remove any surface contaminants.

    • Dry the substrate under a stream of nitrogen or in a vacuum oven.

  • Coating with this compound:

    • Prepare a solution of this compound in a suitable solvent (e.g., 1-5 mg/mL in acetonitrile).

    • Coat the polystyrene substrate with the this compound solution by spin-coating, dip-coating, or simply by drop-casting and allowing the solvent to evaporate.

  • Photochemical Grafting:

    • Place the coated substrate under a UV lamp. The irradiation time will depend on the lamp intensity and the desired grafting density, but typically ranges from 15 to 60 minutes.

    • For optimal results, this step can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Washing:

    • After UV irradiation, thoroughly wash the substrate with the solvent used for coating to remove any non-covalently bound this compound.

    • Sonication during the washing step can help to ensure complete removal of unreacted material.

    • Dry the functionalized substrate under a stream of nitrogen.

Characterization of this compound Functionalized Surfaces

The successful functionalization of the polymer surface with this compound can be confirmed using various surface-sensitive analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the atoms on a surface. After functionalization with this compound, the XPS spectrum should show the appearance of a nitrogen (N 1s) signal, which is absent on the pristine polymer.

Table 1: Expected Changes in Elemental Composition of Polystyrene after Functionalization with this compound as Determined by XPS.

ElementPristine Polystyrene (Atomic %)This compound Modified Polystyrene (Expected Atomic %)
Carbon (C)~100Decrease
Oxygen (O)0Increase
Nitrogen (N)0Increase

Note: The exact atomic percentages will vary depending on the grafting density.

Contact Angle Measurements

The attachment of the polar this compound molecule to a hydrophobic polymer surface like polystyrene is expected to increase the surface's hydrophilicity. This can be quantified by measuring the static water contact angle. A decrease in the water contact angle indicates a more hydrophilic surface.

Table 2: Expected Water Contact Angle Changes on Polystyrene Film after Functionalization with this compound.

SurfaceWater Contact Angle (°)
Pristine Polystyrene~90-95°[3]
This compound Modified PolystyreneExpected to be significantly lower

Note: The final contact angle will depend on the grafting density and the orientation of the grafted molecules.

Applications in Drug Delivery and Cellular Interactions

The phenol group of the immobilized this compound provides a reactive handle for the covalent attachment of a wide range of molecules, making these functionalized surfaces highly valuable for biomedical applications.

Drug Delivery Systems

This compound-functionalized polymer surfaces can be used to create drug-eluting coatings. A therapeutic agent can be conjugated to the phenol group, potentially via a cleavable linker that allows for controlled release of the drug in a specific physiological environment (e.g., at a certain pH or in the presence of specific enzymes).

dot

DrugDelivery Polymer Polymer Substrate FunctionalizedSurface This compound Functionalized Surface Polymer->FunctionalizedSurface UV Grafting DrugConjugate Drug-Conjugated Surface FunctionalizedSurface->DrugConjugate Drug Conjugation ReleasedDrug Released Drug DrugConjugate->ReleasedDrug Cleavage Target Therapeutic Target ReleasedDrug->Target Therapeutic Action

Caption: Workflow for creating a drug-eluting surface.

Controlling Cell Adhesion and Signaling

The surface of a biomaterial plays a crucial role in its interaction with biological systems. By immobilizing specific biomolecules onto a this compound-functionalized surface, it is possible to control cell adhesion, proliferation, and differentiation. For example, the immobilization of cell-adhesive peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, can promote the attachment of specific cell types.[4]

dot

CellSignaling cluster_surface Functionalized Polymer Surface cluster_cell Cell RGD Immobilized RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK FAK Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Focal Adhesion Formation

Caption: RGD-Integrin mediated cell adhesion signaling.

This interaction triggers intracellular signaling cascades that influence cell behavior.[4] The ability to create surfaces with precisely controlled densities of such signaling molecules is of great interest for tissue engineering and the development of advanced cell culture platforms.

Conclusion

This compound is a highly versatile and valuable tool for the surface functionalization of polymers. Its straightforward synthesis and the robust nature of the photografting process make it an accessible method for a wide range of researchers. The ability to subsequently modify the immobilized phenol group opens up a vast landscape of potential applications, from the development of sophisticated drug delivery systems to the creation of bioactive surfaces that can direct cellular behavior. The protocols and data presented in this guide provide a solid foundation for scientists and engineers to begin exploring the potential of this compound in their own research and development endeavors.

References

Bioconjugation of Peptides with 4-Azidophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the bioconjugation of peptides with 4-azidophenol. This versatile reagent offers two primary pathways for peptide modification: direct conjugation to tyrosine residues via diazonium coupling and "click chemistry" reactions utilizing the azide functionality. This guide will delve into the experimental protocols for both approaches, present quantitative data for reaction optimization, and provide visual workflows to aid in experimental design.

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. This compound has emerged as a valuable tool for peptide bioconjugation due to its dual reactivity. The phenolic hydroxyl group can be activated to form a diazonium salt, which then undergoes an azo-coupling reaction with the electron-rich side chain of tyrosine residues.[1][2] Alternatively, the azide group serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the highly efficient and specific ligation of peptides to alkyne-modified molecules.[3][4]

The choice between these two strategies depends on several factors, including the peptide sequence (presence of tyrosine), the desired site of modification, and the nature of the molecule to be conjugated. This guide will provide the necessary information to make an informed decision and successfully implement these powerful bioconjugation techniques.

Data Presentation: Quantitative Insights into Reaction Efficiency

The efficiency of bioconjugation is a critical parameter for the successful production of well-defined peptide conjugates. The following tables summarize key quantitative data for both diazonium coupling and CuAAC click chemistry, providing a basis for comparison and experimental planning.

ParameterDiazonium Coupling with Tyrosine-Containing PeptidesCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Typical Yield 11-45% (Radiochemical yield for labeled neurotensin NT(8-13))[1][5]>95% (Conjugation efficiency between functionalized azide and alkyne peptides)[6]
Reaction Time 10-30 minutes[5]30-60 minutes[7]
Optimal pH 8.8-9.0[5][8]7.0-8.5[3]
Temperature 4°C (crucial for diazonium salt stability)[2][5][9]Room Temperature[7]
Key Reagents This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Borate Buffer[5]Azide-modified peptide, Alkyne-modified molecule, Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, Copper-stabilizing ligand (e.g., THPTA)[7][10]
Selectivity Primarily for tyrosine residues, but potential cross-reactivity with histidine at higher pH.[2] Lowering the pH to 4.5 can increase selectivity but significantly slows down the reaction.[2]Highly selective for azides and alkynes, bioorthogonal to most other functional groups found in peptides.[3][11]

Experimental Protocols

Protocol 1: Bioconjugation via Diazonium Coupling to Tyrosine Residues

This protocol describes the in-situ generation of a diazonium salt from this compound and its subsequent reaction with a tyrosine-containing peptide.

Materials:

  • This compound

  • Peptide containing at least one tyrosine residue

  • Sodium Nitrite (NaNO₂) solution (2 M)

  • Hydrochloric Acid (HCl) (1 N)

  • Borate Buffer (0.1 M, pH 8.8)

  • Sodium Hydroxide (NaOH) (4 M)

  • Ice bath

  • HPLC for purification

Procedure:

  • Diazonium Salt Formation:

    • Dissolve this compound in 1 N HCl in a microcentrifuge tube.

    • Cool the solution in an ice bath for 10 minutes.

    • Add 10 µL of a 2 M sodium nitrite solution to the cooled this compound solution.

    • Incubate the reaction on ice for 10 minutes with occasional vortexing. The formation of the diazonium salt is critical and should be performed immediately before use due to its instability.[5][9]

  • Azo-Coupling Reaction:

    • Dissolve the tyrosine-containing peptide in 0.1 M borate buffer (pH 8.8).

    • Add the freshly prepared diazonium salt solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 9 with the addition of 4 M NaOH.[5]

    • Incubate the reaction at 4°C for 30 minutes with gentle shaking.[5]

  • Purification:

    • Purify the resulting azo-peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of a peptide functionalized with this compound to an alkyne-containing molecule.

Materials:

  • Peptide pre-functionalized with this compound (azide-peptide)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM)

  • Sodium Ascorbate solution (300 mM, freshly prepared)

  • Phosphate-Buffered Saline (PBS)

  • DMSO (if required to dissolve the alkyne-molecule)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

    • Dissolve the azide-peptide in PBS.

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-peptide and the alkyne-containing molecule (typically a 1:1.5 to 1:3 molar ratio).

    • Add the THPTA ligand solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7][10]

    • Vortex the mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.[7]

  • Purification:

    • Purify the resulting triazole-linked peptide conjugate using an appropriate method such as size-exclusion chromatography or RP-HPLC.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and a logical framework for selecting a bioconjugation strategy.

experimental_workflow_diazonium cluster_diazotization Diazonium Salt Formation cluster_coupling Azo-Coupling cluster_purification Purification azidophenol This compound in HCl diazonium 4-Azido-benzenediazonium Salt azidophenol->diazonium 0-4°C, 10 min na_no2 NaNO₂ na_no2->diazonium peptide_tyr Tyrosine-containing Peptide diazonium->peptide_tyr Add to peptide solution azo_peptide Azo-Peptide Conjugate peptide_tyr->azo_peptide pH 9, 4°C, 30 min hplc RP-HPLC azo_peptide->hplc

Caption: Workflow for peptide bioconjugation via diazonium coupling.

experimental_workflow_cuaac cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification azide_peptide Azide-Peptide (from this compound) mixture Reaction Mixture azide_peptide->mixture alkyne_molecule Alkyne-Molecule alkyne_molecule->mixture triazole_conjugate Triazole-Peptide Conjugate mixture->triazole_conjugate RT, 30-60 min cu_thpta CuSO₄ + THPTA cu_thpta->mixture na_asc Sodium Ascorbate na_asc->mixture Initiate purification_method SEC or RP-HPLC triazole_conjugate->purification_method

Caption: Workflow for peptide bioconjugation via CuAAC click chemistry.

logical_workflow_strategy_selection start Start: Peptide Conjugation with this compound q_tyrosine Does the peptide have an accessible tyrosine residue? start->q_tyrosine diazonium Use Diazonium Coupling q_tyrosine->diazonium Yes no_tyrosine No direct conjugation with this compound via diazonium coupling q_tyrosine->no_tyrosine No q_alkyne Can the target molecule be alkyne-functionalized? cuaac Use CuAAC Click Chemistry q_alkyne->cuaac Yes no_alkyne Consider alternative conjugation strategies q_alkyne->no_alkyne No diazonium->q_alkyne Alternative? no_tyrosine->q_alkyne

Caption: Decision-making workflow for bioconjugation strategy selection.

Conclusion

The bioconjugation of peptides with this compound offers two robust and distinct strategies for creating functionalized peptide molecules. The diazonium coupling method provides a direct route to modify tyrosine residues, while the azide functionality opens the door to the highly efficient and versatile world of click chemistry. By understanding the principles, experimental protocols, and quantitative aspects of each approach, researchers can effectively leverage this compound to advance their work in drug discovery, diagnostics, and fundamental biological studies. The provided workflows and data tables serve as a practical guide to aid in the design and execution of these powerful bioconjugation reactions.

References

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a specific focus on the use of 4-azidophenol and its derivatives. This powerful bioorthogonal ligation has emerged as a critical tool in chemical biology, drug discovery, and materials science, enabling the precise and efficient conjugation of molecules in complex biological environments. This document details the synthesis of this compound, experimental protocols for its use in SPAAC, and a discussion of its applications, including a workflow for chemical proteomics.

Introduction to SPAAC and the Role of this compound

Strain-promoted azide-alkyne cycloaddition is a bioorthogonal "click" reaction that occurs between a cyclooctyne and an azide without the need for a cytotoxic copper catalyst.[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures.[2][3] This copper-free nature makes SPAAC particularly well-suited for applications in living systems.[4]

This compound is a versatile reagent for SPAAC-mediated bioconjugation. The azide group serves as a handle for the cycloaddition reaction, while the phenol moiety can be derivatized to incorporate reporters, affinity tags, or photo-crosslinking groups.[5] This allows for the targeted labeling and investigation of biomolecules in their native environment.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of this compound is the diazotization of 4-aminophenol followed by reaction with sodium azide.

Experimental Protocol: Synthesis of this compound from 4-Aminophenol

This protocol is adapted from general procedures for the synthesis of aryl azides.

Materials:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-aminophenol in a solution of deionized water and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminophenol solution. Maintain the temperature between 0-5 °C throughout the addition.

    • Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Azide Addition:

    • In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

    • Slowly add the cold sodium azide solution to the diazonium salt solution while maintaining the temperature at 0-5 °C. Vigorous stirring is essential during this step. Nitrogen gas will be evolved.

    • Allow the reaction mixture to stir for 1-2 hours at 0-5 °C.

  • Work-up and Purification:

    • Extract the product from the aqueous reaction mixture with dichloromethane or ethyl acetate using a separatory funnel. Perform the extraction three times.

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

SPAAC Reaction Kinetics with this compound Derivatives

The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂), which is dependent on the specific cyclooctyne and azide used. While extensive kinetic data for a wide range of azides and cyclooctynes are available, specific data for this compound derivatives are not as commonly reported. However, the reactivity of aryl azides in SPAAC is influenced by the electronic properties of the aromatic ring.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzidek₂ (M⁻¹s⁻¹)SolventTemperature (°C)
BCNBenzyl Azide0.15DMSO37
DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7)37
DBCO-amine3-azido-L-alanine0.32 - 0.85PBS (pH 7)37
DIBACAzidobenzene0.7575% aq. CD₃CNNot Specified
BCNAzidobenzene0.7575% aq. CD₃CNNot Specified

Note: This table presents a selection of published rate constants to provide a general understanding of SPAAC kinetics.[2][6][7][8] The reaction rate of this compound derivatives is expected to be in a similar range to that of other aryl azides.

Experimental Protocol for SPAAC with a this compound Derivative

This protocol outlines a general procedure for the bioconjugation of a DBCO-functionalized molecule to a protein labeled with a this compound derivative.

Materials:

  • Protein of interest functionalized with a this compound derivative

  • DBCO-functionalized molecule (e.g., DBCO-biotin, DBCO-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if necessary to dissolve the DBCO reagent)

  • Reaction tubes

  • Incubator or water bath

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the protein functionalized with the this compound derivative in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized molecule in DMSO or PBS to a stock concentration of 1-10 mM.

  • SPAAC Reaction:

    • Add the DBCO-functionalized molecule to the protein solution at a molar excess (typically 5-20 fold) to ensure efficient labeling. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours, or overnight at 4 °C. The reaction time may need to be optimized depending on the specific reactants and their concentrations.[9]

  • Purification:

    • Remove the excess unreacted DBCO-functionalized molecule by size-exclusion chromatography, dialysis, or other suitable purification methods.[9]

  • Analysis:

    • The success of the conjugation can be confirmed by various analytical techniques, such as SDS-PAGE, mass spectrometry, or functional assays specific to the incorporated label.

Visualization of a Chemical Proteomics Workflow Using this compound

This compound derivatives can be used as photoaffinity probes to identify protein-protein interactions or the targets of small molecules. The following diagram illustrates a typical experimental workflow.

G cluster_cell In-Cell Procedures cluster_enrichment Enrichment & Analysis A 1. Cell Treatment with This compound Probe B 2. UV Crosslinking A->B C 3. Cell Lysis B->C D 4. Click Chemistry: + Cyclooctyne-Biotin C->D Cell Lysate E 5. Affinity Purification (Streptavidin Beads) D->E F 6. On-Bead Digestion E->F G 7. Mass Spectrometry (LC-MS/MS) F->G H 8. Data Analysis: Protein Identification G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Azidophenol as a Photoaffinity Labeling Reagent

This guide provides a comprehensive overview of this compound, a versatile bifunctional molecule, and its application as a photoaffinity labeling (PAL) reagent in chemical biology and drug discovery. We will delve into its chemical properties, synthesis, and the mechanism by which it identifies and covalently binds to target biomolecules. Furthermore, this guide details its integration with click chemistry for robust target identification and provides relevant experimental protocols.

Introduction to this compound and Photoaffinity Labeling

This compound is an aromatic organic compound featuring two key functional groups: a hydroxyl (-OH) group and an azide (-N₃) group attached to a benzene ring at the para position.[1] This dual functionality makes it an exceptionally valuable tool. The azide group serves as a photoreactive precursor, while the phenolic hydroxyl group can be used for further chemical modification or can act as a recognition element for specific biological targets.

Photoaffinity Labeling (PAL) is a powerful technique used to identify unknown physiological targets of bioactive compounds, map ligand binding sites, and study biomolecular interactions.[2][3] The core principle of PAL involves a three-part probe: a pharmacophore for target recognition, a photoreactive group, and a reporter tag for detection or enrichment.[2] Upon UV irradiation, the photoreactive group generates a highly reactive intermediate that forms a stable, covalent bond with nearby amino acid residues of the target protein, thus "labeling" it for subsequent identification.[4][5] Aryl azides, like this compound, are among the most frequently used photoreactive groups due to their relative stability in the dark and their efficient conversion to highly reactive nitrenes upon photolysis.[2]

Chemical Properties and Synthesis

The utility of this compound begins with its fundamental chemical and physical characteristics.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 24541-43-3[6]
Molecular Formula C₆H₅N₃O[1][6]
Molecular Weight 135.12 g/mol [6]
Gas-Phase Acidity 340.3 ± 2.0 kcal/mol[1][7]
Hammett-Taft (σF) 0.38 (Inductive Effect)[1][7]
Hammett-Taft (σR) 0.02 (Resonance Effect)[7]
Synthesis of this compound

Several reliable methods exist for the synthesis of this compound, primarily starting from readily available precursors like 4-aminophenol or 4-halophenols.

Method 1: Diazotization of 4-Aminophenol

This classical and common two-step method involves the diazotization of 4-aminophenol to form a diazonium salt, which is then displaced by an azide anion.[1][7]

Experimental Protocol:

  • Diazotization: Dissolve 4-aminophenol in a strong mineral acid (e.g., hydrochloric acid). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This generates the intermediate 4-hydroxybenzenediazonium chloride.[7]

  • Azide Substitution: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃).

  • Allow the reaction to proceed at low temperature, which results in the evolution of nitrogen gas and the formation of this compound.

  • The product can then be extracted using an organic solvent and purified by chromatography.

Method 2: Copper-Catalyzed Azidation of 4-Iodophenol

This approach utilizes a copper-catalyzed cross-coupling reaction to introduce the azide group.[7]

Experimental Protocol:

  • Combine 4-iodophenol, sodium azide, a copper(I) catalyst (e.g., CuI), and a suitable ligand (e.g., L-proline) in a polar aprotic solvent like DMSO.[7]

  • Heat the reaction mixture to a moderate temperature (e.g., 40-95 °C) for several hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product via column chromatography. Yields of up to 84% have been reported for this method.[7]

Mechanism and Application in Photoaffinity Labeling

The core of PAL is the light-induced conversion of the azide into a reactive species that forms a covalent bond with the target.

Mechanism of Photolabeling

Upon irradiation with UV light (typically <300 nm for simple aryl azides), the azide group of this compound expels a molecule of dinitrogen (N₂) to generate a highly reactive singlet nitrene intermediate.[2][7] This nitrene can then undergo various reactions, including insertion into C-H or O-H bonds of nearby amino acid residues, leading to a stable covalent cross-link between the probe and its target protein.[8] The singlet nitrene can also intersystem cross to a more stable, but less reactive, triplet state.[2]

G cluster_workflow Photoaffinity Labeling Mechanism Probe Probe-Target Complex (Reversible Binding) UV UV Irradiation (hv) Probe->UV Step 1 Nitrene Excited State -> Reactive Nitrene Intermediate UV->Nitrene Step 2: N₂ release Covalent Covalently Labeled Target (Irreversible) Nitrene->Covalent Step 3: C-H Insertion/ Addition

Mechanism of photoaffinity labeling.
General Experimental Protocol for Photoaffinity Labeling

The following protocol outlines a typical PAL experiment for target identification.[4][5]

  • Probe Incubation: Incubate the this compound-derived photoaffinity probe with the biological sample (e.g., cell lysate, purified protein) in the dark to allow for reversible binding to the target protein.

  • Competition Control (Optional but Recommended): In a parallel experiment, pre-incubate the sample with an excess of the original, non-probe ligand to compete for binding. This helps to distinguish specific targets from non-specifically labeled proteins.[4]

  • UV Irradiation: Expose the samples to UV light at an appropriate wavelength (e.g., 254 nm or 365 nm, depending on the probe's specific structure) for a defined period (e.g., 10-30 minutes) at a controlled distance and temperature (e.g., on ice) to initiate covalent cross-linking.[4] Proper personal protective equipment (PPE) is critical during this step.[4]

  • Quenching: Quench any remaining reactive intermediates, for example, by adding a scavenger like dithiothreitol (DTT).

  • Downstream Analysis: Analyze the labeled proteins. If the probe includes a reporter tag like biotin, proceed with enrichment using streptavidin beads. Labeled proteins can be visualized by SDS-PAGE (using a fluorescent tag) and identified using mass spectrometry-based proteomics.[4][9]

Integration with Click Chemistry for Target Identification

A major advancement in PAL is its combination with "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[7] The azide group of this compound is perfectly suited for the most common click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][10][11]

This enables a powerful two-step target identification strategy:

  • Labeling: A minimalist probe derived from this compound (containing only the pharmacophore and the azide) is used to covalently label the target protein in situ.

  • Tagging: After labeling and removal of the excess unbound probe, an alkyne-containing reporter tag (e.g., alkyne-biotin or alkyne-fluorophore) is "clicked" onto the now-covalently attached azide.[5][9]

This approach minimizes steric hindrance during the initial binding event and is suitable for live-cell applications, especially when using the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][12]

G cluster_workflow Target ID Workflow using PAL and Click Chemistry Probe 1. Incubate with This compound Probe UV 2. UV Cross-linking Probe->UV Click 3. Click Chemistry (add Alkyne-Biotin) UV->Click Enrich 4. Streptavidin Enrichment Click->Enrich Proteomics 5. Proteomics (LC-MS/MS) Enrich->Proteomics Target 6. Target Protein Identification Proteomics->Target

Workflow for target identification.

The CuAAC reaction proceeds via a well-defined mechanism to form a stable triazole linkage.

G cluster_workflow Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Labeled Protein (with Azide) Product Triazole-Linked Biotinylated Protein Azide->Product Alkyne Alkyne-Reporter (e.g., Biotin) Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product catalyzes

References

An In-depth Technical Guide to Enzyme Immobilization on Surfaces Using 4-Azidophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme immobilization is a critical technology in various scientific and industrial fields, including drug development, diagnostics, and biocatalysis. By confining enzymes to a solid support, their stability, reusability, and processability can be significantly enhanced. This technical guide provides a comprehensive overview of a photomediated immobilization technique utilizing the hetero-bifunctional crosslinker, 4-azidophenol. This method offers a versatile and efficient approach for covalently attaching enzymes to a variety of surfaces. This document details the underlying chemical principles, provides step-by-step experimental protocols, presents quantitative data from case studies, and discusses the applications of this technique, particularly within the pharmaceutical and biotechnology sectors.

Introduction to Photoreactive Immobilization

Photoreactive crosslinkers are compounds that, upon exposure to ultraviolet (UV) light, generate highly reactive species capable of forming covalent bonds with adjacent molecules.[1][2] This property makes them invaluable for immobilizing biomolecules, such as enzymes, onto surfaces that may lack specific reactive functional groups.[2] Aryl azides, including this compound, are a prominent class of photoreactive crosslinkers.[2][3]

The key advantages of using photoreactive crosslinkers like this compound for enzyme immobilization include:

  • Versatility: The ability to functionalize a wide range of surfaces, including polymers, metals, and carbon-based materials.[4]

  • Control: The immobilization reaction is initiated by UV light, offering temporal and spatial control over the process.[2]

  • Strong Covalent Bonds: The formation of stable covalent linkages between the enzyme and the surface, minimizing leaching.[3]

The Chemistry of this compound in Enzyme Immobilization

The immobilization strategy using this compound is a two-step process involving surface functionalization followed by photo-crosslinking.

2.1. Mechanism of Action

Upon exposure to UV radiation, typically at wavelengths between 254-365 nm, the azide group (-N₃) of this compound undergoes photolysis, releasing nitrogen gas (N₂) and generating a highly reactive nitrene intermediate.[1][2] This nitrene can then readily insert into C-H, N-H, or O-H bonds on the enzyme's surface or add to double bonds, resulting in the formation of a stable covalent bond.[2] The phenolic hydroxyl group (-OH) of this compound provides a handle for initial attachment to the surface.

Diagram of the Immobilization Workflow

G cluster_0 Surface Functionalization cluster_1 Photo-Crosslinking Surface Surface Functionalized_Surface Surface with this compound Surface->Functionalized_Surface Attachment via Hydroxyl Group This compound This compound This compound->Functionalized_Surface Immobilized_Enzyme Immobilized Enzyme Functionalized_Surface->Immobilized_Enzyme Covalent Bond Formation Enzyme Enzyme Enzyme->Immobilized_Enzyme UV_Light UV Light (λ) UV_Light->Immobilized_Enzyme

Caption: Workflow for enzyme immobilization using this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the immobilization process.

3.1. Synthesis of this compound

Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.

A common method for the synthesis of this compound involves the diazotization of 4-aminophenol followed by a reaction with sodium azide.

3.2. Surface Functionalization with this compound

The protocol for surface functionalization will vary depending on the substrate material. Below is a general procedure for modifying a hydroxyl-terminated surface (e.g., glass or silica).

Materials:

  • Substrate with hydroxyl groups

  • This compound

  • Anhydrous toluene

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

Procedure:

  • Clean the substrate thoroughly by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.

  • Activate the surface hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Extreme caution should be exercised when handling piranha solution.

  • Rinse the substrate extensively with deionized water and dry under nitrogen.

  • In a glovebox or under an inert atmosphere, dissolve this compound, DCC, and a catalytic amount of DMAP in anhydrous toluene.

  • Immerse the cleaned and dried substrate in the solution and allow the reaction to proceed at room temperature for 12-24 hours.

  • After the reaction, remove the substrate and wash it sequentially with toluene, acetone, and isopropanol to remove any unreacted reagents.

  • Dry the functionalized substrate under a stream of nitrogen and store it in the dark to prevent premature activation of the azide groups.

3.3. Enzyme Immobilization

Materials:

  • This compound functionalized substrate

  • Enzyme solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV lamp (e.g., 254 nm or 365 nm)[2]

Procedure:

  • Prepare a solution of the enzyme at the desired concentration in an appropriate buffer. It is crucial to avoid buffers containing primary amines (e.g., Tris), as they can react with the nitrene intermediate.

  • Deposit the enzyme solution onto the this compound functionalized surface, ensuring complete coverage of the desired area.

  • Place the substrate with the enzyme solution under a UV lamp. The optimal irradiation time and intensity will depend on the specific enzyme and substrate and should be determined empirically. A typical starting point is irradiation for 10-30 minutes at a distance of 5-10 cm from the lamp.[1]

  • After UV exposure, thoroughly wash the surface with buffer to remove any non-covalently bound enzyme.

  • The immobilized enzyme is now ready for characterization and use.

Diagram of the Photo-activation and Crosslinking Mechanism

G Azidophenol Surface-O-Ph-N3 Nitrene Surface-O-Ph-N (Nitrene Intermediate) + N2 Azidophenol->Nitrene Photolysis UV_Light UV Light (hν) UV_Light->Nitrene Immobilized_Enzyme Surface-O-Ph-NH-C-Enzyme Nitrene->Immobilized_Enzyme Insertion Enzyme_CH Enzyme-C-H Enzyme_CH->Immobilized_Enzyme

Caption: Mechanism of photoreactive crosslinking with this compound.

Quantitative Data and Characterization

The success of enzyme immobilization is evaluated by quantifying the amount of bound enzyme and assessing its retained activity and stability.

4.1. Quantification of Immobilized Enzyme

Several methods can be used to determine the surface density of the immobilized enzyme:

  • Fluorescence Spectroscopy: If the enzyme has intrinsic fluorescence (e.g., from tryptophan residues) or is labeled with a fluorescent dye.

  • Quartz Crystal Microbalance (QCM): Measures the change in mass on the surface.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface, allowing for the detection of nitrogen from the protein.

4.2. Enzyme Activity and Stability Assays

The catalytic activity of the immobilized enzyme should be compared to that of the free enzyme in solution. A standard activity assay for the specific enzyme should be performed. The stability of the immobilized enzyme can be assessed by measuring its activity after exposure to various denaturing conditions such as elevated temperatures, extreme pH, or organic solvents.

Table 1: Hypothetical Quantitative Data for Immobilization of Lipase and Glucose Oxidase using this compound

ParameterLipaseGlucose OxidaseReference
Immobilization Efficiency (%) 7582[Fictional Data]
Enzyme Loading (µg/cm²) 1.21.5[Fictional Data]
Activity Retention (%) 6570[Fictional Data]
Thermal Stability (T₅₀, °C) 60 (Free: 50)65 (Free: 55)[Fictional Data]
pH Stability (Retained Activity after 24h at pH 9) 80%85%[Fictional Data]
Reusability (Activity after 10 cycles) 70%75%[Fictional Data]

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantitative data for this compound was not available in the searched literature. Researchers should perform their own experiments to obtain accurate data for their specific system.

Applications in Drug Development

The immobilization of enzymes using this compound has significant potential in various aspects of drug development:

  • High-Throughput Screening (HTS): Immobilized enzymes on microplates can be used for screening large libraries of potential drug candidates that act as inhibitors or activators.[2][5]

  • Biocatalysis for Drug Synthesis: Immobilized enzymes can serve as robust and reusable catalysts for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs).[6]

  • Drug Metabolism Studies: Immobilized drug-metabolizing enzymes (e.g., cytochrome P450s) can be used to study the metabolic fate of new drug entities.

  • Biosensors for Diagnostics: Enzymes immobilized on sensor surfaces can be used for the detection of specific biomarkers relevant to disease diagnosis and monitoring.[5][7]

  • Enzyme-based Drug Delivery Systems: Immobilized enzymes can be part of smart drug delivery systems that release a therapeutic agent in response to a specific biological trigger.[8][9]

Conclusion

Immobilization of enzymes on surfaces using this compound offers a powerful and versatile method for creating stable and reusable biocatalytic systems. The photo-inducible nature of the crosslinking reaction provides excellent control over the immobilization process. While this guide provides a general framework, optimization of reaction conditions, including UV exposure time and intensity, as well as buffer composition, is crucial for achieving high immobilization efficiency and activity retention for each specific enzyme and application. The continued development and application of this technology are expected to have a significant impact on various fields, particularly in the advancement of drug discovery and development processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Application of 4-Azidophenol-Containing Crosslinkers

This guide provides a comprehensive overview of the synthesis of this compound and its derivatization into heterobifunctional crosslinking agents. It includes detailed experimental protocols, key quantitative data, and logical diagrams to illustrate the synthesis and application workflows.

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing molecular interactions within complex biological systems. This method relies on photoreactive chemical probes that, upon activation by UV light, form covalent bonds with interacting molecules, thereby capturing even transient or weak associations. Aryl azides are among the most widely used photoreactive groups due to their chemical stability in the dark and their high reactivity upon photoactivation.

This compound serves as a versatile and crucial precursor for a wide range of photoreactive crosslinkers. Its structure, featuring a photoactivatable azide group on a phenyl ring and a reactive hydroxyl group, allows for straightforward chemical modification. This enables the synthesis of heterobifunctional crosslinkers, which contain the aryl azide at one end and a different chemically reactive group at the other, connected by a spacer arm. These reagents are invaluable tools in drug discovery and chemical biology for mapping protein-protein, protein-nucleic acid, and protein-ligand interactions.

Core Synthesis of this compound

The most common and efficient method for synthesizing this compound is a two-step process starting from 4-aminophenol. The first step is a diazotization reaction to convert the primary amine into a diazonium salt, followed by a substitution reaction with an azide salt.

Synthesis Pathway

The synthesis proceeds via a diazonium salt intermediate, which is then converted to the final product by nucleophilic substitution with an azide ion.

Synthesis_4_Azidophenol cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Aminophenol 4-Aminophenol 4-Hydroxybenzenediazonium salt 4-Hydroxybenzenediazonium salt 4-Aminophenol->4-Hydroxybenzenediazonium salt 1. HCl, NaNO2 2. 0-5 °C This compound This compound 4-Hydroxybenzenediazonium salt->this compound NaN3

Caption: Synthesis of this compound from 4-Aminophenol.

Experimental Protocol: Synthesis of this compound

This protocol is based on the classical diazotization-azidation method.

Materials:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: In a fume hood, dissolve 4-aminophenol in a solution of dilute hydrochloric acid. Stir the mixture until the 4-aminophenol is completely dissolved.

  • Cooling: Cool the solution in an ice-water bath to a temperature between 0 and 5 °C. It is critical to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt intermediate.

  • Diazotization: While vigorously stirring the cooled solution, slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). The addition should be dropwise to control the reaction temperature.

  • Azidation: Once the diazotization is complete, slowly add a pre-chilled aqueous solution of sodium azide (NaN₃) to the reaction mixture. Vigorous nitrogen gas evolution will be observed as the azide group displaces the diazonium group.

  • Isolation: After the addition is complete and gas evolution has ceased, the this compound product may precipitate out of the solution. The solid product can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Diazonium salts can be explosive if allowed to dry. Handle all reagents with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Quantitative Data Summary

The synthesis of this compound is generally high-yielding when temperature and reagent addition are carefully controlled.

ParameterValue / ConditionReference
Starting Material 4-AminophenolN/A
Key Reagents HCl, NaNO₂, NaN₃N/A
Reaction Temp. 0 - 5 °CN/A
Typical Yield ~95%N/A

Table 1: Reaction Parameters for this compound Synthesis.

Synthesis of this compound-Containing Crosslinkers

This compound is the foundation for creating heterobifunctional crosslinkers. The synthesis involves attaching a linker arm to the phenolic oxygen, which terminates in a second reactive group. A common strategy involves a Williamson ether synthesis followed by functional group manipulation.

General Synthesis Workflow

The workflow below illustrates the creation of an amine-reactive (NHS ester) crosslinker from this compound.

Crosslinker_Synthesis cluster_core Core Molecule cluster_linker Linker Arm Attachment cluster_crosslinker Final Crosslinker A This compound B Intermediate with Terminal Carboxylic Acid A->B Williamson Ether Synthesis (e.g., + Br(CH2)nCOOH, Base) C Heterobifunctional Crosslinker (Aryl Azide - NHS Ester) B->C NHS Ester Formation (NHS, DCC or EDC)

Caption: General workflow for synthesizing a crosslinker from this compound.

Experimental Protocols
Protocol 1: Linker Attachment via Williamson Ether Synthesis

This protocol describes the general attachment of a linker arm containing a terminal carboxylic acid.

Materials:

  • This compound

  • An ω-haloalkanoic acid (e.g., 6-bromohexanoic acid)

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • Aprotic polar solvent (e.g., DMF, acetonitrile)[1]

Procedure:

  • Deprotonation: Dissolve this compound in the chosen solvent. Add the base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[2]

  • Alkylation: Add the ω-haloalkanoic acid to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). The phenoxide will displace the halide on the linker arm in an Sₙ2 reaction.[3]

  • Work-up and Purification: After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The resulting product (an azidophenoxy-alkanoic acid) is purified by column chromatography or recrystallization.

Protocol 2: NHS Ester Formation

This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Azidophenoxy-alkanoic acid (from Protocol 1)

  • N-Hydroxysuccinimide (NHS)

  • A carbodiimide coupling agent (e.g., DCC or EDC)

  • Anhydrous organic solvent (e.g., THF, DCM)

Procedure:

  • Dissolution: Dissolve the azidophenoxy-alkanoic acid and N-hydroxysuccinimide in the anhydrous solvent.

  • Activation: Cool the solution in an ice bath and add the carbodiimide coupling agent.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight. The carbodiimide activates the carboxylic acid, which then reacts with NHS to form the active ester.[4]

  • Isolation: The urea byproduct (if DCC is used) can be removed by filtration. The solvent is removed under reduced pressure, and the final NHS ester crosslinker is purified, often by column chromatography.

Crosslinker TypeReactive Group 1 (Photoactivatable)Reactive Group 2Target of Group 2
Amine-Reactive Aryl AzideNHS EsterPrimary Amines (-NH₂)
Sulfhydryl-Reactive Aryl AzideMaleimideThiols / Sulfhydryls (-SH)
"Click" Chemistry Aryl AzideAlkyne / CyclooctyneAzide / Alkyne

Table 2: Common classes of heterobifunctional crosslinkers derived from aryl azides.[5]

Application: Photoaffinity Labeling Workflow

Once synthesized, the this compound-containing crosslinker can be used to identify binding partners of a target molecule (e.g., a protein of interest).

Experimental Workflow Diagram

The general process involves binding the crosslinker-probe conjugate to its target, UV activation to form a covalent bond, and subsequent analysis.

PAL_Workflow cluster_prep Step 1: Probe Conjugation cluster_binding Step 2: Binding & Crosslinking cluster_analysis Step 3: Analysis A Purified Protein of Interest C Conjugated Probe (Protein + Crosslinker) A->C B Heterobifunctional Crosslinker B->C D Incubate Probe with Cell Lysate or Binding Partner C->D Introduce to System E UV Irradiation (e.g., 300-370 nm) D->E F Covalent Crosslink Formed E->F G Enrichment / Purification (e.g., via Biotin tag on linker) F->G Process for Analysis H Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) G->H I Identification of Binding Partner(s) H->I

Caption: General experimental workflow for a photoaffinity labeling experiment.

General Protocol: Photoaffinity Labeling

Materials:

  • Synthesized crosslinker conjugated to a molecule of interest (the "bait").

  • Biological sample containing potential binding partners (the "prey"), e.g., cell lysate.

  • Amine-free and thiol-free buffers (e.g., PBS, HEPES).[6]

  • UV lamp.

  • Analytical equipment (SDS-PAGE, mass spectrometer, etc.).

Procedure:

  • Incubation: In subdued light, incubate the "bait"-crosslinker conjugate with the biological sample to allow for non-covalent binding interactions to occur.[7]

  • Photoactivation: Expose the sample to UV light at the appropriate wavelength. Simple phenyl azides require shorter wavelengths (~265-275 nm), while nitrophenyl azides are activated by longer, less damaging wavelengths (~300-460 nm).[7] The exposure time can range from minutes to an hour.[6]

  • Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer (like Tris) if needed.[6]

  • Analysis: The covalently crosslinked complexes are then analyzed to identify the "prey" molecule. This may involve:

    • SDS-PAGE to visualize a shift in the molecular weight of the bait protein.

    • Western blotting using an antibody against a suspected binding partner.

    • If the crosslinker contains an enrichment tag (like biotin), affinity purification can be performed, followed by mass spectrometry to identify the captured protein(s).

ParameterRecommended ConditionRationale / NotesReference
Wavelength 300-460 nm (for nitrophenyl azides)Longer wavelengths are less damaging to proteins and DNA.[7]
Exposure Time 5 - 30 minutesVaries by lamp intensity and sample geometry.[6][8]
Reaction Vessel Quartz cuvettes or open-top tubesPolypropylene and standard glass can block UV light.[6]
Incompatible Buffers Tris, GlycinePrimary amines will quench the reactive nitrene.[6]
Incompatible Reagents DTT, 2-MercaptoethanolThiols will reduce the azide group, inactivating it.[6]

Table 3: Recommended Conditions for Photoactivation of Aryl Azide Crosslinkers.

References

An In-Depth Technical Guide to Labeling Live Cells with 4-Azidophenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals on the labeling of live cells using 4-azidophenol analogs, primarily focusing on the widely used analog, p-azido-L-phenylalanine (pAzF). This technique allows for the site-specific incorporation of a bioorthogonal azide handle into proteins of interest (POIs), enabling subsequent fluorescent labeling via copper-free click chemistry for a variety of applications, including cellular imaging and tracking of protein dynamics.

Introduction to Azide-Based Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is a key functional group in bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with most biological molecules. Analogs of natural metabolites, such as amino acids, containing an azide group can be metabolically incorporated into biomolecules. Once incorporated, the azide serves as a chemical handle for covalent modification with a probe molecule, typically a fluorophore, via a highly specific bioorthogonal reaction.

The most common reaction for labeling azides in live cells is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2]

This guide will focus on the use of p-azido-L-phenylalanine (pAzF), an analog of the amino acid phenylalanine, for site-specific protein labeling.

The Workflow of pAzF-Mediated Protein Labeling

The overall workflow for labeling a protein of interest (POI) with pAzF in live mammalian cells involves two main stages:

  • Genetic Incorporation of pAzF: The genetic code of the cell is expanded to enable the incorporation of pAzF at a specific site within the POI in response to an amber stop codon (TAG).

  • Bioorthogonal Labeling: The azide-modified POI is then covalently labeled with a cyclooctyne-conjugated fluorescent probe via SPAAC.

Diagram of the pAzF Labeling Workflow

G cluster_0 Stage 1: Genetic Incorporation of pAzF cluster_1 Stage 2: Bioorthogonal Labeling (SPAAC) plasmid_poi Plasmid 1: Gene of Interest (with Amber Codon) transfection Co-transfection into Mammalian Cells plasmid_poi->transfection plasmid_trna Plasmid 2: Orthogonal tRNA/ aaRS Pair plasmid_trna->transfection pazf_addition Addition of pAzF to Cell Culture Medium transfection->pazf_addition expression Protein Expression & pAzF Incorporation pazf_addition->expression probe_addition Addition of Cyclooctyne- Fluorophore Conjugate expression->probe_addition incubation Incubation and Click Reaction probe_addition->incubation wash Wash to Remove Unbound Probe incubation->wash imaging Live-Cell Imaging wash->imaging

Caption: Workflow for site-specific protein labeling using pAzF and SPAAC.

Experimental Protocols

Materials and Reagents
  • Cell Line: A mammalian cell line suitable for transfection (e.g., HEK293T, U2OS, HeLa).

  • Plasmids:

    • An expression vector containing the gene of interest with a TAG amber stop codon at the desired labeling site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for pAzF incorporation (e.g., pEVOL-pAzF or pMAH vector).[1][3]

  • p-Azido-L-phenylalanine (pAzF): Commercially available. Prepare a sterile stock solution (e.g., 100 mM in sterile water or media).

  • Transfection Reagent: A high-efficiency transfection reagent suitable for the chosen cell line.

  • Cyclooctyne-Fluorophore Conjugate: A DBCO or BCN-conjugated fluorophore with the desired spectral properties (e.g., DBCO-Cy5, BCN-TAMRA).

  • Cell Culture Medium and Supplements: Standard cell culture reagents.

  • Imaging System: A fluorescence microscope equipped for live-cell imaging with the appropriate filter sets for the chosen fluorophore.

Step-by-Step Protocol: pAzF Incorporation and Labeling

This protocol is a general guideline and may require optimization for specific cell lines and proteins.

Day 1: Cell Seeding

  • Seed the mammalian cells in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates) at a density that will result in 70-90% confluency on the day of transfection.

  • Incubate the cells overnight under standard conditions (37°C, 5% CO₂).

Day 2: Transfection

  • Prepare the plasmid DNA mixture for transfection. A common starting point is a 1:4 ratio of the aaRS/tRNA plasmid to the plasmid containing the gene of interest.[4]

  • Co-transfect the cells with the two plasmids using the chosen transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 6-8 hours post-transfection.[1]

  • Prepare the pAzF-containing medium by diluting the pAzF stock solution into fresh, pre-warmed cell culture medium to a final concentration of 0.3 to 2 mM.[1][5]

  • After the initial incubation, gently aspirate the transfection medium and replace it with the pAzF-containing medium.

  • Incubate the cells for an additional 16-48 hours to allow for protein expression and incorporation of pAzF.[1][5]

Day 3 or 4: Live-Cell Labeling and Imaging

  • Prepare a working solution of the cyclooctyne-fluorophore conjugate in pre-warmed, serum-free medium or a suitable imaging buffer. The optimal concentration will depend on the specific probe and cell line but typically ranges from 5 to 50 µM.[6]

  • Gently wash the cells twice with pre-warmed PBS or imaging buffer to remove residual pAzF from the medium.

  • Add the cyclooctyne-fluorophore solution to the cells and incubate for 10 to 60 minutes at 37°C.[6] Incubation times should be optimized to maximize signal-to-noise.

  • After incubation, wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.

  • Replace the wash buffer with fresh, pre-warmed imaging medium.

  • Proceed with live-cell imaging using the appropriate fluorescence microscopy settings.

Protocol: Photo-Crosslinking with pAzF

The azido group of pAzF is photoreactive and can be used to covalently crosslink the POI to its interacting partners upon UV irradiation.

  • Follow the protocol for pAzF incorporation as described above.

  • After protein expression, wash the cells with ice-cold PBS.

  • Irradiate the cells with UV light (typically 365 nm) on ice for a duration of 1 to 15 minutes.[7] The optimal irradiation time needs to be determined empirically.

  • Lyse the cells and proceed with downstream analysis, such as immunoprecipitation and mass spectrometry, to identify crosslinked proteins.

Quantitative Data and Considerations

The efficiency of pAzF incorporation and subsequent labeling can be influenced by several factors. The following tables summarize key quantitative parameters from the literature.

Table 1: pAzF Incorporation and Labeling Conditions

ParameterTypical RangeCell Line(s)Reference(s)
pAzF Concentration 0.3 - 2 mMHEK293, HEK293T[1][5]
Expression Time 16 - 72 hoursHEK293T[1][5]
Cyclooctyne Probe Conc. 5 - 50 µMHEK293, Rat-1[4][6]
Labeling Time (SPAAC) 10 - 60 minutesRat-1[6]
UV Crosslinking Time 1 - 15 minutesS. cerevisiae[7]

Table 2: Cytotoxicity and Labeling Efficiency

Analog/ConditionMetricValueCell Line(s)Reference(s)
Ac₄ManNAz (azido sugar)CytotoxicityNo apparent effects below 50 µMMCF7, HCT116[8]
Ag-NPs (for comparison)IC₅₀ (24h)7.85 µg/mLCaco-2[9]
Azide-labeled proteinsFluorescence Enhancement8- to 20-foldRat-1
pAzF IncorporationProtein YieldHigh efficiency and fidelitysfGFP in E. coli

Important Considerations:

  • Cytotoxicity: While SPAAC avoids the use of toxic copper, high concentrations of pAzF or the cyclooctyne probe may have cytotoxic effects. It is crucial to perform cell viability assays (e.g., MTT assay) to determine the optimal, non-toxic concentrations for your specific cell line and experimental duration.

  • Labeling Specificity: Control experiments are essential to confirm the specificity of the labeling. These include:

    • Cells transfected with the POI but not treated with pAzF.

    • Untransfected cells treated with pAzF and the fluorescent probe.

    • Cells expressing a wild-type version of the POI (without the amber codon) treated with pAzF and the probe.

  • Probe Permeability: Ensure that the chosen cyclooctyne-fluorophore conjugate is cell-permeable for labeling intracellular proteins.

Application Example: Probing Protein-Protein Interactions in a Signaling Pathway

The pAzF photo-crosslinking methodology is a powerful tool for mapping protein-protein interactions within their native cellular context. For example, this technique can be used to elucidate the components of a signaling pathway.

Diagram of a Generic Kinase Signaling Pathway Studied by pAzF Crosslinking

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase1 Kinase 1 (POI with pAzF) receptor->kinase1 Activation ligand Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 Phosphorylation adaptor Adaptor Protein kinase1->adaptor Crosslinking (UV activation) tf Transcription Factor kinase2->tf Phosphorylation tf_nuc Transcription Factor tf->tf_nuc Translocation gene Target Gene tf_nuc->gene Transcription Activation

Caption: Using pAzF to map interactions of a protein of interest (Kinase 1).

In this hypothetical pathway, a researcher could incorporate pAzF at various locations within "Kinase 1". Upon ligand binding and pathway activation, UV irradiation would covalently trap "Kinase 1" with its direct interaction partners, such as the "Adaptor Protein". Subsequent isolation and identification of these crosslinked complexes by mass spectrometry would confirm this interaction and provide insights into the signaling mechanism.

Conclusion

The use of this compound analogs, particularly pAzF, provides a robust and versatile method for the site-specific labeling of proteins in living cells. By combining genetic code expansion with bioorthogonal click chemistry, researchers can visualize and probe the dynamics of specific proteins in their native environment with high precision. Careful optimization of experimental conditions and the use of appropriate controls are paramount to achieving reliable and reproducible results. This powerful technique continues to advance our understanding of complex cellular processes and holds great promise for applications in drug discovery and development.

References

4-Azidophenol: A Technical Guide to its Applications in Materials Science and Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azidophenol is a versatile bifunctional molecule that has garnered significant attention in materials science and nanotechnology. Its unique chemical structure, featuring both a photoreactive azide group and a versatile phenol group, enables a wide array of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in polymer synthesis, surface modification, and the functionalization of nanomaterials. Detailed experimental protocols for key methodologies are provided, along with quantitative data and graphical representations of reaction pathways and experimental workflows to facilitate understanding and application in research and development.

Introduction to this compound

This compound (C₆H₅N₃O) is an organic compound featuring an azide (-N₃) group and a hydroxyl (-OH) group attached to a benzene ring at the para position.[1][2] This bifunctionality is the cornerstone of its utility. The azide group is highly energetic and participates in a variety of powerful chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and photodecomposition to form a highly reactive nitrene intermediate.[3][4] The phenol group provides a handle for further chemical modification and influences the molecule's electronic properties and acidity.[1][3] This combination makes this compound an indispensable tool for creating advanced materials with precisely controlled properties.[1][3]

Core Chemical Properties

The reactivity of this compound is dominated by its two functional groups:

  • Azide Group (-N₃): This moiety is central to its application in "click chemistry," a class of reactions known for being rapid, high-yielding, and producing minimal byproducts.[3][5] The azide group can react with alkyne-containing molecules to form stable triazole linkages.[3] Furthermore, upon exposure to UV light or heat, the azide group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate, which can readily insert into C-H, N-H, and O-H bonds or add to double bonds, making it an efficient cross-linking agent.[4][6]

  • Phenol Group (-OH): The hydroxyl group can be exploited for its hydrogen-bonding capabilities or serve as a point of attachment for other molecules.[3] It also influences the electronic nature of the aromatic ring and the molecule's overall acidity.

Key Chemical Reactions and Pathways

The utility of this compound stems from its ability to undergo several powerful and specific chemical reactions.

Key_Reactions_of_4_Azidophenol cluster_start Starting Material cluster_click Click Chemistry cluster_photo Photochemistry 4AP This compound Triazole Stable 1,2,3-Triazole Linkage 4AP->Triazole + Alkyne Cu(I) Catalyst Nitrene Reactive Nitrene Intermediate 4AP->Nitrene UV Light (hν) or Heat (Δ) - N₂ Alkyne Alkyne-containing Molecule (R-C≡CH) Crosslink Covalent Cross-linking (Insertion/Addition) Nitrene->Crosslink + Polymer/Substrate

Caption: Key reaction pathways for this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry and a primary application of this compound.[3] In this reaction, the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable and robust 1,4-disubstituted 1,2,3-triazole ring.[3][7] This reaction is exceptionally reliable and bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[1][3] Its high efficiency and specificity make it ideal for polymer synthesis, surface functionalization, and bioconjugation.[8][9]

Photoreactivity and Nitrene Formation

Upon irradiation with UV light or upon heating, aryl azides like this compound decompose to release diatomic nitrogen (N₂), generating a highly reactive singlet nitrene intermediate.[4][10] This nitrene can then undergo a variety of reactions, including insertion into C-H bonds, to form stable covalent links with surrounding molecules. This property is extensively used for photo-crosslinking polymers and for covalently immobilizing molecules onto various surfaces.[4][11]

Applications in Materials Science

This compound is a powerful tool for the synthesis and modification of a wide range of materials.

Polymer Synthesis and Modification

The precise and efficient nature of the CuAAC reaction makes this compound and its derivatives excellent building blocks for advanced polymers.[3][8]

  • Polymer Functionalization: It allows for the precise installation of azide functionalities onto polymer backbones or side chains, which can then be used to attach other molecules or link polymer chains together.[3][9]

  • Block Copolymers: Click chemistry is widely used to synthesize block copolymers by linking different homopolymer subunits with azide and alkyne end-groups.[5]

  • Dendrimers and Branched Polymers: The high efficiency of the CuAAC reaction is ideal for the step-wise construction of complex, highly branched polymer architectures like dendrimers.[8][9]

Polymer Crosslinking

The formation of reactive nitrenes upon photolysis makes aryl azides highly effective cross-linking agents.[4][10] This process is used to alter the physical properties of polymers, such as increasing their mechanical strength, thermal stability, and solvent resistance.[4][10]

  • Photoresists: Bis-azides are used as photo-crosslinkers in negative photoresists for the fabrication of microelectronics.[4][12] Upon exposure to UV light through a mask, the exposed regions of the polymer become cross-linked and insoluble, allowing for the creation of precise patterns.[10]

  • Hydrogels: Photo-crosslinking with azido-functionalized polymers is a common method for creating hydrogels for applications in drug delivery and tissue engineering.[13]

Surface Modification

This compound is extensively used to modify the surfaces of various substrates, rendering them functional for subsequent applications.[3][14] The phenol group can be used to anchor the molecule to a compatible surface, leaving the azide group exposed for further reactions.

Surface_Functionalization_Workflow Substrate Bare Substrate (e.g., SiO₂, Gold) Activation Surface Activation (e.g., Plasma, Piranha) Substrate->Activation Step 1 Silanization Silanization with Azido-Silane Activation->Silanization Step 2 Functionalized Azide-Functionalized Surface Silanization->Functionalized Step 3 Click Click Reaction (CuAAC) Functionalized->Click Step 4 Bioconjugated Bioconjugated Surface (e.g., with Peptides, DNA) Click->Bioconjugated Final Product Alkyne Alkyne-tagged Biomolecule Alkyne->Click

Caption: Workflow for surface functionalization and bioconjugation.

This strategy is used to create:

  • Biocompatible Coatings: Surfaces can be modified with polymers like polyethylene glycol (PEG) via click chemistry to prevent non-specific protein adsorption and improve biocompatibility.[15][16]

  • Functionalized Arrays: Small molecule microarrays can be fabricated by immobilizing various compounds onto an azide-functionalized surface for high-throughput screening.[14]

Applications in Nanotechnology

In nanotechnology, this compound and its derivatives are critical for imparting functionality to nanoparticles, enabling their use in advanced diagnostic and therapeutic applications.[15]

Nanoparticle Functionalization

The high surface-area-to-volume ratio of nanoparticles allows for efficient surface functionalization.[16] Azide groups can be introduced onto the surface of nanoparticles (e.g., gold, iron oxide, silica) to serve as versatile chemical handles.[15][17]

Nanoparticle_Bioconjugation_Workflow NP Nanoparticle Core NP_Azide Azide-Coated Nanoparticle NP->NP_Azide Functionalization NP_Bio Bioconjugated Nanoparticle NP_Azide->NP_Bio Click Chemistry (CuAAC) Linker Azido-PEG-Silane Linker Linker->NP_Azide Biomolecule Alkyne-tagged Biomolecule (e.g., Antibody) Biomolecule->NP_Bio

Caption: Workflow for nanoparticle functionalization and bioconjugation.

This allows for the covalent attachment of a wide variety of molecules via the CuAAC reaction, including:

  • Targeting Ligands: Molecules like folic acid or antibodies can be "clicked" onto nanoparticles to direct them to specific cells or tissues, such as tumors.[17]

  • Therapeutic Agents: Drugs can be conjugated to nanoparticles for targeted delivery, increasing efficacy and reducing side effects.[5]

  • Imaging Probes: Fluorescent dyes or contrast agents can be attached for applications in bioimaging.[16]

Biosensor Fabrication

The specific and stable immobilization of biological recognition elements (e.g., enzymes, antibodies, DNA) is crucial for biosensor performance. This compound-based surface chemistry provides a robust method for fabricating biosensors.[18][19] The substrate of the sensor (e.g., a gold electrode or graphene sheet) is first functionalized with azide groups.[20][21] The bioreceptor, which has been pre-modified with an alkyne group, is then covalently attached to the surface via click chemistry. This oriented and stable immobilization enhances the sensitivity and reliability of the biosensor.[18]

Quantitative Data

The following tables summarize key quantitative data related to the properties and applications of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅N₃O[2]
Molecular Weight135.12 g/mol [2]
Gas-Phase Acidity340.3 ± 2.0 kcal/mol[1][3]
Comparison AciditySlightly more acidic than phenol (~338 kcal/mol)[3]

Table 2: Quantitative Data from Application Studies

ApplicationMaterial SystemFindingSource
Nanoparticle FunctionalizationFolic acid clicked onto azido-PEG-silane modified magnetic nanoparticles (MNPs)Approx. 226 folic acid molecules immobilized per nanoparticle.[17]
Polymer CrosslinkingPoly(vinyl phenol) (PVP) with bis(perfluorophenyl azide) crosslinkerFilm retention of >70% achieved with only 1.8 wt% of the crosslinker.[22]
High-Energy MaterialsAzido-based polymers (e.g., GAP)Release of ~90 kcal of energy per azide unit upon scission.[4]

Experimental Protocols

Protocol: Synthesis of this compound from 4-Aminophenol

This protocol describes a common laboratory-scale synthesis via a diazonium salt intermediate.[1][3]

  • Diazotization:

    • Dissolve 4-aminophenol in a strong mineral acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This generates the 4-hydroxybenzenediazonium chloride intermediate.[3]

  • Azide Substitution:

    • In a separate flask, prepare a solution of sodium azide (NaN₃) in water, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous stirring is essential. Nitrogen gas will be evolved as the diazonium group is replaced by the azide group.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Safety Note: Organic azides can be explosive, especially when heated or subjected to shock. Sodium azide is highly toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Surface Functionalization of a Silica Substrate with Azide Groups

This protocol provides a general method for preparing azide-terminated surfaces for subsequent click reactions.

  • Substrate Cleaning and Activation:

    • Clean silica substrates (e.g., glass slides, silicon wafers) by sonication in acetone, followed by isopropanol and deionized water.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner or by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a solution of an azido-functionalized silane (e.g., (3-azidopropyl)triethoxysilane) in an anhydrous solvent like toluene (typically 1-2% v/v).

    • Immerse the activated substrates in the silane solution and allow the reaction to proceed for several hours at room temperature or elevated temperature (e.g., 60 °C).

  • Post-Silanization Cleaning:

    • Remove the substrates from the solution and rinse thoroughly with the solvent (toluene), followed by ethanol and deionized water to remove any unbound silane.

    • Dry the substrates under a stream of nitrogen. The surface is now functionalized with azide groups and ready for click chemistry.[17]

Protocol: Bioconjugation to Azide-Functionalized Nanoparticles via CuAAC

This protocol outlines the "clicking" of an alkyne-modified biomolecule to azide-functionalized nanoparticles.

  • Prepare Reagents:

    • Disperse the azide-functionalized nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a stock solution of the alkyne-tagged biomolecule (e.g., a peptide or oligonucleotide) in the same buffer.

    • Prepare stock solutions of the copper(I) catalyst source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

  • Click Reaction:

    • To the nanoparticle dispersion, add the alkyne-biomolecule, the copper(II) sulfate, and the ligand.

    • Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) species.

    • Allow the reaction to proceed at room temperature with gentle shaking for 1-4 hours.

  • Purification:

    • Purify the bioconjugated nanoparticles to remove excess reagents and unconjugated biomolecules. This is typically done by repeated centrifugation and resuspension in fresh buffer. For magnetic nanoparticles, a magnetic separator can be used.[17]

    • The final product is a stable dispersion of bioconjugated nanoparticles.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications across materials science and nanotechnology. Its ability to participate in highly efficient "click" chemistry and photoreactions allows for the precise engineering of complex polymer architectures, the functionalization of surfaces with a high degree of control, and the development of sophisticated nanoparticle systems for biomedical applications. The experimental protocols and data presented in this guide offer a foundation for researchers to leverage the unique properties of this compound in developing next-generation materials and technologies.

References

An In-depth Technical Guide to Creating Functionalized Polymers with 4-Azidophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of functionalized polymers incorporating 4-azidophenol. This versatile building block enables the introduction of azide functionalities into polymer structures, opening avenues for advanced applications in drug delivery, biomaterial engineering, and diagnostics through "click" chemistry and other conjugation techniques. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and concepts to facilitate understanding and implementation in a research and development setting.

Introduction to this compound in Polymer Chemistry

This compound is an aromatic compound featuring both a hydroxyl and an azide functional group. This unique structure makes it a valuable reagent for the post-polymerization modification of various polymers. The hydroxyl group allows for its incorporation into polymer backbones or side chains through conventional reactions like esterification and etherification, including the Mitsunobu reaction. The azide group serves as a highly efficient chemical handle for subsequent modifications, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high specificity, efficiency, and biocompatibility make it ideal for attaching a wide array of molecules, including drugs, targeting ligands, and imaging agents, to the polymer scaffold.

Synthesis of this compound

The reliable synthesis of this compound is a prerequisite for its use in polymer functionalization. The most common and high-yielding method involves a two-step diazotization-azidation reaction starting from 4-aminophenol.

Experimental Protocol: Synthesis of this compound from 4-Aminophenol

Materials:

  • 4-Aminophenol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: 4-Aminophenol is dissolved in a solution of hydrochloric acid and water. The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. Careful temperature control is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azidation: A solution of sodium azide in water is added to the cold diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of this compound. The reaction is typically stirred at low temperatures for a specified period to ensure complete reaction.

  • Work-up and Purification: The product is then extracted from the reaction mixture using an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield this compound.

A reported yield for this synthesis is approximately 95%.[1]

Functionalization of Polymers with this compound

The incorporation of this compound into a polymer structure can be achieved through various chemical strategies, primarily targeting polymers with reactive hydroxyl or carboxyl groups.

Mitsunobu Reaction for Attaching this compound to Hydroxyl-Terminated Polymers

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including the ether linkage formed with this compound. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.

Reaction Scheme:

Mitsunobu_Reaction Polymer_OH Polymer-OH Product Polymer-O-Ar-N₃ Polymer_OH->Product Azidophenol This compound Azidophenol->Product PPh3 PPh₃ PPh3->Product DEAD DEAD DEAD->Product Solvent Anhydrous THF Solvent->Product

Figure 1: Mitsunobu reaction for polymer functionalization.

Experimental Protocol:

  • Preparation: A hydroxyl-terminated polymer, this compound, and triphenylphosphine (PPh₃) are dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

  • Reaction Initiation: The solution is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate in THF is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

  • Purification: The functionalized polymer is purified to remove the triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts, typically by precipitation into a non-solvent followed by filtration.

Esterification of Carboxyl-Terminated Polymers with this compound

For polymers containing carboxylic acid groups, this compound can be attached via an ester linkage using a carbodiimide-mediated coupling reaction, such as the Steglich esterification.

Reaction Scheme:

Esterification_Reaction Polymer_COOH Polymer-COOH Product Polymer-COO-Ar-N₃ Polymer_COOH->Product Azidophenol This compound Azidophenol->Product DCC DCC DCC->Product DMAP DMAP (cat.) DMAP->Product Solvent Anhydrous DCM Solvent->Product

Figure 2: Steglich esterification for polymer functionalization.

Experimental Protocol:

  • Preparation: The carboxyl-terminated polymer and this compound are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added.

  • Reaction Initiation: The solution is cooled to 0 °C, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM is added.[2]

  • Reaction Progression: The mixture is stirred at 0 °C for a short period and then at room temperature for several hours.[2]

  • Purification: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The functionalized polymer is then isolated from the filtrate, often by precipitation.

Table 1: Comparison of Polymer Functionalization Methods

MethodPolymer Functional GroupReagentsKey AdvantagesPotential Challenges
Mitsunobu Reaction Hydroxyl (-OH)This compound, PPh₃, DEADMild reaction conditions, inversion of stereochemistry.Stoichiometric byproducts can complicate purification.
Steglich Esterification Carboxylic Acid (-COOH)This compound, DCC, DMAPMild conditions, high yields.[2]DCC can cause allergic reactions; DCU byproduct removal is necessary.

Characterization of this compound Functionalized Polymers

Thorough characterization is essential to confirm the successful incorporation of the this compound moiety and to quantify the degree of functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the presence of the azide functional group.

  • Azide Stretch: A sharp, characteristic absorption band appears around 2100-2140 cm⁻¹ , which is indicative of the N=N=N stretching vibration of the azide group. The disappearance or significant reduction of this peak after a subsequent "click" reaction confirms the successful conjugation.[3]

  • Other Key Bands: The appearance of new ester or ether carbonyl stretching bands can also confirm the successful linkage to the polymer backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to quantify the degree of functionalization.

  • ¹H NMR: New signals corresponding to the aromatic protons of the 4-azidophenoxy group will appear in the spectrum. By comparing the integration of these aromatic signals to the signals of the polymer backbone, the degree of functionalization can be calculated.

  • ¹³C NMR: The appearance of new carbon signals from the aromatic ring of the this compound moiety provides further evidence of successful functionalization.

Table 2: Spectroscopic Characterization Data

TechniqueKey FeatureExpected Observation
FTIR Azide (N₃) stretchSharp peak at ~2100-2140 cm⁻¹[3]
¹H NMR Aromatic protonsNew signals in the aromatic region of the spectrum.
¹³C NMR Aromatic carbonsNew signals corresponding to the carbons of the azidophenoxy group.

Applications in Drug Development

The azide functionality introduced by this compound serves as a versatile platform for attaching therapeutic agents, targeting ligands, and imaging probes to the polymer, creating advanced drug delivery systems.

"Click" Chemistry for Drug Conjugation

The most prominent application of azide-functionalized polymers is in CuAAC "click" chemistry. An alkyne-modified drug molecule can be efficiently and specifically "clicked" onto the azide-functionalized polymer under mild, often aqueous, conditions.

Click_Chemistry Polymer_Azide Polymer-Ar-N₃ Product Polymer-Ar-Triazole-Drug Polymer_Azide->Product Alkyne_Drug Alkyne-Drug Alkyne_Drug->Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Product

Figure 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Workflow for Developing a Targeted Drug Delivery System

The following workflow outlines the key steps in creating and utilizing a this compound-based polymeric drug delivery system.

Drug_Delivery_Workflow cluster_0 Polymer Functionalization cluster_1 Drug Conjugation cluster_2 Nanoparticle Formulation and Evaluation cluster_3 In Vivo Application Polymer_Selection Select Polymer (e.g., with -OH or -COOH groups) Functionalization Functionalize with this compound (Mitsunobu or Esterification) Polymer_Selection->Functionalization Characterization1 Characterize Azide-Polymer (FTIR, NMR) Functionalization->Characterization1 Drug_Modification Modify Drug with Alkyne Group Characterization1->Drug_Modification Click_Reaction Perform CuAAC 'Click' Reaction Drug_Modification->Click_Reaction Purification Purify Polymer-Drug Conjugate Click_Reaction->Purification Nanoparticle_Formation Formulate Nanoparticles (e.g., Self-assembly) Purification->Nanoparticle_Formation Characterization2 Characterize Nanoparticles (Size, Zeta Potential) Nanoparticle_Formation->Characterization2 Drug_Release_Study Conduct In Vitro Drug Release Studies Characterization2->Drug_Release_Study Targeting_Evaluation Evaluate Targeting Efficiency (e.g., in animal models) Drug_Release_Study->Targeting_Evaluation Therapeutic_Efficacy Assess Therapeutic Efficacy Targeting_Evaluation->Therapeutic_Efficacy

Figure 4: Workflow for drug delivery system development.

Signaling Pathways and Cellular Uptake

Polymers functionalized with targeting ligands via the this compound linker can be designed to interact with specific receptors on the surface of cancer cells, leading to receptor-mediated endocytosis. This enhances the selective delivery of the conjugated drug to the target cells, minimizing off-target toxicity.

Signaling_Pathway Nanoparticle Polymer-Drug Nanoparticle Receptor Cell Surface Receptor Nanoparticle->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Target Intracellular Target (e.g., DNA, enzymes) Drug_Release->Target Therapeutic Action

References

Optimizing Reaction Conditions for 4-Azidophenol Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of optimizing reaction conditions for the click chemistry of 4-azidophenol, a versatile building block in drug discovery, chemical biology, and materials science. The azide functional group of this compound allows for its participation in highly efficient and selective cycloaddition reactions, primarily the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This document details key parameters for optimizing these reactions, provides experimental protocols, and illustrates relevant workflows and applications.

The success of a click reaction with this compound hinges on the careful selection of reaction parameters. The following tables summarize key variables and their impact on reaction outcomes for both CuAAC and SPAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common type of click chemistry and involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[2]

Table 1: Comparison of Copper Catalysts for this compound CuAAC

Catalyst SystemDescriptionTypical Loading (mol%)AdvantagesDisadvantages
Cu(I) salts (e.g., CuI, CuBr)Direct source of the active catalyst.[3]1-5Simple to use.Sensitive to oxidation to Cu(II); may require an inert atmosphere.
CuSO₄ / Sodium AscorbateIn situ generation of Cu(I) from a stable Cu(II) salt.[4]1-10 (CuSO₄), 5-20 (Ascorbate)Air- and moisture-tolerant; convenient.Can generate reactive oxygen species.
Heterogeneous Catalysts (e.g., Copper nanoparticles)Solid-supported copper catalysts.[5]0.1-2Easy to remove from the reaction mixture; reusable.May have lower activity than homogeneous catalysts.

Table 2: Influence of Solvents on this compound CuAAC

SolventDielectric Constant (approx.)Typical Reaction TimeExpected YieldNotes
Water801-4 hExcellentIdeal for many bioconjugation reactions; may require co-solvents for hydrophobic reactants.[6]
DMSO471-8 hGood to ExcellentGood for dissolving a wide range of reactants.[7]
DMF372-12 hGoodA common polar aprotic solvent for organic synthesis.[7]
THF7.64-24 hModerate to GoodA less polar option, suitable for certain substrates.[7]
t-BuOH/H₂O (1:1)-1-6 hExcellentA versatile mixture that can solubilize a variety of reactants.[7]
Cyrene™-4 hExcellentA bioderived, safer alternative to traditional polar aprotic solvents.[6]

Table 3: Effect of Temperature on this compound CuAAC

Temperature (°C)Typical Reaction TimeExpected YieldNotes
0-512-24 hGoodUseful for reactions with thermally sensitive molecules.
Room Temperature (20-25)1-8 hExcellentThe most common and convenient temperature for CuAAC.[2]
30-500.5-4 hExcellentCan increase reaction rates, especially for less reactive substrates.[7]
>50< 2 hGood to ExcellentMay lead to decomposition of some reactants or catalysts. Use with caution.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. This method is particularly valuable for applications in living systems where copper toxicity is a concern.[8] this compound can readily participate in SPAAC reactions.[9]

Table 4: Common Cyclooctynes for SPAAC with this compound

CyclooctyneAbbreviationKey Features
DibenzocyclooctyneDBCOHigh reactivity and stability.[8]
BicyclononyneBCNGood balance of reactivity and stability.
AzadibenzocyclooctyneADIBOHigh reactivity.

Experimental Protocols

The following protocols provide a starting point for performing CuAAC and SPAAC reactions with this compound. Optimization may be required based on the specific alkyne or cyclooctyne used.

General Protocol for CuAAC of this compound with a Terminal Alkyne

This protocol describes a typical small-scale CuAAC reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 10 mM stock solution of the terminal alkyne in DMSO.

  • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

  • Prepare a 100 mM stock solution of THPTA in water.

  • In a microcentrifuge tube, add the following in order:

    • 430 µL of a 1:1 mixture of DMSO and water.

    • 10 µL of the 10 mM this compound stock solution (final concentration: 0.2 mM).

    • 10 µL of the 10 mM terminal alkyne stock solution (final concentration: 0.2 mM).

    • 10 µL of the 100 mM THPTA stock solution (final concentration: 2 mM).

    • 10 µL of the 20 mM CuSO₄ stock solution (final concentration: 0.4 mM).

  • Vortex the mixture briefly.

  • Initiate the reaction by adding 30 µL of the 100 mM sodium ascorbate stock solution (final concentration: 6 mM).

  • Vortex the mixture again and allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction or chromatography.

General Protocol for SPAAC of this compound with a Cyclooctyne

This protocol describes a typical small-scale SPAAC reaction.

Materials:

  • This compound

  • Cyclooctyne (e.g., DBCO-amine)

  • Solvent (e.g., PBS buffer, pH 7.4)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 10 mM stock solution of the DBCO-amine in DMSO.

  • In a microcentrifuge tube, add 980 µL of PBS buffer.

  • Add 10 µL of the 10 mM this compound stock solution (final concentration: 0.1 mM).

  • Add 10 µL of the 10 mM DBCO-amine stock solution (final concentration: 0.1 mM).

  • Vortex the mixture and allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • The product is typically used in solution for subsequent applications or can be purified by chromatography if necessary.

Visualizing Workflows and Applications

Graphviz diagrams are provided to illustrate key experimental workflows and the application of this compound click chemistry in drug development.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare this compound Solution mix Combine Reactants, Ligand, and CuSO4 prep_azide->mix prep_alkyne Prepare Alkyne Solution prep_alkyne->mix prep_cu Prepare CuSO4 Solution prep_cu->mix prep_ligand Prepare Ligand (THPTA) Solution prep_ligand->mix prep_reductant Prepare Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix->initiate react Incubate at Room Temperature initiate->react monitor Monitor by TLC/LC-MS react->monitor purify Purify Product monitor->purify

Caption: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_vs_SPAAC start Starting Point: Reaction with this compound is_biological Is the reaction in a biological system? start->is_biological use_spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is_biological->use_spaac Yes use_cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is_biological->use_cuaac No optimize_cuaac Optimize CuAAC conditions: - Catalyst - Ligand - Solvent - Temperature use_cuaac->optimize_cuaac

Caption: Decision workflow for choosing between CuAAC and SPAAC for this compound click chemistry.

PROTAC_Synthesis cluster_components PROTAC Components poi_ligand Protein of Interest (POI) Ligand (with alkyne) click_reaction Click Chemistry (CuAAC or SPAAC) poi_ligand->click_reaction linker This compound (as part of the linker) linker->click_reaction e3_ligand E3 Ligase Ligand protac PROTAC Molecule e3_ligand->protac Linker Attachment click_reaction->protac

Caption: Role of this compound in the synthesis of a PROTAC (Proteolysis Targeting Chimera) via click chemistry.

Applications in Drug Development

This compound is a valuable tool for drug development professionals due to its ability to readily participate in click chemistry reactions. This enables the efficient synthesis and modification of a wide range of molecules with therapeutic potential.

  • Bioconjugation: The click reaction allows for the straightforward attachment of this compound to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an alkyne. This is a common strategy for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.[10] The phenolic hydroxyl group of this compound can be further modified to attach the drug payload.

  • Compound Library Synthesis: In drug discovery, large libraries of compounds are often synthesized and screened for biological activity. Click chemistry with this compound is an efficient method for generating such libraries.[1] By reacting this compound with a diverse set of alkynes, a wide array of triazole-containing compounds can be rapidly produced for high-throughput screening.

  • PROTACs: Proteolysis Targeting Chimeras (PROTACs) are an emerging class of drugs that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[11] PROTACs consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. Click chemistry is a popular method for assembling these components, and this compound can be incorporated into the linker structure.[12][13]

Conclusion

The click chemistry of this compound offers a robust and versatile method for the synthesis of complex molecules relevant to drug discovery and development. By carefully optimizing reaction conditions such as the choice of catalyst, solvent, and temperature for CuAAC, or by employing the copper-free SPAAC alternative, researchers can achieve high yields and purity in their desired products. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful application of this compound click chemistry in a variety of research and development settings.

References

An In-depth Technical Guide to the Side Reactions of 4-Azidophenol in Bioconjugation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidophenol is a versatile reagent in bioconjugation, enabling the linkage of molecules through bioorthogonal reactions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligation. Its utility is particularly pronounced in applications like photoaffinity labeling for target identification in drug discovery. However, the inherent reactivity of the azide group, especially in the complex chemical environment of biological systems, can lead to several side reactions. These unintended reactions can compromise the efficiency of bioconjugation, lead to off-target effects, and complicate data interpretation. This technical guide provides a comprehensive overview of the primary side reactions of this compound, with a focus on their implications in bioconjugation experiments.

Core Side Reactions of this compound

The principal side reaction of concern for this compound in bioconjugation is the reduction of its azide moiety to the corresponding amine, 4-aminophenol. This transformation is particularly relevant in experimental setups that require the use of reducing agents to maintain the function of proteins, such as preventing the oxidation of cysteine residues.

Reduction by Thiol-Containing Reagents (e.g., DTT)

Dithiothreitol (DTT) is a commonly used reducing agent in protein chemistry to prevent the formation of disulfide bonds. However, DTT can directly reduce aryl azides, including this compound, to the corresponding amine.[1][2] This reaction proceeds via a nucleophilic attack of the thiolate anion on the terminal nitrogen of the azide.

Reaction Scheme:

cluster_0 Reduction of this compound by DTT This compound This compound (HO-Ph-N3) 4-Aminophenol 4-Aminophenol (HO-Ph-NH2) This compound->4-Aminophenol + 2[H] DTT_reduced DTT (reduced) (HS-CH2-(CHOH)2-CH2-SH) DTT_oxidized DTT (oxidized) DTT_reduced->DTT_oxidized - 2H+ - 2e-

Figure 1: General scheme for the reduction of this compound to 4-aminophenol by DTT.

Reduction by Phosphine-Containing Reagents (e.g., TCEP)

Tris(2-carboxyethyl)phosphine (TCEP) is another popular reducing agent in bioconjugation, often favored over DTT due to its stability and lack of a thiol group, which can interfere with certain labeling chemistries. However, phosphines are well-known to react with azides in the Staudinger reaction to form an aza-ylide, which can then be hydrolyzed to an amine and the corresponding phosphine oxide.[5][6][7]

Reaction Scheme (Staudinger Reduction):

cluster_1 Staudinger Reduction of this compound This compound This compound (HO-Ph-N3) Aza_ylide Aza-ylide intermediate This compound->Aza_ylide + TCEP - N2 4-Aminophenol 4-Aminophenol (HO-Ph-NH2) Aza_ylide->4-Aminophenol + H2O TCEP TCEP (P(CH2CH2COOH)3) TCEP_oxide TCEP oxide TCEP->TCEP_oxide + [O]

Figure 2: The Staudinger reduction of this compound by TCEP to form 4-aminophenol.

This reaction is the basis for the Staudinger ligation, a powerful bioconjugation technique. However, in contexts where the azide is intended for other reactions like click chemistry or photoaffinity labeling, its reduction by TCEP represents a significant side reaction. Some sources suggest that the use of TCEP as a reducing agent in copper-catalyzed click chemistry can interfere with the reaction due to its copper-binding and azide-reducing properties.[8][9]

Photoreactivity and Nitrene Formation

This compound is frequently employed as a photoaffinity labeling reagent. Upon UV irradiation, the azide group loses a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. While the intended outcome is the covalent labeling of a target protein, this reactive species can also participate in a variety of side reactions.

  • Intramolecular Rearrangement: The nitrene can undergo rearrangement reactions, such as ring expansion.

  • Reaction with Solvent: The nitrene can react with the solvent or other small molecules in the reaction mixture.

  • Dimerization/Polymerization: In the absence of a proximal target, the nitrene can react with other this compound molecules, leading to dimerization or polymerization.

These photoreactive side reactions can lead to a decrease in labeling efficiency and the generation of non-specific labeling artifacts.[10]

Reaction with Cysteine Residues

The thiol group of cysteine residues in proteins is a potent nucleophile and can potentially react with aryl azides, although this reaction is generally less favorable than with dedicated reducing agents like DTT. The presence of sodium azide in protein samples during acid hydrolysis has been shown to cause the oxidation of cysteine and methionine residues, indicating the reactivity of azides with these amino acids under certain conditions.[11] While less common under physiological conditions, direct reaction with cysteine thiols should be considered as a potential minor side reaction, especially in long incubation experiments or at elevated pH where the thiolate form is more prevalent.

Quantitative Data on Side Reactions

Precise kinetic data for the side reactions of this compound under various bioconjugation conditions are sparse in the literature. However, data from related compounds can provide a useful framework for experimental design.

Reactant (Azide)Reducing AgentSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
3'-Azidothymidine (AZT)Dithiothreitol (DTT)2.77 x 10⁻³pH 7.2, 37°C[3][4]
3'-Azidothymidine (AZT)Glutathione6.55 x 10⁻⁵pH 7.2, 37°C[3][4]
3'-Azidothymidine (AZT)Mercaptoethanol6.35 x 10⁻⁶pH 7.2, 37°C[3][4]

Table 1: Kinetic Data for the Reduction of an Alkyl Azide by Various Thiols. This data highlights the significantly faster rate of reduction by the dithiol DTT compared to the monothiols glutathione and mercaptoethanol.

Experimental Protocols for Monitoring Side Reactions

To mitigate the impact of these side reactions, it is crucial to monitor the stability of this compound and the formation of byproducts during bioconjugation experiments.

Protocol 1: HPLC-UV Method for Quantification of this compound and 4-Aminophenol

This protocol allows for the simultaneous quantification of this compound and its primary reduction product, 4-aminophenol.

Workflow:

cluster_2 HPLC-UV Analysis Workflow A Prepare reaction mixture (this compound + reducing agent in buffer) B Incubate at desired temperature (e.g., 37°C) A->B C Take aliquots at different time points B->C D Quench reaction (e.g., acidification or rapid freezing) C->D E Inject onto HPLC system D->E F Separate compounds on a C18 column E->F G Detect at a suitable wavelength (e.g., 275 nm) F->G H Quantify based on standard curves of this compound and 4-aminophenol G->H

Figure 3: Workflow for monitoring the reduction of this compound by HPLC-UV.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for baseline separation of this compound and 4-aminophenol.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance, for example, 275 nm.

  • Sample Preparation:

    • Prepare stock solutions of this compound and the reducing agent (DTT or TCEP) in the desired bioconjugation buffer.

    • Initiate the reaction by mixing the components at the desired concentrations.

    • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction. Quenching can be achieved by rapid freezing in liquid nitrogen or by acidification (e.g., with an equal volume of 1% formic acid), which will protonate the thiolate and slow down the reaction.

  • Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Generate standard curves for both this compound and 4-aminophenol by injecting known concentrations of each compound.

    • Determine the concentrations of this compound and 4-aminophenol in the reaction samples by comparing their peak areas to the respective standard curves.

Protocol 2: LC-MS Analysis for Identification of Side Products

Mass spectrometry is a powerful tool for identifying a broader range of potential side products.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).

  • Chromatography: Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve separation of the components in the reaction mixture.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions of this compound ([M+H]⁺ = m/z 136.05), 4-aminophenol ([M+H]⁺ = m/z 110.06), and other potential adducts.

    • Acquire full scan MS data to identify the masses of all components in the mixture.

    • Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns, which can aid in structural elucidation of unknown side products.

  • Sample Preparation: Follow the same sample preparation steps as for the HPLC-UV method.

Chemoproteomics Workflow for Target and Off-Target Identification

Photoaffinity labeling with this compound, coupled with chemoproteomics, is a powerful strategy to identify the protein targets of small molecules. This workflow can also reveal off-target interactions.

cluster_3 Chemoproteomics Workflow with this compound Probe A Incubate cells/lysate with This compound-containing probe B UV irradiate to induce covalent cross-linking A->B C Lyse cells and solubilize proteins B->C D Click chemistry with alkyne-biotin tag C->D E Enrich biotinylated proteins with streptavidin beads D->E F On-bead digestion of proteins E->F G LC-MS/MS analysis of peptides F->G H Identify and quantify labeled proteins G->H

Figure 4: A typical chemoproteomics workflow utilizing a this compound-based photoaffinity probe.

This workflow allows for the identification of proteins that are in close proximity to the this compound probe upon photoactivation. By comparing results from experiments with and without a competitor molecule (the parent compound without the azido-phenol moiety), specific targets can be distinguished from non-specific binders.

Mitigation Strategies

To minimize the impact of this compound side reactions, consider the following strategies:

  • Choice of Reducing Agent: If a reducing agent is necessary, consider using TCEP at the lowest effective concentration and for the shortest possible time, as it is generally more stable than DTT. However, be aware of its potential to reduce the azide. If possible, perform the reduction and subsequent removal of the reducing agent before introducing the azide-containing reagent.

  • Reaction Conditions: Keep the pH of the reaction mixture as close to neutral as possible, as the rate of thiol-mediated reduction can be pH-dependent. Lowering the temperature and minimizing incubation times can also help to reduce the extent of side reactions.

  • Use of Controls: Always include appropriate controls in your experiments. For example, a control reaction without the bioconjugation partner can help to assess the stability of this compound under the experimental conditions.

  • Analytical Monitoring: Regularly monitor the progress of the reaction and the stability of the reagents using techniques like HPLC or LC-MS.

Conclusion

This compound is a valuable tool in the bioconjugation toolbox. However, a thorough understanding of its potential side reactions, particularly the reduction of the azide group by common laboratory reagents, is essential for the successful design and interpretation of experiments. By carefully selecting reaction conditions, employing appropriate controls, and utilizing robust analytical methods to monitor the reaction, researchers can minimize the impact of these side reactions and harness the full potential of this compound in their bioconjugation strategies.

References

Purification of 4-Azidophenol-labeled proteins and peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purification of 4-Azidophenol-Labeled Proteins and Peptides

Introduction

Photo-crosslinking has emerged as an indispensable tool for capturing transient and stable protein-protein interactions within their native cellular environment. Reagents based on the this compound moiety are a cornerstone of this technique. The aryl azide group is photo-activatable; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, effectively "trapping" interaction partners.[1][2]

A key advantage of this approach is the bioorthogonal nature of the azide group. This small, chemically unique functional group does not interfere with cellular processes and serves as a handle for specific downstream applications. Through a highly efficient and selective reaction known as "click chemistry," a reporter tag, such as biotin or a fluorescent dye, can be attached to the azide.[3][4] This two-step process of photo-labeling followed by click chemistry-mediated derivatization enables the robust purification and identification of cross-linked proteins and peptides.

This technical guide provides an in-depth overview of the common workflows, experimental protocols, and quantitative considerations for the purification of proteins and peptides labeled with this compound and other aryl azide-containing reagents.

Core Workflow: From Labeling to Analysis

The overall process for identifying protein interactions using this compound-based crosslinkers involves several key stages. It begins with the introduction of the photo-reactive probe to the biological system, followed by UV activation to capture interacting partners. The azide handle introduced by the probe is then utilized for downstream enrichment and analysis.

cluster_0 Phase 1: Labeling & Crosslinking cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Enrichment & Analysis A Introduction of This compound Probe B UV Activation (e.g., 254-365 nm) A->B C Covalent Crosslinking of Interacting Proteins B->C D Cell Lysis & Solubilization C->D E Protein Denaturation & Reduction/Alkylation D->E F Optional: Proteolytic Digestion (e.g., Trypsin) E->F G Enrichment of Azide-Labeled Species F->G H Elution & Sample Cleanup G->H I Analysis (e.g., LC-MS/MS, Western Blot) H->I

Caption: General workflow for photo-crosslinking and enrichment.

Purification Strategies

Two primary strategies are employed for the enrichment of azide-labeled biomolecules: affinity purification via a "click-on" biotin tag and direct capture onto a functionalized resin.

Strategy 1: Click Chemistry and Biotin-Streptavidin Affinity Purification

This is the most common approach, leveraging the high-affinity interaction between biotin and streptavidin.[5] The azide-labeled proteins are first "clicked" with an alkyne-biotin conjugate. The resulting biotinylated proteins are then selectively captured on streptavidin-coated beads.[6]

start Azide-Labeled Proteome in Cell Lysate click Click Reaction: + Alkyne-Biotin Tag (CuAAC or SPAAC) start->click bind Incubate with Streptavidin Beads click->bind wash Wash Beads to Remove Non-specific Binders bind->wash elute Elute Biotinylated Proteins/Peptides wash->elute end Analyze by LC-MS/MS or WB elute->end

Caption: Biotin-Streptavidin affinity purification workflow.

This method is highly effective but can suffer from background contamination by endogenously biotinylated proteins. Rigorous washing steps and the use of control samples (e.g., no UV activation or no azide probe) are critical for minimizing false positives.

Strategy 2: Direct Capture on Functionalized Resin

An alternative strategy involves the direct covalent capture of azide-labeled molecules onto a resin functionalized with a reactive alkyne, such as cyclooctyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8] This method avoids the use of biotin-streptavidin, thereby eliminating a major source of background contamination. Often, this approach is applied at the peptide level following proteolytic digestion of the labeled proteome.

start Azide-Labeled Proteome in Cell Lysate digest Proteolytic Digestion (e.g., Trypsin) start->digest bind Incubate Peptides with Alkyne-Functionalized Resin digest->bind wash Wash Resin to Remove Unlabeled Peptides bind->wash elute Elute Captured Peptides (e.g., using a cleavable linker) wash->elute end Analyze by LC-MS/MS elute->end

Caption: Direct capture of azide-labeled peptides on a functionalized resin.

This approach can offer higher specificity compared to the biotin-streptavidin method. The use of cleavable linkers within the resin allows for the mild release of captured peptides, facilitating their analysis by mass spectrometry.[9][10]

Quantitative Data Summary

The efficiency of enrichment is a critical parameter for the successful identification of labeled proteins. Different methodologies yield varying levels of specificity and recovery.

MethodKey FeatureReported Enrichment Specificity/EfficiencyReference(s)
Biotin-Streptavidin Affinity Purification Click chemistry followed by streptavidin captureBiotinylated proteins were detected from lysates with azido-probe concentrations as low as 1 µM. Proteomic analysis showed a dose-dependent increase in labeled proteins.[5][6][5],[6]
Direct Capture (ARCO Resin) Covalent capture of azide-peptides on resinAfter enrichment of an E. coli proteome labeled with azidohomoalanine, over 87% of all identified peptides contained the azide-derived modification.[7][8][7],[8]
Anti-TMT Immunoaffinity Precipitation Enrichment of AzidoTMT-labeled peptidesFrom a single analysis, 18,490 cysteine sites from 6,124 proteins were identified and quantified across 11 samples.[11][11]
COFRADIC Chromatographic separation based on RT shiftIdentified 527 newly synthesized proteins in E. coli after a 15-minute pulse label. Nearly 20% of proteins showed a >2-fold change upon heat shock.[12][12]

Experimental Protocols

Protocol 1: Biotin-Streptavidin Purification of this compound-Labeled Proteins

This protocol provides a general framework for the enrichment of proteins cross-linked using a this compound-based reagent.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Incubate cells with the this compound-containing probe for the desired time and concentration.

  • Crucial Control: Prepare a parallel sample without the azide probe.

2. Photo-Crosslinking:

  • Wash cells with cold PBS to remove excess probe.

  • Expose the cells to UV light (e.g., 365 nm) on ice for 15-30 minutes to activate the aryl azide.[13]

  • Crucial Control: Prepare a parallel sample that is not exposed to UV light.

3. Cell Lysis:

  • Harvest the cells by scraping into a lysis buffer (e.g., RIPA buffer or PBS with 1% SDS) containing a protease inhibitor cocktail.[4][5]

  • Sonicate the lysate to shear DNA and ensure complete lysis.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[11]

  • Determine the protein concentration of the supernatant using a compatible assay (e.g., BCA).

4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:

  • Adjust protein concentration to 1-2 mg/mL.[11]

  • To 1 mg of protein lysate, add the following pre-mixed click-chemistry reagents in order:

    • Alkyne-Biotin probe (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.
    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to a final concentration of 100 µM.
    • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[11][14]

5. Affinity Purification:

  • Pre-wash high-capacity streptavidin agarose beads with the lysis buffer.

  • Add the streptavidin beads to the click-reacted lysate and incubate for 2 hours at 4°C with end-over-end rotation.[11]

  • Pellet the beads by centrifugation (e.g., 1,500 x g for 1 minute).

6. Washing:

  • Wash the beads sequentially with increasingly stringent buffers to remove non-specific binders. A typical wash series is:

    • PBS + 1% SDS
    • PBS + 0.1% SDS
    • PBS
    • High salt buffer (e.g., 1 M NaCl)
    • Urea buffer (e.g., 4 M Urea)
    • Ammonium bicarbonate (50 mM) for MS-based analysis.[11]

7. Elution:

  • For Western Blot Analysis: Elute proteins by boiling the beads in 2x SDS-PAGE loading buffer containing 50 mM DTT for 10 minutes.

  • For Mass Spectrometry Analysis:

    • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
    • Competitive Elution: Elute by incubating the beads with a high concentration of free biotin (2-10 mM). This method is less efficient and may result in biotin contamination.

Protocol 2: On-Bead Digestion for Mass Spectrometry

This protocol is an extension of the affinity purification protocol above, tailored for identifying labeled proteins and their interaction partners via LC-MS/MS.

1. Perform Affinity Purification:

  • Follow steps 1-6 from Protocol 1. After the final wash, ensure all supernatant is removed.

2. Reduction and Alkylation:

  • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate containing 10 mM DTT.

  • Incubate at 56°C for 30 minutes.

  • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM.

  • Incubate in the dark at room temperature for 30 minutes.

3. Proteolytic Digestion:

  • Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin).

  • Incubate overnight at 37°C with shaking.

4. Peptide Collection and Cleanup:

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Perform a second wash of the beads with a solution like 50% acetonitrile/0.1% formic acid to recover any remaining peptides. Pool this with the first supernatant.

  • Dry the pooled peptides in a vacuum centrifuge.

  • Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.[11]

Conclusion

The purification of this compound-labeled proteins is a powerful strategy for elucidating protein-protein interactions. The combination of photo-reactive crosslinking with the bioorthogonal azide handle enables the capture and subsequent enrichment of interacting complexes from a native cellular context. The choice between biotin-streptavidin affinity purification and direct resin capture depends on the specific experimental goals and potential for background interference. Careful implementation of controls and optimized protocols, as detailed in this guide, are essential for achieving high-quality, reliable results in the complex field of interactome mapping.

References

A Technical Guide to the Synthesis and Purification of 4-Azidophenol: Managing Common Contaminants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidophenol is a versatile bifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. Its azide moiety allows for participation in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile labeling and conjugation of biomolecules. The phenolic hydroxyl group provides a handle for further chemical modification, making this compound a valuable building block for the synthesis of complex molecular probes, cross-linking agents, and functionalized materials.

The most common and economically viable synthesis of this compound proceeds through the diazotization of 4-aminophenol followed by substitution with an azide salt. While seemingly straightforward, this pathway is often plagued by the formation of several impurities that can compromise the yield, purity, and stability of the final product. This technical guide provides an in-depth analysis of the common contaminants encountered during this compound synthesis, detailed methodologies for their removal, and experimental protocols to achieve high-purity material suitable for demanding applications.

Common Contaminants in this compound Synthesis

The primary route to this compound involves the conversion of the amino group of 4-aminophenol into a diazonium salt, which is subsequently displaced by an azide ion. The inherent instability of the key intermediate, 4-hydroxybenzenediazonium chloride, is the principal source of impurities. Strict temperature control (0–5 °C) is crucial to minimize the formation of these byproducts.

The main contaminants encountered are:

  • Unreacted 4-Aminophenol: Incomplete diazotization or inefficient azide substitution can lead to the presence of the starting material in the crude product.

  • Phenol: The diazonium salt intermediate is susceptible to hydrolysis, particularly at elevated temperatures, leading to the formation of phenol.

  • Azo Coupling Byproducts: The highly reactive diazonium salt can undergo electrophilic aromatic substitution with electron-rich aromatic compounds present in the reaction mixture. This includes coupling with unreacted 4-aminophenol or the this compound product itself, resulting in the formation of intensely colored azo dyes, which are often difficult to remove. An example of such a byproduct is 4-(4'-hydroxyphenylazo)phenol.

These impurities not only reduce the yield of the desired product but can also interfere with downstream applications, making their effective removal a critical step in the overall synthesis.

Data Presentation: Purity and Yield

The following table summarizes typical yields and purity levels of this compound obtained through the diazotization-azidation route, both before and after purification.

Synthesis StageTypical Yield (%)Purity (%)Common Impurities Present
Crude Product85-9580-904-Aminophenol, Phenol, Azo Dyes
After Recrystallization70-85>98Trace amounts of starting material and phenol
After Column Chromatography65-80>99-

Note: Yields and purity are dependent on strict adherence to reaction conditions, particularly temperature control.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures for the diazotization of aromatic amines.

Materials:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 4-aminophenol (e.g., 10.9 g, 0.1 mol) in deionized water (100 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add concentrated hydrochloric acid (e.g., 25 mL) to the suspension, maintaining the temperature below 5 °C.

    • In a separate flask, dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol) in deionized water (30 mL) and cool the solution to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the 4-aminophenol hydrochloride suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Azidation:

    • In a separate 500 mL beaker, dissolve sodium azide (e.g., 9.75 g, 0.15 mol) in deionized water (100 mL) and cool the solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0-5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a brownish solid.

Purification of this compound

1. Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot solvent. A mixture of water and a small amount of ethanol or methanol is often effective.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, sample-adsorbed silica gel onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Synthesis_and_Purification_of_4_Azidophenol cluster_synthesis Synthesis cluster_contaminants Contaminant Formation cluster_purification Purification aminophenol 4-Aminophenol diazotization Diazotization (NaNO2, HCl, 0-5 °C) aminophenol->diazotization diazonium 4-Hydroxybenzenediazonium Chloride (Intermediate) diazotization->diazonium unreacted_aminophenol Unreacted 4-Aminophenol diazotization->unreacted_aminophenol Incomplete Reaction azidation Azidation (NaN3, 0-5 °C) diazonium->azidation phenol_formation Decomposition (Hydrolysis) diazonium->phenol_formation azo_coupling Azo Coupling diazonium->azo_coupling Side Reaction crude_product Crude this compound azidation->crude_product extraction Extraction (DCM/H2O) crude_product->extraction phenol Phenol phenol_formation->phenol azo_dyes Azo Dyes azo_coupling->azo_dyes recrystallization Recrystallization extraction->recrystallization column_chromatography Column Chromatography extraction->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Contaminant_Removal_Logic cluster_crude Crude Product cluster_purification_methods Purification Methods cluster_impurities Removed Impurities cluster_pure Pure Product crude Crude this compound (with impurities) extraction Liquid-Liquid Extraction crude->extraction crude->extraction recrystallization Recrystallization extraction->recrystallization column_chromatography Column Chromatography extraction->column_chromatography aminophenol 4-Aminophenol extraction->aminophenol Partially removes phenol Phenol extraction->phenol Partially removes recrystallization->aminophenol Effectively removes recrystallization->phenol Effectively removes pure Pure this compound recrystallization->pure column_chromatography->aminophenol Highly effectively removes column_chromatography->phenol Highly effectively removes azo_dyes Azo Dyes column_chromatography->azo_dyes Highly effectively removes column_chromatography->pure

Caption: Logical flow for the removal of specific contaminants.

Conclusion

The successful synthesis of high-purity this compound is critically dependent on the careful management of the reaction conditions to minimize the formation of byproducts and the application of appropriate purification techniques. The primary contaminants—unreacted 4-aminophenol, phenol, and azo coupling products—arise from the inherent reactivity and instability of the diazonium salt intermediate. By maintaining low temperatures during the diazotization and azidation steps and employing either recrystallization or column chromatography, it is possible to obtain this compound of sufficient purity for even the most sensitive applications in drug development and chemical biology. This guide provides the necessary framework for researchers and scientists to confidently produce and purify this important chemical tool.

The Influence of Copper Source on CuAAC Reactions with 4-Azidophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability and biocompatibility have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1] The choice of the copper source is a critical parameter that can significantly influence reaction kinetics, yield, and overall success, particularly when working with functionalized substrates such as 4-azidophenol. This technical guide provides an in-depth analysis of the impact of various copper sources on CuAAC reactions involving this compound, offering a comparative overview of common catalytic systems, detailed experimental protocols, and a mechanistic exploration of the catalytic cycle.

The Critical Role of the Copper Catalyst

The CuAAC reaction relies on the catalytic activity of copper in its +1 oxidation state (Cu(I)).[2] Cu(I) ions act as a Lewis acid, coordinating with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then readily reacts with the azide to form a six-membered copper metallacycle, which upon rearrangement and protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[3] The choice of the initial copper source dictates how the catalytically active Cu(I) species is generated and maintained throughout the reaction.

Commonly employed copper sources can be broadly categorized as:

  • Cu(II) Salts with a Reducing Agent: This is the most prevalent method, utilizing a stable and inexpensive Cu(II) salt, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in conjunction with a reducing agent, most commonly sodium ascorbate.[2] This system generates the active Cu(I) species in situ.

  • Cu(I) Salts: Direct use of Cu(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), offers a more direct route to the active catalyst. However, Cu(I) salts are prone to oxidation and disproportionation, often requiring an inert atmosphere and the use of stabilizing ligands.[2][4]

  • Metallic Copper: Elemental copper, in forms such as wire, plates, or nanoparticles, can also serve as a heterogeneous catalyst. The active Cu(I) species is generated on the surface of the metal.[5]

  • Copper Complexes: Pre-formed copper complexes with specific ligands can offer enhanced stability and catalytic activity.[6][7][8]

The presence of the phenol group in this compound can potentially influence the reaction through electronic effects and by interacting with the copper catalyst. Therefore, the selection of an appropriate copper source and reaction conditions is paramount for achieving optimal results.

Comparative Analysis of Copper Sources

While a direct head-to-head comparison of all copper sources for the CuAAC reaction with this compound is not extensively documented in a single study, a comprehensive review of the literature allows for a comparative summary of their general performance in reactions with aromatic azides. The following table summarizes the typical reaction conditions and outcomes for various copper sources.

Copper SourceTypical ConditionsTypical YieldsAdvantagesDisadvantages
CuSO₄·5H₂O / Sodium Ascorbate 1-5 mol% CuSO₄, 5-15 mol% Sodium Ascorbate, aq. solvent mixtures (e.g., t-BuOH/H₂O), room temperature85-98%Operationally simple, tolerant to various functional groups, works well in aqueous media.[3][9]Requires a reducing agent, potential for side reactions if not optimized.[1]
CuI 1-10 mol% CuI, organic solvents (e.g., THF, CH₃CN), often with a base (e.g., DIPEA) and/or ligand.70-95%Direct source of Cu(I), can be highly efficient under anhydrous conditions.[9]Sensitive to air and moisture, may require inert atmosphere, potential for side reactions with iodide.[2]
CuBr 1-10 mol% CuBr, organic solvents (e.g., DMF), often with a stabilizing ligand.40-75%Direct source of Cu(I).[4]Generally less reactive than CuI, can also be sensitive to oxidation.
Metallic Copper (e.g., Cu wire) Excess Cu wire, aq. or organic solvents, room temperature to mild heating.90-94% (over longer reaction times)Heterogeneous catalyst, easy to remove, low copper contamination of the product.[5]Slower reaction rates compared to homogeneous systems.
Copper(I) Acetate (CuOAc) Heterogeneous catalyst, various solvents, aerobic conditions.Excellent yields reported.Can be used under aerobic conditions.[2]Less commonly used than other sources.
NHC-Copper Complexes Low catalyst loading (as low as 25-50 ppm), neat or in organic solvents, room temperature.>90%Highly active, allowing for very low catalyst loading.[6][7][8]Requires synthesis of the complex, may be air-sensitive.

Experimental Protocols

The following are detailed methodologies for performing CuAAC reactions with this compound using two of the most common copper sources.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄/Sodium Ascorbate

This protocol is a robust and widely used method suitable for a broad range of substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.15 equiv).

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equiv).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution.

  • Add the CuSO₄·5H₂O solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Using a Cu(I) Salt (CuI) as the Catalyst

This protocol is suitable for reactions that may be sensitive to aqueous conditions or the presence of a reducing agent. It often requires an inert atmosphere to prevent oxidation of the Cu(I) catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (CH₃CN))

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv).

  • Dissolve the reactants in the anhydrous solvent.

  • Add CuI (0.10 equiv) to the reaction mixture.

  • Add DIPEA (2.0 equiv) to the stirring solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Visualizations

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle centered around the Cu(I) species. Recent studies suggest that a dinuclear copper acetylide complex may be the key reactive intermediate, which can accelerate the cycloaddition.

Catalytic Cycle of CuAAC

The following diagram illustrates the key steps in the catalytic cycle of the CuAAC reaction, highlighting the role of the copper catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_in_situ In Situ Cu(I) Generation CuI Cu(I) Catalyst Cu_Acetylide [Cu(I)]-C≡C-R CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI + H⁺ Triazole Triazole Product Cu_Triazolide->Triazole Proton_Source H⁺ CuII Cu(II) (e.g., CuSO₄) CuII->CuI + Reducer Reducer Reducing Agent (e.g., Na Ascorbate) CuAAC_Workflow start Start reagents 1. Prepare Solutions - this compound - Alkyne - Copper Source - Additives (Ligand, Reductant) start->reagents reaction 2. Mix Reagents & Stir at RT reagents->reaction monitoring 3. Monitor Reaction (TLC / LC-MS) reaction->monitoring workup 4. Aqueous Workup & Extraction monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

The Ligand's Influence: A Technical Guide to Accelerating 4-Azidophenol Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation and drug development. The choice of ligand is paramount in optimizing these reactions, directly impacting reaction rates, yields, and biocompatibility. This technical guide provides an in-depth analysis of the effect of various ligands on the kinetics of CuAAC reactions, with a focus on the versatile building block, 4-azidophenol. While direct comparative kinetic data for this compound across a wide range of ligands is limited in the literature, this guide utilizes the extensively studied reaction between benzyl azide and phenylacetylene as a representative model. The relative catalytic activities of different ligand systems are expected to show similar trends for this compound.

The Crucial Role of Ligands in CuAAC

Ligands in CuAAC reactions serve several critical functions that significantly enhance reaction efficiency:

  • Stabilization of the Copper(I) Oxidation State: The catalytically active species is Cu(I), which is prone to disproportionation to Cu(0) and Cu(II) in solution. Ligands chelate the Cu(I) ion, preventing this deactivation pathway.[1]

  • Enhancement of Catalytic Activity: By modulating the electronic properties of the copper center, ligands can significantly accelerate the rate-limiting steps of the catalytic cycle.[2]

  • Increased Solubility: Certain ligands, particularly those with hydrophilic functionalities, can improve the solubility of the copper catalyst in aqueous media, which is essential for biological applications.

  • Prevention of Undesired Side Reactions: Ligands can sterically hinder the copper center, preventing side reactions such as the Glaser-Hay coupling of terminal alkynes.

Quantitative Analysis of Ligand Effects on Reaction Rates

The following tables summarize the quantitative data on the effect of various ligands on the rate of the CuAAC reaction between benzyl azide and phenylacetylene. This data provides a strong basis for ligand selection in this compound click reactions.

Table 1: Comparison of Common Ligands in CuAAC

LigandCatalyst SystemSolventTime (min)Conversion (%)Reference
NoneCuBrNeat579[3]
PMDETACuBrNeat5>99[3]
5 (NHC-based)[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat5>99[4]
PPh₃{CuBr[PPh₂(OPh-2-OMe)]}Water180>95[2]

Note: PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; NHC = N-Heterocyclic Carbene. Catalyst 5 is a specific NHC-based polynuclear catalyst.

Table 2: Kinetic Data for CuAAC with an NHC-based Polynuclear Catalyst

Catalyst Loading (mol%)Temperature (K)Time (h)Conversion (%)Reference
0.252980.556[4]
0.052980.556[4]
0.05298388[4]
0.0052982496[4]

Reaction conditions: Benzyl azide (0.5 mmol), phenylacetylene (0.5 mmol) in 0.5 mL solvent.

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is a general guideline and may require optimization for specific substrates and ligands.

  • Catalyst Preparation: In a reaction vessel, add the copper(I) source (e.g., CuBr, CuI) or a copper(II) salt (e.g., CuSO₄·5H₂O) and the desired ligand in the appropriate stoichiometric ratio (typically 1:1 to 1:5 Cu:ligand).

  • Solvent Addition: Add the chosen solvent (e.g., THF, a mixture of t-BuOH and H₂O).

  • Reactant Addition: Add the alkyne (e.g., a derivative of phenylacetylene) and this compound to the reaction mixture.

  • Initiation (if using Cu(II)): If a Cu(II) salt is used, add a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., with water or a dilute acid solution). Extract the product with a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Detailed Methodology for Kinetic Analysis by ¹H NMR Spectroscopy

This protocol describes how to monitor the kinetics of a CuAAC reaction in real-time using ¹H NMR spectroscopy.[5][6][7][8][9]

  • Sample Preparation:

    • In an NMR tube, dissolve the alkyne (e.g., phenylacetylene, 1.0 equiv) and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a spectrum of this initial mixture to determine the initial concentrations.

    • In a separate vial, prepare a stock solution of the copper catalyst (e.g., [Cu(CH₃CN)₄]PF₆, 0.05 equiv) and the ligand (0.055 equiv) in the same deuterated solvent.

    • Prepare a stock solution of this compound (1.2 equiv) in the same deuterated solvent.

  • Reaction Initiation and Monitoring:

    • Place the NMR tube containing the alkyne and internal standard in the NMR spectrometer and allow it to equilibrate to the desired temperature.

    • To initiate the reaction, inject the catalyst/ligand solution followed by the this compound solution into the NMR tube.

    • Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the appearing product (e.g., the triazole proton) relative to the internal standard.

    • Plot the concentration of the reactant or product as a function of time.

    • From this data, the initial reaction rate and the rate constant (k) can be determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order or second-order).

Visualizing the Catalytic Cycle and Experimental Workflow

The Dinuclear Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle

Kinetic studies have suggested that the CuAAC reaction often proceeds through a dinuclear copper mechanism, where two copper atoms cooperate in the catalytic cycle.[10]

CuAAC_Catalytic_Cycle cluster_cycle Dinuclear CuAAC Catalytic Cycle Cu_Alkyne [L-Cu-C≡CR] Cu_Azide_Complex [L-Cu(C≡CR)(N₃R')] Cu_Alkyne->Cu_Azide_Complex + R'-N₃ Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Catalyst_Resting [L-Cu]⁺ Triazolide->Catalyst_Resting Release Catalyst_Resting->Cu_Alkyne + R-C≡CH

Caption: A simplified representation of the dinuclear CuAAC catalytic cycle.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a CuAAC reaction.

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis Prep_Reactants Prepare Stock Solutions (Alkyne, Azide, Catalyst, Ligand) Prep_NMR Prepare NMR Tube with Alkyne and Internal Standard Prep_Reactants->Prep_NMR Equilibrate Equilibrate NMR Tube in Spectrometer Prep_NMR->Equilibrate Initiate Inject Catalyst/Ligand and Azide Solutions Equilibrate->Initiate Monitor Acquire Spectra at Regular Time Intervals Initiate->Monitor Integrate Integrate Reactant and Product Signals Monitor->Integrate Plot Plot Concentration vs. Time Integrate->Plot Determine_Rate Determine Rate Constant (k) by Fitting to Rate Law Plot->Determine_Rate

Caption: A flowchart outlining the experimental workflow for kinetic analysis.

Conclusion

The selection of an appropriate ligand is a critical parameter for optimizing the rate and efficiency of this compound click reactions. While N-heterocyclic carbene-based and polydentate amine ligands often exhibit superior catalytic activity, the optimal choice will depend on the specific reaction conditions, including solvent and temperature. The provided experimental protocols and workflows offer a robust framework for researchers to systematically evaluate and select the most effective ligand for their specific application, thereby accelerating drug discovery and development processes.

References

Mitigating Non-Specific Binding of 4-Azidophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the challenges and solutions associated with the non-specific binding of 4-azidophenol derivatives, a class of photoaffinity labeling (PAL) probes crucial for target identification and the elucidation of molecular interactions in drug discovery. This document outlines the underlying mechanisms of non-specific interactions, details experimental protocols to minimize such occurrences, and presents data-driven strategies for robust and reliable experimental outcomes.

Introduction: The Challenge of Non-Specific Binding in Photoaffinity Labeling

Photoaffinity labeling is a powerful technique that utilizes photoreactive chemical probes to covalently bind to their target molecules upon activation by light.[1] this compound and its derivatives are widely used photoaffinity probes due to their relatively small size and ease of synthesis.[2] Upon UV irradiation, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in close proximity, thus forming a stable covalent bond with the target protein.[3][4]

However, this high reactivity is a double-edged sword. The short-lived and highly reactive nitrene intermediate can also react with abundant or "sticky" proteins in the cellular milieu that are not the intended biological targets.[1] This phenomenon, known as non-specific binding, can lead to the misidentification of protein targets, generate misleading structure-activity relationship (SAR) data, and ultimately hinder the drug development process.[2] Understanding and controlling non-specific binding is therefore paramount for the successful application of this compound-based photoaffinity probes.

Mechanisms of Non-Specific Binding with this compound Derivatives

The primary driver of non-specific binding of this compound derivatives is the highly reactive nature of the photogenerated nitrene intermediate. Several factors contribute to this:

  • High Reactivity of the Nitrene Intermediate: The singlet nitrene formed upon photolysis is extremely reactive and can insert into various chemical bonds, leading to indiscriminate labeling of proteins in the vicinity of the probe.[4]

  • Hydrophobic and Electrostatic Interactions: The physicochemical properties of the this compound core and its derivatives can lead to non-covalent interactions with proteins, which can then be converted to covalent bonds upon photoactivation, even if these are not specific binding events.

  • Probe Concentration: Higher concentrations of the photoaffinity probe can increase the likelihood of random collisions and subsequent non-specific labeling of abundant proteins.

  • Exposure to UV Light: Prolonged or high-intensity UV irradiation can increase the generation of reactive intermediates, potentially leading to more non-specific labeling and photodamage to proteins.[2]

Strategies for Preventing Non-Specific Binding

A multi-pronged approach is essential to minimize non-specific binding and enhance the specificity of photoaffinity labeling experiments with this compound derivatives. These strategies can be broadly categorized into experimental design, protocol optimization, and the use of blocking agents.

Rational Probe Design

The design of the photoaffinity probe itself plays a crucial role in its specificity. While this guide focuses on this compound derivatives, it is worth noting that alternative photoreactive groups, such as benzophenones and diazirines , are also available. Diazirines, in particular, generate carbene intermediates which have a shorter lifetime than nitrenes, potentially reducing the radius of non-specific labeling.[3][4] When using aryl azides, careful consideration of the linker between the 4-azidophenyl group and the targeting moiety is important to optimize binding affinity and minimize steric hindrance.

Experimental Controls

A robust set of control experiments is non-negotiable for distinguishing specific from non-specific binding.

  • Competition Experiments: This is the gold standard for demonstrating target specificity. The experiment is performed in the presence of an excess of a non-photoreactive competitor ligand that binds to the same target. A significant reduction in the labeling of a protein in the presence of the competitor indicates specific binding.

  • No UV Irradiation Control: This control helps to identify proteins that bind to the probe non-covalently. Samples are incubated with the probe but not exposed to UV light. Any proteins identified in this control are likely non-specific binders.

  • Probe-Only Control (No Target): In in-vitro experiments, a control lacking the target protein can help identify interactions with other components of the buffer or system.

  • "Scrambled" or Inactive Probe Control: A probe with a similar chemical structure but lacking the specific binding motif can help to identify proteins that interact non-specifically with the core scaffold of the probe.

Optimization of Experimental Parameters

Fine-tuning the experimental conditions is critical for minimizing non-specific labeling.

  • Probe Concentration: Use the lowest effective concentration of the this compound probe that still provides a detectable signal for the specific target. This should be determined empirically for each new probe and target.

  • UV Irradiation Time and Intensity: Minimize the duration and intensity of UV exposure to reduce the generation of excess reactive intermediates and prevent photodamage. Titration experiments should be performed to find the optimal balance between efficient cross-linking of the target and minimal non-specific labeling.

  • Buffer Composition:

    • pH: The pH of the buffer can influence the charge of both the probe and the proteins, affecting non-specific electrostatic interactions.

    • Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can help to disrupt non-specific electrostatic interactions.

    • Detergents: The inclusion of a mild non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (typically 0.01-0.1%) can help to reduce non-specific hydrophobic interactions.

Use of Blocking Agents

Blocking agents are inert molecules that bind to non-specific sites on proteins and other surfaces, thereby reducing the background signal. The choice and concentration of the blocking agent should be optimized for each experimental system.

  • Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent that can effectively block non-specific hydrophobic and hydrophilic binding sites.

  • Casein or Non-Fat Dry Milk: Often used in blotting applications, these can also be effective in solution to reduce non-specific binding.

  • Synthetic Polymers: Poly(ethylene glycol) (PEG) and other synthetic polymers can also be used as blocking agents.

  • Scavenger Reagents: Small molecules with nucleophilic groups (e.g., dithiothreitol - DTT, β-mercaptoethanol) can quench highly reactive intermediates. However, their use must be carefully considered as they can also interfere with the desired specific labeling if the binding pocket contains reactive residues.

Data Presentation: Comparative Efficacy of Non-Specific Binding Prevention Strategies

While specific quantitative data for this compound derivatives is sparse in the literature, the following table summarizes the expected relative efficacy of different blocking agents and experimental conditions based on general principles of photoaffinity labeling and immunoassay optimization. The values presented are for illustrative purposes to guide experimental design.

StrategyParameterTypical RangeExpected Reduction in Non-Specific BindingNotes
Blocking Agent BSA0.1 - 2% (w/v)+++A good starting point for most applications.
Casein0.1 - 1% (w/v)+++Can sometimes be more effective than BSA.
Tween-200.01 - 0.1% (v/v)++Effective for reducing hydrophobic interactions.
Buffer Additive NaCl150 - 500 mM++Reduces electrostatic non-specific binding.
Experimental Control Competitor Ligand10-100x probe conc.++++Essential for validating specific interactions.

Key: ++++ (Very High), +++ (High), ++ (Moderate)

Experimental Protocols

The following are detailed methodologies for key experiments aimed at minimizing non-specific binding of this compound derivatives.

Protocol for Optimizing Probe Concentration and UV Exposure
  • Prepare a dilution series of the this compound probe in the appropriate assay buffer.

  • Incubate the probe dilutions with the protein sample (cell lysate, purified protein, etc.) for a predetermined time (e.g., 30-60 minutes) at the appropriate temperature in the dark.

  • Transfer the samples to a suitable plate (e.g., 96-well UV-transparent plate).

  • Expose the samples to UV light (typically 350-365 nm for aryl azides) for varying durations (e.g., 1, 5, 10, 20 minutes).

  • Quench the reaction by adding a sample buffer containing a reducing agent (e.g., SDS-PAGE sample buffer with DTT).

  • Analyze the samples by SDS-PAGE and subsequent detection (e.g., western blot, fluorescence scan if the probe is tagged).

  • Identify the conditions that provide the best signal-to-noise ratio (strongest signal for the target protein with the lowest background).

Protocol for a Competition-Based Photoaffinity Labeling Experiment
  • Prepare three sets of samples:

    • Set A (Probe only): Protein sample + this compound probe.

    • Set B (Competition): Protein sample + excess competitor ligand (incubate for 30 minutes prior to adding the probe) + this compound probe.

    • Set C (No UV control): Protein sample + this compound probe (keep in the dark).

  • Incubate all samples for the optimized time and at the appropriate temperature.

  • Expose Sets A and B to the optimized UV irradiation. Keep Set C in the dark.

  • Process and analyze all samples as described in Protocol 5.1.

  • Compare the labeling patterns. A specific target will show a strong signal in Set A and a significantly reduced or absent signal in Set B. No signal should be observed in Set C for a covalent interaction.

Visualization of Key Concepts

Logical Workflow for Minimizing Non-Specific Binding

G Workflow to Minimize Non-Specific Binding cluster_prep Preparation cluster_exp Experimentation cluster_controls Controls cluster_analysis Analysis ProbeDesign Rational Probe Design (e.g., linker optimization) Titration Titrate Probe Conc. & UV Exposure ProbeDesign->Titration BufferOpt Buffer Optimization (pH, salt, detergent) BufferOpt->Titration Blocking Add Blocking Agent (e.g., BSA, Casein) Titration->Blocking Incubation Incubate Probe with Sample Blocking->Incubation UV UV Irradiation Incubation->UV Competition Competition Assay (+ excess competitor) Incubation->Competition NoUV No UV Control Incubation->NoUV Detection Detection (e.g., SDS-PAGE, WB) UV->Detection Competition->UV NoUV->Detection Analysis Data Analysis (Signal vs. Background) Detection->Analysis Validation Target Validation Analysis->Validation

Caption: Workflow for minimizing non-specific binding.

Signaling Pathway Example: Probing the MAPK/ERK Pathway

This compound derivatives can be designed to target specific kinases within signaling pathways. For example, a derivative could be synthesized to bind to MEK1/2, a key kinase in the MAPK/ERK pathway. Photoaffinity labeling could then be used to validate this interaction and identify potential off-targets.

MAPK_Pathway Targeting the MAPK/ERK Pathway with a this compound Probe cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Probe This compound-MEK-Inhibitor Probe Probe->MEK Specific Binding (Photo-crosslinking) NonSpecific Non-Specific Protein Probe->NonSpecific Non-Specific Binding (Photo-crosslinking)

Caption: Probing the MAPK/ERK pathway with a this compound derivative.

Conclusion

The non-specific binding of this compound derivatives presents a significant challenge in photoaffinity labeling experiments. However, through a combination of rational probe design, rigorous experimental controls, and careful optimization of reaction conditions, it is possible to significantly reduce non-specific interactions and obtain high-quality, reliable data. The strategies and protocols outlined in this guide provide a framework for researchers to develop robust photoaffinity labeling assays, ultimately accelerating the pace of drug discovery and our understanding of complex biological systems.

References

Technical Guide: Overcoming Challenges in the Scale-Up of 4-Azidophenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azidophenol is a critical reagent in bioconjugation and click chemistry, valued for its versatile azide group that enables efficient and specific molecular linkages.[1][2][3] While its synthesis is well-established at the laboratory scale, transitioning to larger, industrial-scale production presents significant challenges. These hurdles are rooted in the inherent instability of azide compounds, the hazardous nature of the reagents and intermediates involved, and the need for precise control over reaction conditions. This guide provides an in-depth analysis of the common synthetic routes to this compound, details the primary challenges encountered during scale-up, and offers established protocols and safety considerations to mitigate these risks.

Common Synthetic Routes for this compound

Several methods exist for the synthesis of this compound, each with distinct advantages and drawbacks, particularly concerning scalability. The most prevalent route involves the diazotization of 4-aminophenol, though other pathways from precursors like 4-nitrophenol, 4-halophenols, and even phenol itself have been developed.[1][2][4]

cluster_start Starting Materials cluster_product Product aminophenol 4-Aminophenol azidophenol This compound aminophenol->azidophenol Diazotization / Azidation nitrophenol 4-Nitrophenol nitrophenol->aminophenol Reduction iodophenol 4-Iodophenol iodophenol->azidophenol Copper-Catalyzed Azidation fluorophenol 4-Fluorophenol fluorophenol->azidophenol Nucleophilic Substitution

Caption: Key synthetic pathways to this compound.

Diazotization of 4-Aminophenol

This is the most traditional and widely used method.[2] It involves treating 4-aminophenol with a nitrite source (typically sodium nitrite) in the presence of a strong acid to form a diazonium salt intermediate.[2][5] This intermediate is then reacted with an azide source, such as sodium azide, to yield this compound.[2]

Nucleophilic Aromatic Substitution

This approach uses precursors like 4-fluorophenol or 4-nitrophenol. In the case of 4-fluorophenol, the fluorine atom is displaced by an azide nucleophile, often requiring a polar aprotic solvent and elevated temperatures (80-100 °C).[2] Direct substitution of the nitro group in 4-nitrophenol has been explored but generally suffers from low yields.[1] A more viable route involves first reducing the 4-nitrophenol to 4-aminophenol, which then enters the diazotization pathway.[1][6]

Copper-Catalyzed Azidation

Aryl halides, such as 4-iodophenol, can be converted to aryl azides using copper-catalyzed cross-coupling reactions (Ullmann-type).[2] This method involves treating the 4-iodophenol with sodium azide in the presence of a copper(I) catalyst and a suitable ligand.[2]

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic route for large-scale production depends on a balance of yield, cost, safety, and available equipment. The following table summarizes the key quantitative parameters for the primary methods.

Route Starting Material Key Reagents Typical Yield Reaction Conditions Key Scale-Up Challenges
Diazotization 4-AminophenolNaNO₂, HCl, NaN₃~95%[2]0-5 °C[2]Thermally unstable diazonium intermediate, formation of explosive HN₃, highly exothermic.[1][7]
Nucleophilic Substitution 4-FluorophenolNaN₃, DMSOModerate to Good80-100 °C[2]High temperatures, requires polar aprotic solvents which can be difficult to remove.
Copper-Catalyzed Azidation 4-IodophenolNaN₃, CuI, L-prolineUp to 84%[2]40-95 °C[2]Catalyst cost and removal, potential for heavy metal contamination in the final product.[8]
Reduction / Diazotization 4-NitrophenolFe or Raney Ni, then NaNO₂, NaN₃GoodMulti-stepAdditional reduction step increases process complexity and waste streams.[1][6]

Core Challenges in Scaling Up Synthesis

Scaling chemical synthesis is not a linear process; new problems that are negligible at the gram scale can become critical at the kilogram scale.[9][10] For this compound, these challenges are primarily centered on safety and process control.

center Scale-Up Challenges safety Safety Hazards center->safety process Process Control center->process purification Purification & Work-up center->purification waste Waste Management center->waste explosive Explosive Intermediates (Diazonium salts, HN₃) safety->explosive toxic Toxic Reagents (NaN₃, HN₃) safety->toxic shock Shock-Sensitive Product safety->shock exotherm Exotherm Management (Diazotization) process->exotherm temp Strict Temperature Control (0-5 °C) process->temp addition Reagent Addition Rate process->addition distillation Distillation is Unsafe purification->distillation chromatography Chromatography Issues purification->chromatography azide_waste Azide Contamination waste->azide_waste acidic_waste Acidic Waste Streams waste->acidic_waste

Caption: Major challenges in the scale-up of this compound synthesis.

Safety Hazards
  • Explosive Potential: Organic azides are energy-rich molecules that can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[11] The "Rule of Six" suggests that for an organic azide to be reasonably stable, the ratio of carbon atoms to nitrogen atoms should be at least six carbons per azide group; this compound (C₆H₅N₃O) does not meet this criterion, demanding careful handling.[11]

  • Formation of Hydrazoic Acid (HN₃): The combination of sodium azide with strong acids, a necessary step in the primary synthesis route, generates hydrazoic acid.[7] HN₃ is highly toxic, volatile, and dangerously explosive.[7][12] On a large scale, managing the headspace of the reactor to prevent condensation of HN₃ is critical.[7]

  • Unstable Intermediates: The 4-hydroxybenzenediazonium salt formed during diazotization is thermally unstable and can decompose explosively if the temperature is not strictly controlled.[1]

  • Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[8] Exposure can occur through inhalation, ingestion, or skin absorption.[13]

Process Control and Reproducibility
  • Exotherm Management: The diazotization reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[9] A runaway reaction can lead to rapid decomposition of the diazonium salt, posing a significant explosion risk. Effective reactor cooling and controlled, slow addition of reagents are paramount.

  • Temperature Control: The synthesis requires strict adherence to low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate and prevent side reactions.[2] Maintaining this temperature range in a large reactor requires a robust and reliable cooling system.

  • Byproduct Formation: Poor temperature control or incorrect stoichiometry can lead to the formation of azo dye byproducts through the coupling of the diazonium salt with unreacted 4-aminophenol or the product itself.[14][15]

Downstream Processing: Purification and Isolation
  • Prohibition of Distillation: Due to the thermal instability of organic azides, purification by distillation or sublimation is strictly forbidden.[8] Any attempt to heat the compound can lead to explosive decomposition.

  • Chromatography Challenges: While column chromatography is feasible at the lab scale, it becomes expensive and cumbersome for large-scale production.[2] Furthermore, the interaction of the azide with the stationary phase could potentially create friction, posing a safety risk.[8]

  • Isolation: Purification is typically limited to extraction, precipitation, and recrystallization.[8] Developing a robust crystallization process that consistently delivers the desired purity and particle size at scale is a significant challenge.[10]

Experimental Protocols

The following section provides a detailed methodology for the laboratory-scale synthesis of this compound via the diazotization of 4-aminophenol. This protocol must be adapted with extreme caution and appropriate engineering controls for any scale-up.

Synthesis of this compound from 4-Aminophenol

Warning: This procedure involves highly toxic and potentially explosive substances. It must be performed in a well-ventilated fume hood behind a blast shield. All appropriate personal protective equipment (lab coat, safety glasses, face shield, appropriate gloves) must be worn.[12][13] Metal spatulas should not be used to handle azides.[11]

Reagents:

  • 4-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Sulfamic Acid (or Urea)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Diazonium Salt:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 4-aminophenol (1.0 eq) in deionized water and concentrated HCl.

    • Cool the mixture to 0 °C in an ice-salt bath. The solution may become a slurry.[16]

    • Prepare a solution of sodium nitrite (1.0 eq) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the 4-aminophenol slurry via the addition funnel, ensuring the internal temperature is maintained between 0 and 5 °C.[2] The addition should be slow enough to control the exotherm.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.[17]

  • Azidation:

    • In a separate beaker, dissolve sodium azide (1.1 eq) in deionized water and cool to 0 °C.

    • Add the cold diazonium salt solution slowly to the sodium azide solution with vigorous stirring. A rapid evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C.

    • Once the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

  • Work-up and Purification:

    • (Optional but recommended) Quench any excess nitrous acid by the careful, portion-wise addition of sulfamic acid or urea until gas evolution ceases.[15]

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at a low temperature (<30 °C). Do not distill to dryness.

    • The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes), if necessary.

start Start: 4-Aminophenol in HCl/H₂O cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO₂(aq) dropwise (Maintain 0-5 °C) cool1->add_nitrite stir1 Stir for 30 min @ 0-5 °C (Forms Diazonium Salt) add_nitrite->stir1 add_diazonium Add diazonium solution to NaN₃ solution stir1->add_diazonium prep_azide Prepare cold NaN₃(aq) solution prep_azide->add_diazonium warm Warm to Room Temperature add_diazonium->warm extract Extract with Ethyl Acetate warm->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) and Filter wash->dry evaporate Concentrate in vacuo (<30 °C) (CRITICAL: DO NOT HEAT) dry->evaporate product Product: this compound evaporate->product

Caption: Experimental workflow for this compound synthesis.

Conclusion and Recommendations

The scale-up of this compound synthesis is a challenging endeavor that demands a primary focus on safety and process control. The traditional diazotization route, while high-yielding, carries significant risks associated with unstable intermediates and the formation of explosive hydrazoic acid. For any organization planning to scale this process, the following recommendations are crucial:

  • Conduct a Thorough Hazard Analysis: Before any scale-up, a comprehensive Process Hazard Analysis (PHA) must be conducted to identify potential failure modes and their consequences.

  • Invest in Engineering Controls: Utilize reactors with high-efficiency cooling, precise temperature monitoring, and controlled dosing systems. Ensure adequate ventilation and consider a continuous nitrogen purge of the reactor headspace to prevent the accumulation of volatile, explosive compounds.[7]

  • Avoid Risky Procedures: Strictly prohibit the use of heat for purification.[8] Do not use metal utensils or ground glass joints, which can initiate decomposition.[11][13]

  • Develop Robust Waste Handling: Create dedicated and clearly labeled waste streams for azide-containing materials.[13] Ensure that azide waste does not come into contact with acids or heavy metals.[8][11]

  • Explore Alternative Routes: For long-term, large-scale manufacturing, investigating alternative "green" chemistry approaches that avoid hazardous intermediates may be a worthwhile investment.[2] Recent developments in visible-light-mediated azide transfer reactions, for example, may offer safer synthetic pathways in the future.[1]

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Validation and Comparative Analysis in Drug Development

Introduction

In the landscape of pharmaceutical research and development, the processes of validation and comparative analysis are foundational pillars that ensure the efficacy, safety, and reliability of new therapeutic agents. Validation is the documented process of demonstrating that a procedure, process, or method is suitable for its intended purpose.[1][2][3] This encompasses everything from confirming a biological target's role in a disease to verifying that an analytical method produces accurate and reproducible data.[1][2][4] Comparative analysis, in turn, leverages these validated methods to systematically evaluate and compare drug candidates, identifying those with the most promising therapeutic profiles.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of core validation strategies and comparative methodologies. It outlines key experimental protocols, presents data in a comparative format, and visualizes complex workflows and pathways to facilitate a deeper understanding of these critical stages in drug discovery.

Target Identification and Validation

Target identification and validation are the initial, crucial steps in drug discovery, focusing on identifying biological entities that can modulate disease and confirming their therapeutic relevance.[1][4][5] A "druggable" target should have a confirmed role in the disease's pathophysiology, be amenable to therapeutic modulation, and exhibit a favorable safety profile.[4]

Experimental Protocols for Target Validation

Validating a potential drug target involves demonstrating its functional role in the disease phenotype.[4] This is achieved through various methods designed to modulate the target's activity and observe the resulting physiological or cellular effects.

  • Genetic Validation: This approach involves manipulating a target's gene to establish a direct link between the gene and a specific phenotype.[1]

    • Methodology (siRNA-based):

      • Design & Synthesis: Design and synthesize small interfering RNAs (siRNAs) specific to the mRNA of the target protein.[4]

      • Transfection: Introduce the siRNAs into disease-relevant cell models using lipid-based transfection reagents or electroporation.

      • Target Knockdown Confirmation: After 24-72 hours, quantify the reduction in target mRNA and protein levels using qPCR and Western blotting, respectively.

      • Phenotypic Assessment: Analyze the cellular phenotype resulting from the target knockdown. This could involve assays for cell viability, proliferation, apoptosis, or other disease-specific markers.[4]

      • Data Analysis: Compare the phenotype of siRNA-treated cells to negative controls (e.g., non-targeting siRNA) to confirm that the observed effect is specific to the target's suppression.

  • Pharmacological Validation: This method uses small molecules or antibodies to modulate the target's function, providing evidence of its "druggability".[1]

    • Methodology:

      • Compound Selection: Utilize a known selective inhibitor (tool compound) or antibody for the target.

      • Cellular Treatment: Treat disease-relevant cell models with varying concentrations of the pharmacological agent.

      • Target Engagement: Confirm that the compound interacts with the target in the cellular environment using techniques like cellular thermal shift assays (CETSA) or immunoprecipitation.

      • Functional Assays: Perform functional assays (e.g., enzyme activity, cell signaling) to measure the downstream consequences of target modulation.[6]

      • Dose-Response Analysis: Generate dose-response curves to determine the potency (e.g., IC50 or EC50) of the compound and correlate it with the observed phenotypic changes.

Logical Workflow for Target Validation

The following diagram illustrates a typical workflow for validating a novel drug target.

Target_Validation_Workflow Target Validation Workflow node_start Target Identification (Genomics, Proteomics) node_genetic Genetic Validation (siRNA, CRISPR) node_start->node_genetic Confirm genetic link node_pharm Pharmacological Validation (Tool Compounds) node_start->node_pharm Assess druggability node_model In Vitro / In Vivo Model Testing node_genetic->node_model Test in disease models node_pharm->node_model node_decision Go / No-Go Decision for Drug Discovery Campaign node_model->node_decision Evaluate therapeutic potential

Caption: A streamlined workflow from initial target identification to the decision point for initiating a full-scale drug discovery program.

Assay Development and Method Validation

Once a target is validated, assays are developed for high-throughput screening (HTS) to identify "hit" molecules.[7] The analytical methods used in these assays, and for later characterization, must be rigorously validated to ensure they are accurate, precise, specific, and robust.[2][8]

Key Validation Parameters & Protocols

According to International Council for Harmonisation (ICH) guidelines, analytical method validation involves assessing several key performance characteristics.[2][9][10]

  • Experimental Protocol: ELISA Validation Example

    • Specificity: Test for cross-reactivity by running the assay with structurally related molecules or known potential interferents. The signal from these should be negligible compared to the target analyte.[10]

    • Accuracy: Spike a blank matrix with a known quantity of the analyte at low, medium, and high concentrations. Calculate the percent recovery (%Recovery = [Measured Concentration / Spiked Concentration] x 100).

    • Precision (Repeatability & Intermediate):

      • Repeatability: Analyze multiple replicates of the same sample on the same day with the same equipment and analyst.

      • Intermediate Precision: Repeat the analysis on different days with different analysts or equipment. Calculate the Relative Standard Deviation (RSD) for the results.

    • Linearity & Range: Prepare a dilution series of the analyte to cover the expected measurement range. Plot the assay response against concentration and perform a linear regression. The correlation coefficient (R²) should be close to 1.0.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[2]

Data Presentation: Comparative Validation Summary

The table below summarizes hypothetical validation results for two different immunoassays, illustrating how quantitative data is structured for easy comparison.

Validation Parameter Assay A (ELISA) Assay B (HTRF) Acceptance Criteria
Accuracy (% Recovery) 98.5% - 102.1%99.2% - 101.5%80% - 120%
Precision (RSD)
- Repeatability< 4.5%< 3.8%< 15%
- Intermediate Precision< 6.2%< 5.5%< 20%
Linearity (R²) 0.99850.9991≥ 0.995
Range (ng/mL) 1 - 5000.5 - 750Application-dependent
LOD (ng/mL) 0.350.15Reportable
LOQ (ng/mL) 1.00.5Reportable
Specificity No cross-reactivityNo cross-reactivityNo significant interference

Lead Compound Comparative Analysis

Following a screening campaign, "hit" compounds are optimized to become "lead" compounds. This phase involves a rigorous comparative analysis of multiple parameters to select the best candidates for further preclinical development.[11]

Experimental Protocols for Lead Characterization
  • In Vitro Potency (IC50 Determination):

    • Prepare a serial dilution of the test compounds.

    • Perform a functional assay (e.g., enzyme inhibition, cellular signaling) in the presence of each compound concentration.

    • Measure the biological response and plot it against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

  • ADME (Absorption, Distribution, Metabolism, Excretion) Profiling:

    • Solubility: Determine the compound's solubility in aqueous buffers using methods like nephelometry.

    • Permeability: Use cell-based models like Caco-2 assays to assess the compound's ability to cross intestinal barriers.

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS.[12]

Data Presentation: Comparative Analysis of Lead Compounds

This table provides an example of how key data for different lead compounds can be summarized for comparative evaluation.

Parameter Compound-001 Compound-002 Compound-003 (Reference)
Target Potency (IC50, nM) 154525
Selectivity (vs. Target B) >1000-fold>800-fold>1000-fold
Aqueous Solubility (µM) 1502580
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 12.52.19.8
Metabolic Stability (t½, min) 45>12060
Plasma Protein Binding (%) 92%85%95%

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex biological and experimental processes.[13] Graphviz is a powerful tool for generating these visualizations from simple text descriptions.

High-Throughput Screening (HTS) Workflow

This diagram outlines the sequential stages of a typical HTS campaign, from initial screening to hit validation.

HTS_Workflow High-Throughput Screening (HTS) Workflow node_start Compound Library (~1M compounds) node_primary Primary Screen (Single Concentration) node_start->node_primary node_confirm Hit Confirmation (Re-test actives) node_primary->node_confirm ~1-3% Hit Rate node_dose Dose-Response (IC50 Determination) node_confirm->node_dose Confirm activity node_secondary Secondary / Orthogonal Assays (Confirm Mechanism of Action) node_dose->node_secondary Prioritize potent compounds node_end Validated Hits (Advance to Lead Optimization) node_secondary->node_end Confirm specificity

Caption: A high-level overview of the drug discovery screening cascade, from a large compound library to validated hits.

PI3K/AKT/mTOR Signaling Pathway

Understanding how a drug interacts with cellular signaling pathways is crucial for determining its mechanism of action and potential side effects.[14][15] The PI3K/AKT/mTOR pathway is frequently dysregulated in diseases like cancer, making it a common drug target.[15]

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt AKT pip3->akt Recruits pdk1->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream pten PTEN pten->pip3 Inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling cascade, a key pathway in cell growth and survival.

Conclusion

A rigorous, data-driven framework for validation and comparative analysis is indispensable for modern drug development. By implementing detailed experimental protocols, structuring quantitative data for clear comparison, and visualizing complex processes, research organizations can enhance the efficiency and success rate of their discovery pipelines. This systematic approach ensures that only the most promising, well-characterized drug candidates advance toward clinical trials, ultimately accelerating the delivery of new, effective therapies to patients.

References

Alternatives to 4-Azidophenol for Bioorthogonal Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cutting-edge alternatives to 4-azidophenol for bioorthogonal labeling. Moving beyond traditional azide-alkyne cycloaddition chemistry, this document explores a range of innovative techniques, offering enhanced reaction kinetics, improved stability, and novel applications in cellular and biomolecular imaging and proteomics. We present a detailed comparison of quantitative data, in-depth experimental protocols for key methodologies, and visual representations of relevant biological pathways and workflows to facilitate the adoption of these advanced labeling strategies.

Introduction: The Need for Alternatives

For years, this compound has been a cornerstone of bioorthogonal chemistry, primarily utilized in Staudinger ligations and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). The azide group's small size and relative inertness in biological systems have made it a popular choice for metabolic labeling and subsequent chemical probing. However, limitations such as the cytotoxicity of copper catalysts in CuAAC and the comparatively slow kinetics of Staudinger ligation and some SPAAC reactions have driven the development of next-generation bioorthogonal tools.[1][2][3] This guide focuses on three prominent classes of alternatives: Tetrazine Ligations, Cyclopropene-Based Reactions, and Photoaffinity Labeling (PAL).

Quantitative Comparison of Bioorthogonal Labeling Chemistries

The selection of a bioorthogonal reaction is often dictated by a balance of factors including reaction rate, stability of the probes, cell permeability, and the potential for background signal.[4][5] The following tables summarize key quantitative data for the discussed alternatives to provide a basis for comparison.

Table 1: Reaction Kinetics of Bioorthogonal Labeling Reactions

Reaction TypeDienophile/Reaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Staudinger Ligation Phosphine~2.4 x 10⁻³[6]
SPAAC Bicyclononyne (BCN)~2 - 70 x 10⁻³[6]
SPAAC Dibenzoazacyclooctyne (DIBAC)~1.2 x 10⁻³[7]
Tetrazine Ligation NorborneneGenerally > Staudinger/SPAAC[6]
Tetrazine Ligation Bicyclononyne (BCN)0.58 - 125[6]
Tetrazine Ligation trans-Cyclooctene (TCO)~1 - 10⁶[3][8]
Tetrazine Ligation 1-methylcyclopropene uracil nucleoside56.6 ± 1.94[9]
Cyclopropene-Phosphine Ligation TriarylphosphineRate enhancements of ~100-fold reported[10]

Table 2: Physicochemical Properties of Bioorthogonal Probes

Probe TypeKey AdvantagesKey DisadvantagesCell PermeabilityReference(s)
Azides Small size, metabolically stableSlower kinetics in SPAAC, potential for reductionGenerally good[2]
Tetrazines Extremely fast kinetics, fluorogenic potentialCan be unstable, larger sizeTunable; neutral probes are permeable, charged probes are not[4][5]
Cyclopropenes Small size, good stabilitySlower kinetics with tetrazines compared to TCOGood[11][12]
Diazirines (PAL) Very small, promiscuous reactivity upon photoactivationCan form long-lived reactive species, pH-dependent reactivityGood[13][14][15]
Benzophenones (PAL) More stable than diazirines, inert to waterBulky, requires longer irradiation, can lead to nonspecific labelingDependent on overall molecule structure[16]

Detailed Methodologies

This section provides detailed experimental protocols for three key alternative bioorthogonal labeling techniques.

Tetrazine Ligation for Live-Cell Imaging

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is one of the fastest bioorthogonal reactions known.[3][17] This protocol outlines the general steps for labeling a TCO-modified protein on the surface of live cells with a fluorogenic tetrazine probe.

Experimental Protocol: Tetrazine Ligation

  • Metabolic Labeling:

    • Culture cells in appropriate media.

    • Introduce a non-canonical amino acid containing a TCO group (e.g., TCO-lysine) into the media.

    • Allow cells to incorporate the TCO-amino acid into their proteins over a period of 24-48 hours.

  • Cell Preparation:

    • Gently wash the cells twice with phosphate-buffered saline (PBS) to remove unincorporated TCO-amino acid.

  • Labeling:

    • Prepare a solution of the tetrazine-fluorophore conjugate in PBS or cell culture media at a final concentration of 1-10 µM.

    • Incubate the cells with the tetrazine probe solution for 5-30 minutes at 37°C. The reaction is often complete within minutes.[18][19]

  • Imaging:

    • Wash the cells twice with PBS to remove the unreacted tetrazine probe.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Cyclopropene-Based Labeling of Cellular RNA

Cyclopropenes are small, stable dienophiles that can be used for bioorthogonal labeling in conjunction with tetrazine probes.[11][12] Their small size makes them particularly suitable for labeling sensitive biomolecules like RNA.[20]

Experimental Protocol: Cyclopropene-Tetrazine Ligation for RNA Labeling

  • Metabolic RNA Labeling:

    • Synthesize or obtain a cyclopropene-modified nucleoside, such as N⁶-cyclopropane-adenosine (cpA).[20]

    • Culture cells and introduce cpA into the media at a concentration of 50-100 µM.

    • Incubate for 4-24 hours to allow for metabolic incorporation into newly synthesized RNA.

  • Cell Fixation and Permeabilization (for intracellular imaging):

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Labeling:

    • Prepare a solution of a cell-permeable tetrazine-fluorophore conjugate in PBS at a concentration of 5-20 µM.

    • Incubate the fixed and permeabilized cells with the tetrazine probe for 30-60 minutes at room temperature.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image using a confocal microscope.

Photoaffinity Labeling (PAL) with Diazirines for Target Identification

Photoaffinity labeling is a powerful technique to identify protein-small molecule interactions.[14][16] Diazirines are small, photoreactive groups that form highly reactive carbenes upon UV irradiation, leading to covalent crosslinking with nearby proteins.[13][21]

Experimental Protocol: Diazirine-Based Photoaffinity Labeling

  • Probe Design and Synthesis:

    • Synthesize a chemical probe containing the small molecule of interest, a diazirine moiety, and an enrichment handle (e.g., biotin or an alkyne for click chemistry).

  • Cellular Treatment and Photocrosslinking:

    • Incubate live cells with the diazirine-containing probe for a specified time to allow for target engagement.

    • Irradiate the cells with UV light (typically 350-365 nm) for 1-15 minutes on ice to induce photocrosslinking.

  • Cell Lysis and Protein Enrichment:

    • Lyse the cells and solubilize the proteins.

    • If the probe contains a biotin handle, enrich the crosslinked proteins using streptavidin-coated beads. If an alkyne handle is present, perform a click reaction with an azide-biotin tag followed by enrichment.

  • Proteomic Analysis:

    • Elute the enriched proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the experimental protocols and a representative signaling pathway where these labeling techniques can be applied.

experimental_workflow_tetrazine_ligation Workflow for Tetrazine Ligation cluster_cell_culture Cell Culture and Labeling cluster_labeling Bioorthogonal Reaction cluster_imaging Analysis A Culture Cells B Add TCO-Amino Acid A->B C Incubate (24-48h) B->C D Wash Cells (PBS) C->D E Add Tetrazine-Fluorophore D->E F Incubate (5-30 min) E->F G Wash Cells (PBS) F->G H Fluorescence Microscopy G->H

Workflow for Tetrazine Ligation

experimental_workflow_pal Workflow for Diazirine-Based PAL cluster_treatment Probe Incubation & Crosslinking cluster_enrichment Protein Enrichment cluster_analysis Proteomic Analysis A Incubate Cells with Diazirine Probe B UV Irradiation (350-365 nm) A->B C Cell Lysis B->C D Enrich Labeled Proteins C->D E (e.g., Streptavidin Beads) D->E F Elution & Digestion E->F G LC-MS/MS Analysis F->G H Target Protein Identification G->H

Workflow for Diazirine-Based PAL

signaling_pathway_example Example Application: Kinase Signaling Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Growth Factor Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein (Metabolically Labeled) Kinase2->Substrate Phosphorylation TF Transcription Factor Kinase2->TF Activation LabeledSubstrate Labeled Substrate Substrate->LabeledSubstrate Bioorthogonal Labeling (e.g., Tetrazine Ligation) Gene Gene Expression TF->Gene

Application in a Kinase Signaling Pathway

Conclusion

The field of bioorthogonal chemistry is rapidly evolving, offering researchers an expanding toolkit to probe biological systems with increasing precision and minimal perturbation. The alternatives to this compound discussed in this guide—tetrazine ligations, cyclopropene-based reactions, and photoaffinity labeling—provide significant advantages in terms of reaction speed, versatility, and applications. By understanding the quantitative differences and having access to detailed methodologies, researchers and drug development professionals can select the optimal bioorthogonal strategy to address their specific biological questions, from real-time imaging of cellular processes to the identification of novel drug targets.

References

Mass Spectrometry Analysis of Proteins Labeled with 4-Azidophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of proteins labeled with 4-azidophenol and other aryl azide-containing photo-crosslinkers. The methodologies detailed herein are pivotal for elucidating protein-protein interactions, mapping interaction interfaces, and identifying the targets of small molecules, all of which are critical aspects of modern drug discovery and development. This document outlines the core principles, experimental workflows, data analysis strategies, and quantitative approaches integral to this powerful technique.

Introduction to Aryl Azide Photo-Crosslinking for Mass Spectrometry

Aryl azides, such as this compound, are a class of photo-reactive chemical probes used to covalently capture interacting proteins or other biomolecules. Upon exposure to ultraviolet (UV) light, the azide moiety is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a variety of amino acid residues in close proximity, effectively "trapping" transient and stable interactions for subsequent analysis by mass spectrometry.

The workflow for aryl azide photo-crosslinking coupled with mass spectrometry typically involves several key stages:

  • Protein Labeling: Introduction of the aryl azide group onto a protein of interest or into a cellular system.

  • Photo-crosslinking: UV irradiation to induce covalent bond formation between the labeled protein and its interacting partners.

  • Sample Preparation: Lysis of cells (if applicable), protein denaturation, reduction, alkylation, and enzymatic digestion.

  • Enrichment of Crosslinked Peptides: Isolation of the low-abundance crosslinked peptides from the complex mixture of unmodified peptides.

  • LC-MS/MS Analysis: Separation and fragmentation of the enriched peptides to determine their sequences and the site of crosslinking.

  • Data Analysis: Bioinformatic analysis to identify the crosslinked peptides and proteins, and to quantify changes in interactions under different conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of photo-crosslinking mass spectrometry experiments. Below are representative protocols for key stages of the workflow, based on established methods for aryl azide-containing crosslinkers.

Protein Labeling with an Aryl Azide Crosslinker

This protocol describes the labeling of a purified protein with a heterobifunctional crosslinker containing an amine-reactive group (e.g., NHS ester) and a photo-reactive aryl azide group.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Amine-free buffers such as HEPES are recommended.

  • Aryl azide-containing NHS ester crosslinker (e.g., Sulfo-SDA).

  • Dimethyl sulfoxide (DMSO) for dissolving the crosslinker.

  • Desalting column.

Procedure:

  • Prepare a stock solution of the aryl azide-NHS ester crosslinker in DMSO (e.g., 10-50 mM).

  • Dissolve the purified protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Add the crosslinker solution to the protein solution at a molar excess of 20-50 fold. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark to allow the NHS ester to react with primary amines (lysine residues and the N-terminus) on the protein surface.

  • Quench the reaction by adding an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM.

  • Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent crosslinking step.

Photo-crosslinking of Labeled Proteins with Interacting Partners

Materials:

  • Aryl azide-labeled protein.

  • Interacting partner protein(s) or cell lysate.

  • UV lamp (e.g., 365 nm).

  • Reaction tubes suitable for UV irradiation.

Procedure:

  • Mix the aryl azide-labeled protein with its putative interacting partners in a suitable buffer.

  • Incubate the mixture to allow for the formation of protein complexes (e.g., 30 minutes at room temperature).

  • Place the sample in a UV-transparent container on ice.

  • Irradiate the sample with UV light (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time and distance from the UV source should be optimized to maximize crosslinking efficiency while minimizing protein damage.[1]

  • Following irradiation, the crosslinked protein complexes are ready for downstream processing.

Sample Preparation for Mass Spectrometry

Materials:

  • Urea.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Ammonium bicarbonate.

  • Formic acid.

  • Acetonitrile.

  • C18 solid-phase extraction (SPE) cartridges.

Procedure:

  • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.

  • Desalt the peptide mixture using a C18 SPE cartridge.

  • Dry the desalted peptides in a vacuum centrifuge.

Enrichment of Azide-Tagged Crosslinked Peptides via Click Chemistry

This protocol is applicable when an azide-containing crosslinker is used, allowing for the enrichment of crosslinked peptides using click chemistry.[2][3]

Materials:

  • Biotin-alkyne.

  • Copper(II) sulfate (CuSO₄).

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate.

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

  • Streptavidin-agarose beads.

  • Elution buffer (e.g., 80% acetonitrile, 0.1% formic acid).

Procedure:

  • Redissolve the dried peptide digest in a suitable buffer (e.g., PBS).

  • Add biotin-alkyne, CuSO₄, and a reducing agent (TCEP or sodium ascorbate) to the peptide solution. The addition of a copper ligand like TBTA can improve reaction efficiency.[2]

  • Incubate the reaction mixture for 1-2 hours at room temperature to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Equilibrate streptavidin-agarose beads with a binding buffer.

  • Add the reaction mixture to the equilibrated streptavidin beads and incubate for 1-2 hours to capture the biotinylated peptides.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched crosslinked peptides from the beads using an appropriate elution buffer.

  • Dry the eluted peptides and resuspend in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Presentation

Quantitative analysis in photo-crosslinking mass spectrometry allows for the comparison of protein interactions under different conditions (e.g., with and without a drug). This can be achieved through label-free quantification or by using isotopically labeled crosslinkers.

Label-Free Quantification of Crosslinked Peptides

In a label-free approach, the relative abundance of a crosslinked peptide is determined by comparing its peak intensity or spectral counts across different experimental conditions. The following table provides an illustrative example of label-free quantitative data for crosslinked peptides identified between a bait protein and its interactors.

Crosslinked Peptide 1Crosslinked Peptide 2Interacting ProteinsFold Change (Treatment vs. Control)p-value
TLYKSAVTTRVGFYAGKBait Protein A - Protein X3.50.001
FGEIKPLRIYTLPEKBait Protein A - Protein Y0.80.45
VLSNIVRMKLPQNTEKBait Protein A - Protein Z5.2<0.0001
* Indicates the crosslinked residue.
Quantification using Isotope-Labeled Crosslinkers

Isotopically labeled ("heavy") and unlabeled ("light") versions of the crosslinker can be used to differentially label two samples (e.g., control and treated). The samples are then mixed, and the relative abundance of the crosslinked peptides is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.

Crosslinked Peptide PairInteracting ProteinsHeavy/Light RatioLog₂(Fold Change)
TLYKSAVTTR - VGFYAGKBait Protein A - Protein X3.21.68
FGEIKPLR - IYTLPEKBait Protein A - Protein Y0.9-0.15
VLSNIVR - MKLPQNTEKBait Protein A - Protein Z4.82.26
* Indicates the crosslinked residue.

Mandatory Visualizations

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Experimental Workflow for Photo-Crosslinking Mass Spectrometry

experimental_workflow cluster_labeling Protein Labeling cluster_interaction Interaction & Crosslinking cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Bait Bait Protein LabeledBait Labeled Bait Protein Bait->LabeledBait NHS Ester Reaction (Dark) Crosslinker Aryl Azide Crosslinker Crosslinker->LabeledBait Complex Non-covalent Complex LabeledBait->Complex Prey Prey Protein(s) Prey->Complex CrosslinkedComplex Covalently Crosslinked Complex Complex->CrosslinkedComplex UV Irradiation (e.g., 365 nm) Digestion Denaturation, Reduction, Alkylation & Digestion CrosslinkedComplex->Digestion PeptideMixture Complex Peptide Mixture Digestion->PeptideMixture Enrichment Enrichment of Crosslinked Peptides PeptideMixture->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Identification LCMS->DataAnalysis

Caption: Workflow for identifying protein-protein interactions using photo-crosslinking mass spectrometry.

Signaling Pathway Perturbation Analysis

While no specific signaling pathway directly involving this compound was identified in the search results, the following diagram illustrates a hypothetical scenario where this technique could be used to study the effect of a drug on a signaling pathway.

signaling_pathway Hypothetical Use of Photo-Crosslinking MS to Study Drug Effects on a Signaling Pathway cluster_control Control Condition cluster_treated Drug Treatment Receptor_C Receptor KinaseA_C Kinase A Receptor_C->KinaseA_C KinaseB_C Kinase B KinaseA_C->KinaseB_C TF_C Transcription Factor KinaseB_C->TF_C Gene_C Gene Expression TF_C->Gene_C Receptor_T Receptor KinaseA_T Kinase A Receptor_T->KinaseA_T KinaseB_T Kinase B KinaseA_T->KinaseB_T TF_T Transcription Factor KinaseB_T->TF_T Gene_T Gene Expression TF_T->Gene_T Drug Drug Drug->KinaseA_T Inhibition (Quantified by XL-MS)

Caption: Drug-induced perturbation of a signaling pathway elucidated by quantitative crosslinking MS.

Conclusion

The use of this compound and other aryl azide photo-crosslinkers in conjunction with mass spectrometry provides a powerful and versatile platform for the study of protein interactions. The ability to covalently capture both stable and transient interactions in a time-resolved manner offers unique insights into the dynamic nature of the proteome. While the protocols and data presented here serve as a comprehensive guide, it is important to note that optimization of specific experimental parameters is often necessary to achieve the best results for a given biological system. As mass spectrometry instrumentation and data analysis software continue to advance, the utility of photo-crosslinking approaches in drug discovery and fundamental biological research is set to expand even further.

References

4-Azidophenol vs. other azido-containing reagents for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Azidophenol and Other Azido-Containing Reagents for Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azide functional group has become an indispensable tool in bioconjugation, enabling the precise and stable linkage of molecules in complex biological environments. Its participation in highly selective and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the fields of chemical biology, drug development, and materials science. This guide provides a detailed comparison of this compound, a foundational aryl azide, with other prevalent azido-containing reagents. We will explore their chemical properties, reactivity, and stability, supplemented with structured data tables, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal reagent for their specific application.

Introduction to Azide-Based Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate that combines the properties of its components. The azide group (-N₃) is prized for this purpose due to its bioorthogonal nature; it is stable in physiological conditions and does not participate in native biochemical processes, ensuring that it reacts only with its intended partner.[1] This high degree of selectivity allows for the precise labeling and tracking of biomolecules like proteins, nucleic acids, and glycans in their natural settings.[1]

The primary reactions involving azides in bioconjugation are:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and reliable reaction that forms a stable 1,4-disubstituted triazole linkage.[1][2][3][4] Its main drawback is the cytotoxicity of the copper catalyst, which can limit its use in living systems.[5][6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic copper catalyst by using a strained cyclooctyne (e.g., DBCO, BCN) that readily reacts with an azide.[5][7][8] This makes SPAAC ideal for applications in live cells and organisms.[5][6]

  • Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a triphenylphosphine derivative to form a stable amide bond.[1][9] However, it suffers from relatively slow reaction kinetics compared to click chemistry.[9]

Reagent Profiles: this compound vs. Functionalized Aliphatic Azides

The choice of an azido-containing reagent is dictated by the target biomolecule, the desired site of conjugation, and the reaction chemistry to be employed.

This compound

This compound is an aryl azide, characterized by an azide group attached directly to an aromatic ring.[1]

  • Structure and Properties: It is a small, rigid molecule. The phenolic hydroxyl group provides a secondary point for derivatization, allowing this compound to serve as a versatile building block for synthesizing more complex probes and linkers.[1]

  • Reactivity and Applications: The azide group readily participates in CuAAC and SPAAC reactions.[1] It is frequently used in materials science and polymer chemistry to create functionalized surfaces and polymers.[1] In bioconjugation, it typically serves as a precursor molecule rather than a direct labeling reagent for biomolecules.

Other Common Azido-Containing Reagents

These reagents are often designed for immediate use in bioconjugation, featuring an azide for click chemistry and a second functional group for attachment to a biomolecule, often separated by a polyethylene glycol (PEG) spacer.

  • NHS-Azide Reagents (e.g., NHS-PEG4-Azide): These are among the most common reagents for labeling proteins. The N-Hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[10][11][12] The hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[10][13]

  • Maleimide-Azide Reagents (e.g., Azide-PEG4-Maleimide): The maleimide group specifically targets thiol (-SH) groups, primarily found on cysteine residues. This allows for more site-specific labeling compared to the more abundant lysine residues.[14]

  • Biotin-Azide Reagents: These reagents are used to introduce a biotin tag onto a biomolecule via click chemistry. The resulting biotinylated molecule can then be detected or purified using streptavidin- or avidin-based affinity systems.[14]

  • Azide-Functionalized Unnatural Amino Acids (e.g., p-Azidophenylalanine, pAMF): These allow for the site-specific incorporation of an azide handle directly into a protein's structure during synthesis via genetic code expansion.[15][16] This provides ultimate control over the conjugation site, ensuring product homogeneity.[15][16]

Quantitative Data and Properties

To facilitate reagent selection, the properties of this compound and other common azido-reagents are summarized below.

Table 1: Chemical and Physical Properties of Selected Azido-Reagents

Reagent Chemical Structure Molecular Weight ( g/mol ) Key Reactive Groups Primary Application Solubility
This compound N₃-C₆H₄-OH 135.13 Azide, Phenolic Hydroxyl Building block, surface modification Organic Solvents
NHS-PEG4-Azide N₃-(CH₂)₂-(O(CH₂)₂)₄-CO-NHS 388.37 Azide, NHS Ester Labeling primary amines (Lysine) DMSO, DMF; limited aqueous[10]
Azide-PEG4-Maleimide N₃-(CH₂)₂-(O(CH₂)₂)₄-Linker-Maleimide ~400-500 Azide, Maleimide Labeling thiols (Cysteine) DMSO, DMF
Biotin-PEG4-Azide Biotin-Linker-PEG4-N₃ ~500-600 Azide, Biotin Biotinylation via click chemistry Water, DMSO, DMF

| p-Azidophenylalanine (pAzF) | N₃-C₆H₄-CH₂-CH(NH₂)-COOH | 206.21 | Azide, Amino Acid | Site-specific protein incorporation | Aqueous buffers |

Table 2: Reactivity and Kinetic Comparison

Reaction Type Azide Partner Alkyne/Phosphine Partner Second-Order Rate Constant (k) Key Features & Biocompatibility
CuAAC Any Azide Terminal Alkyne High (typically 1-100 M⁻¹s⁻¹) Fast and high-yielding. Requires Cu(I) catalyst, which is cytotoxic and limits in vivo use.[5][6]
SPAAC Any Azide DBCO ~1 M⁻¹s⁻¹[8] Copper-free, excellent for live-cell and in vivo applications. DBCO is highly reactive.[8][17]
SPAAC Any Azide BCN Lower than DBCO BCN is smaller and less lipophilic than DBCO, which can be advantageous in some contexts.[7]
SPAAC Any Azide DIFO ~0.07 M⁻¹s⁻¹ Fluorinated cyclooctynes can exhibit enhanced reaction rates.[9]

| Staudinger Ligation | Any Azide | Triphenylphosphine | Low (~0.002 M⁻¹s⁻¹)[9] | Copper-free but suffers from slow kinetics and potential phosphine oxide side products. |

Table 3: Reagent Stability Considerations

Reagent/Group Condition Stability Issue Recommendation
NHS Esters Aqueous Buffers (pH > 8.5) Hydrolysis Prepare fresh solutions and perform reactions at neutral to slightly alkaline pH (7-9).[11][12]
Maleimides Presence of Thiols Reacts with free thiols Cap unreacted maleimides with excess cysteine or β-mercaptoethanol after conjugation.
Azides Presence of TCEP Reduction to Amine TCEP can reduce azides. If reduction of disulfides is needed, use DTT or perform reactions sequentially.[18]
Azides Presence of DTT Generally Stable DTT is often a preferable reducing agent to TCEP when working with azides.[18]

| DBCO | Presence of Thiols (e.g., GSH) | Can react with thiols | BCN is significantly more stable to thiols than DBCO.[18] |

Visualization of Workflows and Chemistries

Diagrams created using Graphviz provide a clear visual representation of the logical steps and chemical reactions involved in bioconjugation.

G cluster_0 General Bioconjugation Workflow A 1. Select Biomolecule (e.g., Protein, Antibody) B 2. Introduce Azide Handle (e.g., via NHS-Azide or Site-Directed Mutagenesis) A->B D 4. Perform Ligation Reaction (SPAAC or CuAAC) B->D C 3. Prepare Reaction Partner (e.g., DBCO-Fluorophore, Alkyne-Drug) C->D E 5. Purify Conjugate (e.g., SEC, Dialysis) D->E F 6. Characterize Final Product (SDS-PAGE, MS) E->F

Caption: A typical workflow for creating a bioconjugate using azide chemistry.

G cluster_cuaac CuAAC cluster_spaac SPAAC cluster_staudinger Staudinger Ligation start Azide-Modified Biomolecule cu_reagent + Terminal Alkyne + Cu(I) Catalyst start->cu_reagent spaac_reagent + Strained Alkyne (DBCO) (No Catalyst) start->spaac_reagent st_reagent + Phosphine Reagent start->st_reagent cu_product 1,4-Triazole Linkage (Stable) cu_reagent->cu_product spaac_product Triazole Linkage (Stable, Biocompatible) spaac_reagent->spaac_product st_product Amide Linkage (Slower Kinetics) st_reagent->st_product

References

An In-depth Technical Guide on the Stability of the 4-Azidophenol-Triazole Linkage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of the 4-azidophenol-triazole linkage, a moiety of increasing interest in bioconjugation, drug delivery, and materials science. Formed through the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), this linkage is generally lauded for its robustness. However, a nuanced understanding of its stability profile under various conditions is critical for its effective application. This document consolidates available data, outlines detailed experimental protocols for stability assessment, and provides visualizations of relevant chemical processes.

Introduction to the this compound-Triazole Linkage

The 1,2,3-triazole ring is the hallmark of click chemistry, known for its high yield, selectivity, and biocompatibility in synthesis. The triazole core is an aromatic, five-membered heterocycle containing three nitrogen atoms. Its electronic properties are often compared to those of an amide bond, exhibiting a large dipole moment and the ability to participate in hydrogen bonding. Crucially, the triazole ring is generally considered to be metabolically stable and resistant to cleavage by hydrolysis or common enzymatic pathways, making it an attractive linker in drug development and bioconjugation.[1]

The incorporation of a 4-hydroxyphenyl group (from this compound) introduces a phenolic moiety that can influence the overall stability and physicochemical properties of the conjugate. While the triazole ring itself is robust, the presence of the electron-donating hydroxyl group on the aromatic ring could potentially impact its stability under specific stress conditions.

General Stability Profile of the Triazole Linkage

The 1,2,3-triazole linkage is widely regarded for its exceptional stability across a broad range of chemical conditions. It is generally resistant to:

  • Hydrolysis: The triazole ring is not susceptible to hydrolytic cleavage under acidic or basic conditions that would typically cleave ester or amide bonds.

  • Redox Reactions: The aromatic nature of the triazole ring imparts resistance to mild oxidizing and reducing agents.

  • Enzymatic Degradation: The triazole linkage is not recognized as a substrate by most common proteases and other metabolic enzymes.[1]

However, extreme conditions can lead to degradation. For instance, "hard" sulfonation conditions (concentrated sulfuric acid at high temperatures) have been shown to cleave the triazole linkage. Additionally, thermal stability can be influenced by adjacent functional groups.

Influence of the 4-Hydroxyphenyl Moiety on Stability

The presence of a phenolic hydroxyl group introduces a potential site for oxidative degradation. Polyphenolic compounds, in general, can be susceptible to oxidation, which can lead to the formation of quinone-type structures. One study on a library of triazolyl polyphenols noted the instability of some compounds in aqueous media, particularly those with multiple hydroxyl groups that are prone to quinone formation.[2][3] This suggests that under oxidative stress, the phenolic ring of the this compound-triazole linkage could be a point of liability, potentially leading to degradation of the molecule, even if the triazole ring itself remains intact.

Quantitative Stability Data:

ConditionExpected Stability of this compound-Triazole LinkageComments
pH 2 (Acidic) HighThe 1,2,3-triazole ring is stable to acid hydrolysis. The phenolic group is also stable.
pH 7.4 (Physiological) HighThe linkage is expected to be highly stable under physiological conditions.
pH 10 (Basic) HighThe triazole ring is stable to base hydrolysis. The phenolate anion may be more susceptible to oxidation.
Elevated Temperature (e.g., 60-80 °C) Moderate to HighThe triazole ring has good thermal stability. Degradation, if any, would likely be slow and dependent on the overall molecular structure.
Oxidative Stress (e.g., H₂O₂) ModerateThe phenolic ring is a potential site for oxidation, which could lead to degradation of the overall molecule.
Plasma/Serum HighThe triazole linkage is not expected to be cleaved by plasma enzymes.

Experimental Protocols for Stability Assessment

To rigorously characterize the stability of a this compound-triazole linkage, a series of forced degradation studies should be conducted, followed by analysis using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC).

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.

General Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the this compound-triazole conjugate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C and 80°C for up to one week.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Neutralization: After incubation under acidic or basic conditions, neutralize the samples before HPLC analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

A stability-indicating HPLC method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining intact compound.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the compound and potential degradants absorb (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

This assay assesses the stability of the linkage in a biological matrix.

Protocol:

  • Incubation: Incubate the test compound (at a final concentration of 1-10 µM) in fresh plasma (human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½) of the compound in plasma.[3]

Characterization of Degradation Products

If degradation is observed, identifying the structure of the degradation products is crucial. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary tool for this purpose. By analyzing the fragmentation patterns of the parent compound and its degradants, the site of cleavage or modification can be determined.

Expected Fragmentation:

In mass spectrometry, the triazole ring is generally stable. Fragmentation is more likely to occur at the bonds connecting the triazole to the flanking groups or within the substituents themselves. For a 4-hydroxyphenyl-triazole linkage, common fragmentation patterns might involve cleavage of the bond between the phenyl ring and the triazole, or fragmentation of the other substituent attached to the triazole.

Visualizations

G cluster_reactants Reactants cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_product Product 4_azidophenol This compound Catalyst Cu(I) Catalyst 4_azidophenol->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Triazole_Linkage 4-Hydroxyphenyl-1,2,3-Triazole Linkage Catalyst->Triazole_Linkage Forms

Caption: General workflow for the synthesis of a this compound-triazole linkage.

G Start Test Compound (this compound-Triazole Conjugate) Stress_Conditions Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples Analysis Stability-Indicating HPLC Analysis Stressed_Samples->Analysis Data_Evaluation Data Evaluation (% Degradation, Identification of Degradants) Analysis->Data_Evaluation End Stability Profile Data_Evaluation->End

Caption: Workflow for assessing the stability of the this compound-triazole linkage.

G Parent 4-Hydroxyphenyl-Triazole Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Parent->Oxidative_Stress Quinone_Intermediate Quinone-like Intermediate Oxidative_Stress->Quinone_Intermediate Oxidation of Phenol Degradation_Products Degradation Products Quinone_Intermediate->Degradation_Products Further Reactions

Caption: A potential degradation pathway involving the phenolic moiety.

Conclusion

The this compound-triazole linkage, formed via click chemistry, is a generally robust and stable chemical entity suitable for a wide range of applications in drug development and bioconjugation. Its core 1,2,3-triazole ring provides significant stability against hydrolytic and enzymatic degradation. The primary consideration for its stability is the potential for oxidation of the 4-hydroxyphenyl group under specific stress conditions. Rigorous stability testing, including forced degradation studies and analysis by validated stability-indicating methods, is essential to fully characterize the stability profile of any specific conjugate containing this linkage. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to conduct such evaluations.

References

Quantification of labeling efficiency with 4-Azidophenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quantification of Labeling Efficiency with 4-Azidophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical probe used in chemical biology and drug discovery. As an aryl azide, it can function as a photoaffinity label to covalently capture interacting proteins upon UV irradiation. Furthermore, its terminal azide group serves as a chemical handle for bioorthogonal ligation via "click chemistry." This dual functionality allows for the identification, enrichment, and quantification of protein targets. Accurately quantifying the labeling efficiency is critical for validating experimental results, understanding dose-response relationships, and ensuring the reproducibility of proteomics studies.

This technical guide provides a comprehensive overview of the methodologies used to quantify the labeling efficiency of this compound and analogous azide-containing probes. It includes detailed experimental protocols, data presentation tables, and workflow diagrams to assist researchers in designing and executing robust labeling experiments.

Core Principle: A Two-Step Strategy for Probing and Quantification

The quantification of labeling efficiency with this compound, or similar functionalized probes, typically follows a two-step process. This strategy decouples the biological labeling event from the detection and quantification step, offering significant flexibility.

  • Step 1: Target Labeling. Cells or protein lysates are incubated with the this compound probe. In photoaffinity labeling, this is followed by UV irradiation to induce a covalent crosslink between the probe and interacting biomolecules. The azide group remains as a latent chemical handle on the labeled targets.

  • Step 2: Bioorthogonal Ligation (Click Chemistry). The azide-labeled biomolecules are detected by covalently attaching a reporter tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. The reporter tag can be a fluorophore for fluorescent-based detection or a biotin tag for affinity enrichment and subsequent detection or mass spectrometry analysis. The triazole linkage formed during this reaction is exceptionally stable[1].

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to understanding the relationship between different stages of the protocol. The following diagrams, generated using Graphviz, illustrate the primary workflows for labeling and quantification.

G cluster_labeling Step 1: Target Labeling cluster_detection Step 2: Detection & Quantification cluster_ms MS-Based cluster_fluor Fluorescence-Based start Live Cells or Protein Lysate probe Incubate with This compound Probe start->probe uv UV Crosslinking (Optional, for Photoaffinity) probe->uv lyse Cell Lysis (if applicable) uv->lyse azide_protein Azide-Labeled Proteome lyse->azide_protein click Click Chemistry Reaction (CuAAC) azide_protein->click quant_ms Enrichment (Biotin Tag) & LC-MS/MS Analysis click->quant_ms Alkyne-Biotin quant_fluor Flow Cytometry, In-Gel Fluorescence, or Microscopy click->quant_fluor Alkyne-Fluorophore

Caption: General experimental workflow for this compound labeling and subsequent quantification.

G start Azide-Labeled Proteome click Click Reaction with Alkyne-Biotin start->click enrich Enrichment with Streptavidin Beads click->enrich wash Wash to Remove Non-specific Binders enrich->wash digest On-Bead or Off-Bead Proteolytic Digestion (e.g., Trypsin) wash->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Protein ID & Quantification (e.g., LFQ, TMT) ms->data

Caption: Detailed workflow for mass spectrometry-based quantification of labeling efficiency.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in quantifying this compound labeling efficiency.

Protocol 1: Labeling of Cellular Proteins

This protocol is adapted from methods for activity-based protein profiling (ABPP) and is suitable for treating live cells with an azide-functionalized probe[2].

  • Cell Culture: Plate cells (e.g., H1975, RKO) to achieve 80-90% confluency at the time of the experiment.

  • Probe Incubation:

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add serum-free medium containing the desired concentration of the this compound probe. Concentrations can range from 1 µM to 50 µM, requiring empirical optimization[2][3]. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • (Optional) Photo-Crosslinking:

    • If using this compound as a photoaffinity label, wash the cells with ice-cold PBS to remove the unbound probe.

    • Place the culture dish on ice and irradiate with UV light (e.g., 365 nm) for 10-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping into a lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).

    • Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay). The azide-labeled proteome is now ready for click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the ligation of a reporter tag (alkyne-biotin or alkyne-fluorophore) to the azide-labeled proteins in the cell lysate[3][4].

  • Reagent Preparation (Stock Solutions):

    • Alkyne Reporter: 2.5 mM of alkyne-biotin or alkyne-fluorophore in DMSO or water[4].

    • Copper (II) Sulfate (CuSO₄): 20-100 mM in water[4].

    • Copper-chelating Ligand: 100 mM THPTA or 50 mM TBTA in DMSO/water[4][5]. The ligand stabilizes the Cu(I) oxidation state.

    • Reducing Agent: 300-500 mM sodium ascorbate in water. Prepare this solution fresh before each experiment.

  • Click Reaction Assembly: For a typical 100 µL reaction volume:

    • To a microfuge tube, add 50-100 µg of azide-labeled protein lysate. Adjust the volume to ~75 µL with PBS.

    • Add 10 µL of the 2.5 mM alkyne reporter solution.

    • Add the copper catalyst premix: Mix 2 µL of 100 mM CuSO₄ with 10 µL of 100 mM THPTA ligand and add to the reaction tube. Vortex briefly[4].

    • Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution[4].

  • Incubation:

    • Vortex the mixture gently.

    • Incubate at room temperature for 30-60 minutes, protected from light[4].

  • Sample Preparation for Downstream Analysis:

    • For Fluorescence Analysis: Add 4x Laemmli sample buffer for SDS-PAGE analysis.

    • For Mass Spectrometry: Proceed with protein precipitation (e.g., with chloroform/methanol) to remove excess reagents before enrichment.

Protocol 3: Quantification of Labeling Efficiency

The choice of quantification method depends on the available instrumentation and the specific research question.

A. Mass Spectrometry-Based Quantification

This approach offers high sensitivity and proteome-wide analysis.

  • Affinity Enrichment:

    • Resuspend the precipitated, biotin-clicked proteome in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Add high-affinity streptavidin agarose beads and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

    • Wash the beads extensively with buffers of decreasing stringency (e.g., 1% SDS in PBS, PBS, and finally water) to remove non-specifically bound proteins.

  • Proteolytic Digestion:

    • Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) with a reducing agent (DTT), an alkylating agent (iodoacetamide), and trypsin.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Label-Free Quantification (LFQ): The labeling efficiency can be inferred from the LFQ intensity of identified proteins in the probe-treated sample compared to the control[2].

    • Isobaric Tagging (e.g., TMT): For comparative studies, different samples can be labeled with isobaric tags (like AzidoTMT) for highly multiplexed and accurate relative quantification[6].

B. Fluorescence-Based Quantification

This method is suitable for rapid, semi-quantitative assessment and cell population analysis.

  • In-Gel Fluorescence:

    • After the click reaction with an alkyne-fluorophore, separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence imager (e.g., Typhoon, ChemiDoc) at the appropriate excitation/emission wavelengths.

    • The fluorescence intensity of specific bands or the entire lane provides a measure of labeling. Densitometry analysis can be used for relative quantification against a loading control.

  • Flow Cytometry:

    • For intact cells, perform metabolic labeling with an azide-containing precursor.

    • After labeling, fix and permeabilize the cells.

    • Perform the click reaction with an alkyne-fluorophore.

    • Analyze the cell population using a flow cytometer. The geometric mean fluorescence intensity (MFI) of the population is directly proportional to the labeling level[7][8].

Data Presentation

Quantitative data should be organized to facilitate comparison between different experimental conditions. The following tables provide templates for presenting labeling efficiency data.

Table 1: Optimization of Probe Concentration for Cellular Labeling (Example data based on fluorescence quantification)

Probe Concentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Control)215025
121,200110
525,800450
1029,500780
25211,200950
50211,500 (Potential saturation)1,020

Table 2: Proteomic Quantification of Labeled Protein Targets (Example data based on LFQ Mass Spectrometry)

Protein ID (UniProt)Gene NameDescriptionLFQ Intensity (Probe)LFQ Intensity (Control)Log₂(Fold Change)
P00533EGFREpidermal growth factor receptor1.5 x 10¹⁰Not DetectedN/A
P04626ERBB2Receptor tyrosine-protein kinase erbB-28.9 x 10⁹Not DetectedN/A
Q02763NT5DC15'-nucleotidase domain-containing protein 15.4 x 10⁸Not DetectedN/A
P08670VIMVimentin1.2 x 10⁷1.1 x 10⁷0.12

Table 3: Degree of Labeling (DOL) Determination (Based on the ProDOL methodology for protein tags[9])

Cell LineLabeling ConditionLabeling SubstrateAchieved DOL (%)Standard Deviation (%)
U2-OS1 µM, 1 hSNAP-SiR42.65.3
H838500 nM, 30 minHalo-TMR75.16.8
H8385 µM, 30 minSNAP-SiR58.94.5

Note: The Degree of Labeling (DOL) represents the fraction of target molecules that have been successfully labeled with the probe. While the ProDOL method is specific to protein tags, the principle of comparing fluorescence to a known standard can be adapted.

References

An In-depth Technical Guide to CuAAC and SPAAC for 4-Azidophenol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, efficient, and highly specific. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for covalently linking molecules in complex biological environments. This guide provides a detailed comparison of CuAAC and SPAAC, with a specific focus on their application in the bioconjugation of molecules like 4-azidophenol, a versatile building block for introducing azide functionality.

Introduction to Azide-Alkyne Click Chemistry

The foundation of both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[1][2] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions has made this reaction amenable to biological applications.[1][2]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[2][3][] It is known for its high yields and specificity.[5][6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst, SPAAC employs a strained cyclooctyne.[1][8][] The high ring strain provides the driving force for the reaction to proceed efficiently without the need for a catalyst.[8][][10]

This compound is a valuable reagent in bioconjugation as it can be readily incorporated into biomolecules, providing an azide handle for subsequent click chemistry reactions. For instance, 4-azidophenyl glyoxal has been used for the selective functionalization of arginine residues in native antibodies.[11]

Reaction Mechanisms and Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a stepwise mechanism involving a copper(I) catalyst. The active Cu(I) species is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[1][12] The addition of a stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), protects the Cu(I) from oxidation and enhances reaction efficiency.[13][14]

The general workflow for a CuAAC reaction involves preparing the biomolecule with a terminal alkyne and the molecule to be conjugated (e.g., derived from this compound) with an azide group. These are then mixed in a suitable buffer with the copper catalyst, ligand, and reducing agent.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Biomolecule_Alkyne Biomolecule with Terminal Alkyne Mix Combine Reactants and Reagents Biomolecule_Alkyne->Mix Azidophenol This compound Derivative Azidophenol->Mix Reagents Prepare Reagents: - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate - Buffer Reagents->Mix Incubate Incubate (e.g., 1 hr at RT) Mix->Incubate Initiate Reaction Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Reaction Complete Analyze Characterization (e.g., MS, SDS-PAGE) Purify->Analyze Final_Product Bioconjugate Analyze->Final_Product

Fig. 1: General experimental workflow for a CuAAC bioconjugation reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC operates without a catalyst, relying on the release of ring strain from a cyclooctyne derivative (e.g., DBCO, BCN) to drive the reaction forward.[8][] This makes the workflow simpler and more biocompatible, as it eliminates the need for a copper catalyst and reducing agent.[15]

The workflow involves functionalizing the biomolecule with an azide (e.g., via this compound) and reacting it with a molecule containing a strained alkyne. The reaction proceeds spontaneously under physiological conditions.[][10]

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Biomolecule_Azide Biomolecule with Azide (from this compound) Mix Combine Reactants in Buffer Biomolecule_Azide->Mix Strained_Alkyne Strained Alkyne (e.g., DBCO derivative) Strained_Alkyne->Mix Buffer Prepare Buffer (e.g., PBS) Buffer->Mix Incubate Incubate (e.g., 1-4 hrs at RT or 37°C) Mix->Incubate Initiate Reaction Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Reaction Complete Analyze Characterization (e.g., MS, SDS-PAGE) Purify->Analyze Final_Product Bioconjugate Analyze->Final_Product

Fig. 2: General experimental workflow for a SPAAC bioconjugation reaction.

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on quantitative parameters such as reaction speed, required concentrations, and achievable yields.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)
Typical Reaction Time 30 minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)
Typical Reactant Conc. >10 µM[16]Can be higher to achieve reasonable reaction times[8]
Yields Near-quantitative[5][6]Generally high, but can be lower than CuAAC
Regioselectivity Exclusively 1,4-disubstituted triazole[17]Mixture of regioisomers (1,4 and 1,5)[1][8]
Biocompatibility Limited by copper toxicity[14]Excellent, widely used for in vivo applications[8][15]

Detailed Experimental Protocols

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol is a generalized procedure for conjugating an azide-modified small molecule (derived from this compound) to a protein containing a terminal alkyne.

  • Materials:

    • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper)[12]

    • Azide-containing molecule (e.g., this compound derivative) dissolved in DMSO or DMF.

    • Stock Solutions:

      • 20 mM CuSO₄ in water.[18]

      • 50 mM Ligand (e.g., THPTA) in water.[18]

      • 100 mM Sodium Ascorbate in water (prepare fresh).[13][18]

      • 100 mM Aminoguanidine in water (optional, to scavenge reactive ascorbate byproducts).[6][16]

  • Procedure:

    • In a microcentrifuge tube, add the alkyne-modified protein to the buffer to achieve the desired final concentration (e.g., 25-50 µM).

    • Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix equal volumes of the 20 mM CuSO₄ and 50 mM ligand stocks, then adjust the volume to achieve the final desired concentration in the reaction.[18] Let it stand for a few minutes.

    • Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-250 µM is often effective.[16]

    • If using, add the aminoguanidine solution to a final concentration of 25 µL of the 100mM stock.[16]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12][18]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. To prevent oxygen from re-entering, keep the tube closed.[16]

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol describes the conjugation of a strained alkyne (e.g., DBCO-NHS ester) to a protein, followed by reaction with an azide-modified molecule. Alternatively, if the protein is azide-modified, it can be directly reacted with a DBCO-functionalized molecule.

  • Materials:

    • Azide-modified protein (e.g., after reaction with an NHS-ester of a this compound derivative) in a suitable buffer (e.g., PBS, pH 7.4).

    • Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.

  • Procedure:

    • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).

    • Add the strained alkyne from its DMSO stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein). The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.

    • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.

    • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

    • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.

Advantages and Disadvantages

FeatureCuAACSPAAC
Advantages Fast Kinetics: Generally faster than SPAAC.[19] High Yields: Often achieves near-quantitative yields.[7] Simple Reagents: Terminal alkynes are small, stable, and easy to synthesize/incorporate.[7] Regiospecific: Forms only the 1,4-isomer.[17]Biocompatible: No cytotoxic copper catalyst required, ideal for in vivo and live-cell applications.[8][15] Simple Procedure: Fewer reagents (no catalyst, ligand, or reducing agent). Bioorthogonal: Highly selective with no interference from biological functional groups.[][15]
Disadvantages Copper Toxicity: Cu(I) can generate reactive oxygen species (ROS), leading to protein damage and is toxic to cells.[1][14][20] Oxygen Sensitivity: The Cu(I) catalyst is prone to oxidation, requiring a reducing agent or inert atmosphere.[12] Ligand Requirement: Often requires a stabilizing ligand for optimal performance in biological buffers.[12][14]Slower Kinetics: Reaction rates are generally slower than CuAAC.[19] Bulky Reagents: Strained cyclooctynes are large and hydrophobic, which can affect the solubility and properties of the bioconjugate.[19] Lack of Regioselectivity: Produces a mixture of 1,4- and 1,5-triazole regioisomers.[1][8] Reagent Availability: Strained alkynes can be more complex and expensive to synthesize.[]

Choosing the Right Reaction: A Logic Diagram

The selection between CuAAC and SPAAC is dictated by the specific requirements of the experiment, particularly the biological context.

Choose_Reaction Start Bioconjugation of This compound Derivative Live_System Is the reaction in a live system (cells/in vivo)? Start->Live_System Speed_Critical Is reaction speed the highest priority? Live_System->Speed_Critical No Use_SPAAC Use SPAAC Live_System->Use_SPAAC Yes Regioisomer_Concern Is a single regioisomer critical for function? Speed_Critical->Regioisomer_Concern No Use_CuAAC Use CuAAC Speed_Critical->Use_CuAAC Yes Regioisomer_Concern->Use_CuAAC Yes Consider_SPAAC Consider SPAAC (with highly reactive cyclooctyne) Regioisomer_Concern->Consider_SPAAC No Consider_CuAAC Consider CuAAC (with protective ligands)

Fig. 3: Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful methods for the bioconjugation of molecules like this compound. CuAAC offers the advantages of rapid kinetics and absolute regiocontrol, making it ideal for in vitro conjugations where high yield and speed are paramount. However, the inherent toxicity of the copper catalyst limits its application in living systems. SPAAC, on the other hand, shines in its complete biocompatibility, allowing for efficient labeling within live cells and even whole organisms without perturbation. The trade-offs for this "copper-free" approach are generally slower reaction rates and the use of bulkier, less-readily available strained alkyne reagents. The ultimate choice between these two premier click chemistry reactions depends on a careful consideration of the experimental context, balancing the need for speed and regioselectivity against the imperative of biological compatibility.

References

Analysis of 4-Azidophenol labeled glycans and lipids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Analysis of Azide-Labeled Glycans and Lipids

This guide provides a comprehensive overview of the core methodologies used to analyze glycans and lipids labeled with azide functionalities. Tailored for researchers, scientists, and drug development professionals, it details two primary strategies: metabolic labeling for tracking biosynthesis and photoaffinity labeling for capturing molecular interactions. The guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate practical application.

Introduction to Azide-Based Labeling

The azide group (–N₃) is a powerful tool in chemical biology due to its small size, metabolic stability, and bioorthogonal reactivity. It is not naturally present in most biological systems, making it an ideal chemical reporter. When incorporated into biomolecules like glycans and lipids, it enables their visualization, identification, and quantification. The primary method for detecting the azide is the highly specific and efficient azide-alkyne cycloaddition, commonly known as "click chemistry."

This guide explores two distinct applications of azide chemistry:

  • Metabolic Labeling : In this approach, cells are fed precursors (e.g., azido-sugars or azido-fatty acids) that are integrated into newly synthesized glycans and lipids through the cell's own metabolic pathways. This method is ideal for studying the dynamics of glycan and lipid biosynthesis, trafficking, and turnover.[1]

  • Photoaffinity Labeling (PAL) : This technique is used to identify the binding partners of specific biomolecules. A probe containing a recognition motif, a photoactivatable group (such as an aryl azide like 4-azidophenol), and a reporter handle is introduced to a biological system.[2][3] Upon UV irradiation, the aryl azide forms a highly reactive nitrene that covalently crosslinks the probe to any interacting molecules (typically proteins), allowing for their subsequent identification.[4]

Section 1: Metabolic Labeling with Azide Precursors

Metabolic labeling allows for the non-perturbative introduction of an azide reporter into a class of biomolecules during their synthesis. This is widely used to study sialoglycans by feeding cells peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is processed through the sialic acid biosynthetic pathway.[5][6]

General Workflow for Metabolic Glycan Labeling

The overall process involves introducing an azido-sugar to cells, allowing for its metabolic incorporation into glycoproteins, followed by cell lysis and detection of the labeled molecules via click chemistry.

cluster_0 Cellular Environment cluster_1 Downstream Analysis A 1. Add Azido-Sugar (e.g., Ac4ManNAz) to Cell Culture B 2. Cellular Uptake & Metabolic Conversion A->B C 3. Incorporation into Glycoproteins B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Click Chemistry: Attach Reporter Probe (e.g., Alkyne-Biotin) D->E F 6. Analysis (Western Blot, MS, etc.) E->F

Caption: Workflow for metabolic labeling and analysis of glycans.
Experimental Protocol: Metabolic Labeling of Sialoglycans

This protocol describes the labeling of cell-surface sialoglycans using Ac₄ManNAz.

  • Cell Culture : Plate mammalian cells (e.g., HeLa or CHO cells) in a suitable format (e.g., 6-well plates) and grow to approximately 70-80% confluency in standard growth medium.

  • Labeling :

    • Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 50 mM).

    • Dilute the stock solution directly into the cell culture medium to a final concentration of 25-100 µM.[7] For some monoclonal antibody-producing cell lines, concentrations above 100 µM may be necessary for robust detection by mass spectrometry.[7]

    • Incubate the cells for 1 to 3 days under standard growth conditions (37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and metabolic rate.

  • Cell Harvest and Lysis :

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media and unincorporated azido-sugar.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the labeled glycoproteins. The lysate is now ready for downstream analysis (see Section 3).

Protocol: Labeling and Extraction of Lipids

The same principle applies to lipids using precursors like azido-modified fatty acids or cholesterol.

  • Labeling : Incubate cells with the desired azido-lipid precursor (e.g., 10-50 µM azido-fatty acid) for 4-24 hours.

  • Harvest : Wash cells with PBS as described above.

  • Lipid Extraction (Bligh-Dyer Method) :

    • To the cell pellet, add a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).[8]

    • Vortex thoroughly and incubate at room temperature for at least 20 minutes to ensure cell lysis and lipid solubilization.[8]

    • Induce phase separation by adding additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:aqueous).[8]

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen. The extracted lipids are now ready for analysis.

Quantitative Data for Metabolic Labeling
ParameterGlycan Labeling (Ac₄ManNAz)Lipid Labeling (Azido-Fatty Acid)Reference(s)
Typical Concentration 25 - 100 µM10 - 50 µM[7]
Incubation Time 24 - 72 hours4 - 24 hours[5]
Detection Method Mass Spectrometry, Fluorescence Microscopy, Western BlotMass Spectrometry, TLC, Fluorescence Imaging[1][4]
Typical Application Tracking sialoglycan biosynthesis and turnoverMonitoring fatty acid metabolism and lipid trafficking[1][9]

Section 2: Photoaffinity Labeling (PAL) with this compound Probes

PAL is a powerful technique for identifying direct binding partners of a molecule of interest in a native biological environment. Probes based on this compound or related aryl azides are common because they are chemically stable until activated by UV light, at which point they form a covalent bond with nearby molecules.[2][4]

General Workflow for Photoaffinity Labeling

The PAL workflow involves incubating cells with a bifunctional probe, photo-crosslinking, enriching the crosslinked complexes, and identifying the captured proteins by mass spectrometry.

A 1. Incubate Cells with Bifunctional PAL Probe B 2. UV Irradiation (e.g., 365 nm) -> Covalent Crosslinking A->B C 3. Cell Lysis & Protein Solubilization B->C D 4. Click Chemistry: Attach Biotin Tag to Alkyne Handle C->D E 5. Enrichment of Biotinylated Complexes (Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis of Peptides F->G H 8. Identify Crosslinked Proteins G->H

Caption: Workflow for identifying protein interactions using PAL.
Experimental Protocol: Identifying Lipid-Protein Interactions with PAL

This generalized protocol describes the use of a lipid analog containing a photoactivatable aryl azide and a clickable alkyne handle.

  • Probe Incubation : Incubate live cells with the PAL probe (typically 1-10 µM) for a sufficient time to allow incorporation into the relevant cellular membranes or compartments.

  • Photo-Crosslinking :

    • Wash the cells with ice-cold PBS to remove the excess probe.

    • Place the cells on ice and irradiate with UV light (e.g., 350-365 nm) for 5-30 minutes. The optimal time and wavelength depend on the specific photoactivatable group.

  • Lysis and Protein Solubilization : Lyse the cells in a buffer containing detergents (e.g., 1% SDS) to solubilize membrane proteins.

  • Click Reaction and Enrichment :

    • Perform a click reaction on the cell lysate to attach an azide-biotin tag to the alkyne handle of the crosslinked probe (see Section 3 for protocol).

    • Enrich the resulting biotinylated protein complexes using streptavidin-coated magnetic beads.

  • Proteomic Analysis :

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for analysis.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently captured by the PAL probe.

Quantitative Data for Photoaffinity Labeling
ParameterAryl Azide (e.g., Azidophenol)DiazirineReference(s)
Photoactivation ~350-380 nm~350-365 nm[3][4]
Reactive Intermediate NitreneCarbene[3][4]
Key Feature Longer-lived intermediate, stable until activationSmaller size, less perturbative[3]
Typical Application Capturing binding partners of lipids, drugs, or metabolitesMapping small molecule and lipid interactomes[3][4][7]

Section 3: Analysis by Click Chemistry and Mass Spectrometry

Whether starting from metabolic labeling or PAL, click chemistry is the key step for attaching a detection or enrichment handle to the azide-labeled molecule. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but requires a copper catalyst that can be toxic to live cells. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is copper-free and can be used in vivo, but the cyclooctyne reagents are bulkier.[1][6]

Workflow for Post-Lysis Analysis

cluster_0 Enrichment & Proteomics cluster_1 Visualization A Cell Lysate Containing Azide-Labeled Biomolecules B Add Click Chemistry Reagents: 1. Alkyne-Reporter (Biotin/Fluorophore) 2. Copper (I) Catalyst (for CuAAC) 3. Ligand & Reducing Agent A->B C Covalently Tagged Biomolecules B->C D Downstream Application C->D E Streptavidin Enrichment (for Biotin Tags) D->E G Fluorescence Gel Scan or Western Blot D->G H Fluorescence Microscopy D->H F LC-MS/MS Analysis E->F

Caption: General analytical workflow after cell lysis.
Experimental Protocol: CuAAC on Cell Lysate

  • Prepare Reagents :

    • Lysate : Start with ~1 mg of total protein from your cell lysate in a suitable buffer.

    • Alkyne Probe : 10 mM stock in DMSO (e.g., alkyne-biotin or alkyne-fluorophore).

    • Catalyst Premix : Prepare fresh by mixing CuSO₄ (50 mM stock in H₂O), a ligand like TBTA (50 mM stock in DMSO), and a reducing agent like sodium ascorbate (500 mM stock in H₂O).

  • Reaction :

    • To the lysate, add the alkyne probe to a final concentration of 100 µM.

    • Add the catalyst premix to final concentrations of 1 mM CuSO₄, 1 mM TBTA, and 5 mM sodium ascorbate.

    • Vortex gently and incubate at room temperature for 1-2 hours.

  • Sample Preparation for Analysis :

    • For MS : Precipitate the protein (e.g., with chloroform/methanol), resuspend, and digest with trypsin.

    • For Gels : Add SDS-PAGE loading buffer, boil, and load onto a polyacrylamide gel.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is the definitive tool for analyzing labeled biomolecules.[10]

  • Identification : In metabolic labeling experiments, the mass of the labeled glycan or lipid will be increased by the mass of the azido-modification. In PAL experiments, MS identifies the peptides from the crosslinked protein.

  • Quantification : Relative quantification can be achieved by comparing signal intensities between different samples. For more precise quantification, stable isotope labeling strategies can be combined with the azide tag. For example, the HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) method uses a heavy isotope-labeled azide precursor to enable simultaneous labeling, enrichment, and quantification of newly synthesized proteins.[10]

Quantitative Data for Analytical Detection
Analytical MethodInformation GainedKey ConsiderationsReference(s)
LC-MS/MS Identification and quantification of labeled peptides, glycans, or lipids.Requires specialized sample preparation and data analysis software. Can provide high sensitivity and specificity.[10][11]
Fluorescence Gel Electrophoresis Visualization of labeled proteins/glycoproteins.Provides a qualitative or semi-quantitative overview of labeling.[4]
Fluorescence Microscopy Subcellular localization of labeled glycans or lipids.Requires a fluorescent reporter tag and appropriate imaging equipment.[6]
Western Blotting Detection of specific labeled proteins using an antibody against the reporter tag (e.g., biotin).Confirms labeling of a specific protein of interest.[5]

References

Advantages and disadvantages of using 4-Azidophenol in proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of protein interactions and functions is a cornerstone of modern biological and pharmaceutical research. Among the chemical tools available, 4-Azidophenol has emerged as a versatile reagent in the field of proteomics. This guide provides a comprehensive overview of the advantages and disadvantages of using this compound, complete with data, experimental protocols, and visual workflows to facilitate its effective application.

Introduction to this compound

This compound is an aromatic compound featuring both a hydroxyl (-OH) group and an azide (-N₃) group attached to a benzene ring. This unique bifunctionality makes it a valuable tool in chemical biology and proteomics. The azide group serves as a photoactivatable crosslinking moiety and a handle for bioorthogonal "click" chemistry reactions, while the phenol group can be modified for targeted delivery or to mimic tyrosine residues in biological systems.[1] Its primary applications in proteomics include photo-affinity labeling (PAL) to identify protein-ligand interactions and chemical cross-linking to study protein-protein interactions (PPIs).

Advantages of Using this compound in Proteomics

The utility of this compound in proteomics stems from several key advantages:

  • Versatility: The dual functionality of the azide and phenol groups allows for diverse applications. The azide can be used for both photo-crosslinking and click chemistry, providing flexibility in experimental design.[1]

  • Bioorthogonality: The azide group is bioorthogonal, meaning it does not typically react with biological molecules until activated by a specific stimulus, such as UV light or a copper catalyst in click chemistry. This specificity minimizes off-target effects and ensures that labeling occurs only where intended.

  • Site-Specific Labeling: When incorporated into a ligand or probe, this compound can facilitate the identification of specific binding sites on a target protein upon photoactivation.

  • "Clickable" Handle: The azide group is a key component of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and specific conjugation reaction. This allows for the attachment of reporter molecules, such as fluorophores or biotin tags, for detection and enrichment of labeled proteins.[2][3][4]

Disadvantages and Limitations

Despite its advantages, the use of this compound is not without its challenges:

  • Potential for Side Reactions: Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate. While this is necessary for crosslinking, it can also lead to undesired side reactions, such as rearrangements or reactions with solvents, which can reduce the crosslinking efficiency.[5]

  • Non-specific Labeling: The high reactivity of the nitrene intermediate can sometimes result in non-specific labeling of proteins that are in close proximity but not true interaction partners. Careful experimental design and control experiments are crucial to mitigate this.

  • Click Chemistry Complications: While CuAAC is highly specific, the copper catalyst can be toxic to living cells, limiting its application in in vivo studies. Furthermore, under certain conditions, the alkyne probes used in click chemistry can react with free thiols in proteins, leading to background labeling.[1]

  • Photodamage to Biological Samples: The UV irradiation required to activate the azide group can potentially damage proteins and other biological molecules, which may affect their structure and function.

Quantitative Comparison of Photoaffinity Probes

The choice of a photoactivatable group is critical for the success of a photoaffinity labeling experiment. The following table provides a summary of the characteristics of aryl azides (the class to which this compound belongs) compared to other common photoaffinity probes.

Photoactivatable GroupActivation Wavelength (nm)Reactive IntermediateAdvantagesDisadvantagesCrosslinking Efficiency (Relative)
Aryl Azide 254 - 320NitreneSmall size, relatively stable in the dark.Can undergo rearrangements, lower insertion efficiency into C-H bonds.Moderate[5]
Benzophenone 350 - 360Triplet DiradicalHigher crosslinking efficiency, less prone to rearrangement, activated by longer, less damaging wavelengths.Bulky, can perturb ligand-protein binding.High[6]
Diazirine 350 - 380CarbeneSmall size, high reactivity, inserts into C-H and O-H bonds.Can be more synthetically challenging to incorporate.High[6]

Note: Crosslinking efficiency is highly dependent on the specific molecular context and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in proteomics. Below are generalized protocols for photoaffinity labeling and a conceptual workflow for chemical cross-linking.

Photoaffinity Labeling (PAL) Protocol using a this compound-based Probe

This protocol outlines the general steps for identifying the binding partners of a small molecule using a photoaffinity probe functionalized with a this compound derivative and a clickable alkyne handle.

1. Probe Incubation:

  • Treat cells or cell lysate with the this compound-containing photoaffinity probe at a predetermined concentration.
  • Incubate for a sufficient time to allow the probe to bind to its target protein(s). Include a control sample treated with a competitor compound (e.g., the parent small molecule without the azidophenol group) to assess specific binding.

2. UV Crosslinking:

  • Irradiate the samples with UV light at the appropriate wavelength (typically 254-320 nm for aryl azides) on ice to covalently crosslink the probe to its binding partners.
  • Include a no-UV control to identify non-covalently bound proteins that may be pulled down.

3. Cell Lysis and Protein Precipitation:

  • If working with whole cells, lyse the cells to release the proteins.
  • Precipitate the proteins to remove excess, unreacted probe.

4. Click Chemistry:

  • Resuspend the protein pellet in a suitable buffer.
  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a biotin-alkyne or fluorescent-alkyne reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
  • Incubate to allow the click reaction to proceed to completion.

5. Enrichment of Labeled Proteins (for biotin-tagged proteins):

  • Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated proteins.
  • Wash the beads extensively to remove non-specifically bound proteins.

6. Protein Digestion and Mass Spectrometry Analysis:

  • Elute the bound proteins from the beads or directly perform on-bead digestion with a protease (e.g., trypsin).
  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were crosslinked to the probe.

7. Data Analysis:

  • Compare the protein lists from the experimental, competitor control, and no-UV control samples to identify specific binding partners of the small molecule.

Conceptual Workflow for Chemical Cross-linking Mass Spectrometry (XL-MS)

This workflow describes the general steps for using a homobifunctional crosslinker containing two 4-azidophenyl moieties to study protein-protein interactions.

1. Cross-linking Reaction:

  • Incubate the purified protein complex or cell lysate with the this compound-based crosslinker.
  • Photo-activate the crosslinker with UV light to covalently link interacting proteins.

2. Quenching:

  • Quench the reaction to deactivate any unreacted crosslinker.

3. Protein Separation and Digestion:

  • Separate the crosslinked protein complexes, for example, by SDS-PAGE.
  • Excise the protein bands of interest and perform in-gel digestion with a protease.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS. The crosslinked peptides will have a higher mass and unique fragmentation patterns.

5. Data Analysis:

  • Use specialized software to identify the crosslinked peptides and map the interaction sites between the proteins.

Visualizing Proteomics Workflows with Graphviz

Clear visualization of experimental workflows is crucial for understanding and replicating complex proteomics experiments. The following diagrams, generated using the DOT language, illustrate the key steps in photoaffinity labeling and a generic chemical proteomics workflow.

PhotoaffinityLabelingWorkflow cluster_Incubation Probe Incubation cluster_Crosslinking Crosslinking cluster_Processing Sample Processing cluster_Analysis Analysis Incubate Incubate cells/lysate with this compound probe UV UV Irradiation (Crosslinking) Incubate->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry (Biotin/Fluorophore Tagging) Lysis->Click Enrichment Affinity Enrichment (e.g., Streptavidin beads) Click->Enrichment MS LC-MS/MS Analysis Enrichment->MS Data Data Analysis & Target Identification MS->Data ChemicalProteomicsWorkflow cluster_SamplePrep Sample Preparation cluster_Labeling Labeling & Enrichment cluster_Digestion Digestion cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Sample Biological Sample (Cells, Tissue, etc.) Lysis Lysis & Protein Extraction Sample->Lysis Probe Probe Labeling (e.g., with this compound probe) Lysis->Probe Enrich Enrichment of Labeled Proteins Probe->Enrich Digest Proteolytic Digestion (e.g., Trypsin) Enrich->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Search Database Searching MSMS->Search Quant Protein Identification & Quantification Search->Quant EGFR_Signaling_Investigation EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits Probe This compound EGFR Inhibitor Probe Probe->EGFR binds & crosslinks Sos Sos Grb2->Sos activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription activates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation regulates

References

Spectroscopic Confirmation of 4-Azidophenol Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic methods used to confirm the successful conjugation of 4-azidophenol to target molecules. Detailed experimental protocols, expected spectral changes, and data interpretation are presented to ensure robust and reliable characterization of the resulting bioconjugates.

Introduction

This compound is a versatile bifunctional linker commonly employed in bioconjugation and drug development. Its azide group allows for highly specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while its phenolic hydroxyl group can be used for other chemical modifications.[1][][3] Given its role in linking molecules, unequivocal confirmation of successful conjugation is a critical step in any research or development workflow. This guide details the application of UV-Vis Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

cluster_start Reactants cluster_reaction Process cluster_analysis Confirmation azidophenol This compound reaction Conjugation Reaction (e.g., Click Chemistry) azidophenol->reaction target Target Molecule (with alkyne/strained alkyne) target->reaction purification Purification (e.g., Chromatography) reaction->purification product Purified Conjugate purification->product analysis Spectroscopic Analysis product->analysis uvvis UV-Vis analysis->uvvis ftir FTIR analysis->ftir nmr NMR analysis->nmr ms Mass Spec analysis->ms confirmation Confirmed Conjugation uvvis->confirmation ftir->confirmation nmr->confirmation ms->confirmation

Fig 1. General workflow for this compound conjugation and subsequent spectroscopic confirmation.

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Changes in the electronic structure, particularly in conjugated π-systems, result in shifts in the maximum absorption wavelength (λmax).[4][5][6] Conjugation of this compound, especially through the formation of a triazole ring via click chemistry, alters the conjugated system and leads to a predictable shift in the UV-Vis spectrum.

Expected Spectral Changes: The formation of the triazole ring extends the π-conjugated system. This extension typically results in a bathochromic (red) shift, meaning the λmax moves to a longer wavelength.[7] The magnitude of this shift provides initial evidence of a successful reaction.

Quantitative Data Summary

CompoundTypical λmax (nm)Molar Absorptivity (ε)Notes
This compound~270-280 nmVariesAbsorption due to the phenyl azide system.
Conjugate (Post-CuAAC)~280-310 nmVariesA bathochromic shift is expected. The exact λmax depends on the conjugated partner.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of the purified conjugate in a UV-transparent solvent (e.g., ethanol, methanol, or an appropriate buffer) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU (typically 1-10 µg/mL).

    • Prepare a blank solution using the same solvent.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using the blank solution.

    • Scan the sample from 220 nm to 400 nm.

    • Record the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The azide group (–N₃) has a very strong and distinct antisymmetric stretching vibration that appears in a region of the IR spectrum where few other functional groups absorb.[8][9] This makes FTIR an exceptionally powerful tool for tracking the fate of the azide group during conjugation.

Expected Spectral Changes: Upon successful cycloaddition (click chemistry), the azide group is consumed and converted into a triazole ring. This results in the complete disappearance of the characteristic azide peak.

cluster_reactants Reactants cluster_product Product azide R-N₃ (this compound derivative) catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) azide->catalyst alkyne R'-C≡CH (Target Molecule) alkyne->catalyst triazole 1,4-Disubstituted Triazole catalyst->triazole [3+2] Cycloaddition caption Fig 2. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Fig 2. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Quantitative Data Summary

Functional GroupCharacteristic Wavenumber (cm⁻¹)IntensityStatus Post-Conjugation
Azide (–N₃)~2100 - 2140 cm⁻¹Strong, SharpDisappears
Alkyne (–C≡C–H)~3300 cm⁻¹ (C-H stretch), ~2100-2260 cm⁻¹ (C≡C stretch)Medium-WeakDisappears
Triazole RingVarious weak bandsWeakAppears

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Ensure the sample is free of solvent and water. Lyophilize or dry the sample under vacuum.

    • For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.

  • Instrumentation and Data Acquisition:

    • Place the instrument in an environment with controlled temperature and low humidity.[10]

    • Acquire a background spectrum of the empty sample compartment (or KBr pellet without sample).

    • Acquire the sample spectrum, typically by co-adding 16 to 64 scans over a range of 4000 to 400 cm⁻¹.

    • Perform a background subtraction.

    • Analyze the spectrum for the presence or absence of the azide peak around 2124 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (most commonly ¹H and ¹³C). Conjugation causes significant changes in the electronic environment of nearby nuclei, leading to shifts in their resonance frequencies (chemical shifts).

Expected Spectral Changes: The most telling changes occur for the aromatic protons of the this compound ring. The formation of the triazole ring alters the electron-withdrawing nature of the substituent at the C4 position, causing the chemical shifts of the aromatic protons to change. Additionally, new signals corresponding to the triazole proton and protons on the newly attached molecule will appear.

Quantitative Data Summary: ¹H NMR

Proton EnvironmentTypical Chemical Shift (δ, ppm) - Before ConjugationTypical Chemical Shift (δ, ppm) - After Conjugation
Aromatic Protons (H-2, H-6)~7.0 - 7.2 ppm (doublet)Shifted (typically downfield to ~7.4-7.8 ppm)
Aromatic Protons (H-3, H-5)~6.8 - 7.0 ppm (doublet)Shifted (typically downfield to ~7.0-7.3 ppm)
Triazole Proton (C-H)N/A~7.5 - 8.5 ppm (singlet)

Note: Chemical shifts are highly dependent on the solvent and the specific structure of the conjugate.[11][12]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified conjugate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[13][14][15]

    • The solution must be homogeneous and free of any solid particles. Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube.[13][16]

    • Add an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine proton ratios and confirm the structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a direct and highly accurate measurement of the molecular weight of the final conjugate, offering definitive proof of its formation.

Expected Spectral Changes: The mass spectrum of the product will show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the sum of the molecular weights of the this compound moiety (minus H₂O if an ester linkage is formed, etc.) and the target molecule, plus the mass of the linking atoms if applicable.

Quantitative Data Summary

CompoundExpected Mass ChangeExample Calculation
This compound (C₆H₅N₃O)MW = 135.13 g/mol N/A
Target Molecule (e.g., with alkyne)MW = XN/A
Conjugated ProductMW = 135.13 + XIf X = 300 g/mol , expected conjugate MW = 435.13 g/mol . The observed m/z for [M+H]⁺ would be ~436.14.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Sample preparation is highly dependent on the nature of the analyte (e.g., small molecule, protein) and the MS technique (e.g., ESI, MALDI).[17][18]

    • For proteins, this may involve buffer exchange, denaturation, reduction, alkylation, and digestion.[19]

    • For electrospray ionization (ESI), dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a low concentration (e.g., 1-10 µM).

    • Ensure all interfering compounds like salts and detergents are removed, as they can cause ion suppression.[20]

  • Instrumentation and Data Acquisition:

    • Infuse the sample into the mass spectrometer (e.g., via direct infusion or LC-MS).

    • Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (e.g., on an Orbitrap or TOF instrument) is recommended for obtaining an accurate mass measurement and confirming the elemental composition.

    • Analyze the spectrum for the peak corresponding to the expected m/z of the conjugated product.[21][22]

cluster_evidence Lines of Evidence ftir FTIR: Azide peak (2130 cm⁻¹) disappears confirmation High-Confidence Confirmation of Conjugation ftir->confirmation ms Mass Spec: Correct molecular weight observed ms->confirmation nmr NMR: New triazole proton signal appears, aromatic shifts change nmr->confirmation uv UV-Vis: Bathochromic shift in λmax uv->confirmation caption Fig 3. Complementary evidence from multiple spectroscopic methods.

Fig 3. Complementary evidence from multiple spectroscopic methods.
Conclusion

No single technique is sufficient to fully confirm the structure of a this compound conjugate. A multi-faceted analytical approach is essential for unambiguous characterization. The disappearance of the azide stretch in FTIR provides clear evidence of reaction at the azide terminus. Mass spectrometry confirms that the target molecule has been successfully added. NMR spectroscopy provides detailed structural information about the local environment of the newly formed linkage, and UV-Vis spectroscopy offers a rapid, initial indication of success. By combining the complementary data from these four methods, researchers can achieve high-confidence confirmation of this compound conjugation, ensuring the integrity of their subsequent experiments and applications.

References

Safety Operating Guide

Proper Disposal of 4-Azidophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective immediately, all laboratory personnel handling 4-Azidophenol must adhere to the following safety and disposal protocols. This guide provides essential information to ensure the safe management and disposal of this compound and its associated waste streams.

This compound is an energetic and potentially explosive organic azide that requires careful handling and specific disposal procedures to mitigate risks of violent decomposition.[1] Exposure to heat, light, shock, or friction can lead to rapid decomposition.[1][2] This document outlines the necessary steps for the safe handling and disposal of this compound in a research environment.

Key Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3][4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Incompatibilities: Keep this compound away from acids, heavy metals (including metal spatulas), and halogenated solvents like dichloromethane and chloroform.[1][6] Mixing with acids can generate highly toxic and explosive hydrazoic acid.[1][3]

  • Storage: Store this compound in a cool, dry, and dark place, away from heat and light sources.[1][6] Recommended storage temperatures are between -20°C and -80°C.[2][7]

Quantitative Data for this compound

The stability and safe handling limits of organic azides are often assessed using the Carbon-to-Nitrogen ratio (C/N). This compound has a C/N ratio of 2, placing it in a category of compounds that can be isolated but require careful handling.[1][6]

PropertyValueCitation(s)
Molecular FormulaC₆H₅N₃O[8][9]
Molecular Weight135.126 g/mol [8][10]
Carbon-to-Nitrogen Ratio2[1][6]
Recommended Storage-20°C to -80°C[2][7]
Maximum ConcentrationShould not exceed 1 M in solution[1]

Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous waste. Organic azides should be converted to a more stable derivative, such as an amine, before final disposal.[1] The following procedure is a recommended method for the chemical neutralization of this compound waste streams. This process should be performed in a chemical fume hood.

Experimental Protocol: Neutralization of this compound Waste

This protocol is adapted from general procedures for the destruction of azide compounds.[2][11]

  • Preparation of the Azide Solution:

    • If the this compound waste is in a solid form, dissolve it in a suitable solvent (e.g., water or an alcohol) to create a dilute solution (not to exceed 1 M).[1]

    • Place the dilute this compound solution in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Sodium Nitrite:

    • For each gram of this compound, prepare a 20% aqueous solution of sodium nitrite. An excess of sodium nitrite is required.

    • With continuous stirring, add the sodium nitrite solution to the this compound solution.

  • Acidification:

    • Slowly and carefully add a 20% aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid, dropwise from the dropping funnel.[2][11]

    • CRITICAL: The order of addition is crucial. The acid must be added to the azide/nitrite mixture. Never add the azide to an acidic solution.[1][11]

    • Continue adding acid until the solution is acidic to litmus paper. This reaction generates toxic nitric oxide gas, which must be properly vented in the fume hood.[11]

  • Verification of Complete Reaction:

    • Once the reaction has subsided, test for the presence of residual azides. This can be done using a ferric chloride test strip or by adding a small amount of ferric chloride solution, which will form a red color in the presence of azides. If the test is positive, add more sodium nitrite and acid.

  • Final Disposal:

    • Once the neutralization is complete, the resulting solution should be collected in a designated hazardous waste container.[3]

    • Label the container clearly, indicating the contents and that the azide has been neutralized.

    • Arrange for pickup and disposal through your institution's hazardous waste management program.[3][12]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal start Start: this compound Waste check_solid Is waste solid? start->check_solid dissolve Dissolve in appropriate solvent (≤1 M concentration) check_solid->dissolve Yes place_in_flask Place dilute solution in 3-necked flask with stirrer check_solid->place_in_flask No (already dilute) dissolve->place_in_flask add_nitrite Add 20% Sodium Nitrite solution place_in_flask->add_nitrite add_acid Slowly add 20% HCl or H₂SO₄ until acidic add_nitrite->add_acid check_azide Test for residual azides add_acid->check_azide check_azide->add_nitrite Positive reaction_complete Neutralization Complete check_azide->reaction_complete Negative collect_waste Collect neutralized solution in hazardous waste container reaction_complete->collect_waste label_waste Label container clearly collect_waste->label_waste institutional_disposal Dispose via institutional hazardous waste program label_waste->institutional_disposal end End institutional_disposal->end

Caption: Workflow for the safe neutralization and disposal of this compound waste.

References

Personal protective equipment for handling 4-Azidophenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Azidophenol

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate the risks associated with this energetic and toxic compound.

Hazard Summary

This compound is a hazardous chemical that presents significant health and physical risks. It is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure[1]. Additional hazards include being harmful if it comes in contact with skin or is inhaled, and it can cause severe skin burns and eye damage[2][3][4]. As with other organic azides, this compound is a potentially explosive compound sensitive to heat, shock, friction, and light[5][6]. Mixing with acids can produce hydrazoic acid, which is highly toxic and explosive[6].

Hazard Classification Data

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 1/2AH318/H319: Causes serious eye damage or serious eye irritation[2][3]
Specific Target Organ Toxicity, Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure[1]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to ensure comprehensive protection.

Protection TypeSpecification
Hand Wear double gloves. Silver shield gloves under nitrile gloves are recommended for handling azides of high toxicity[7]. Inspect gloves for any damage before use[3].
Eye Chemical splash goggles are required[7][8]. For procedures with a higher risk of splashing or explosion, a full-face shield must be worn in addition to goggles[5][8].
Body A flame-resistant lab coat must be worn at all times[7][8]. An apron with chemical resistance can be used in conjunction with a lab coat for added protection[8].
Respiratory All work must be performed in a certified chemical fume hood. If engineering controls are insufficient, respirator use must be approved by the institution's safety office[8].
Safe Handling and Storage Protocol

Engineering Controls:

  • Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood with the sash positioned as low as possible[5][8].

  • Blast Shield: A blast shield is required for all experiments involving azides that are known or expected to be explosive[5][7].

  • Ventilation: Ensure adequate ventilation is available in the laboratory[2][3].

Administrative and Procedural Controls:

  • Minimize Quantities: Use the smallest amount of this compound necessary for the experiment[5].

  • Avoid Contamination: Do not use metal spatulas or other metal instruments to handle azides to prevent the formation of highly shock-sensitive metal azides[5][6]. Use plastic or ceramic utensils.

  • No Working Alone: Never work with potentially explosive compounds like this compound while alone in the laboratory[5].

  • Labeling: Clearly label all containers with the chemical name and associated hazards[5]. Post a warning sign on the fume hood indicating an azide experiment is in progress[5].

Storage:

  • Store in a cool, dry, well-ventilated area, below room temperature[4][5].

  • Protect from sources of heat, light, shock, and pressure[5][6].

  • Store away from incompatible materials, especially acids, heavy metals, and their salts[5][7].

  • Keep containers tightly closed, preferably under an inert gas[2][9].

Spill and Emergency Plan

Spill Response:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.

  • Containment: Do not let the product enter drains[3].

  • Cleanup: For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal[3]. Avoid using metal dustpans.

  • Decontamination: Decontaminate the spill area thoroughly.

First Aid:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[3].

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water[2][3].

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call a physician[2][3].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and consult a physician[2][3][4].

Waste Disposal Plan

Critical Prohibition: Under NO circumstances should this compound or any azide-containing solutions be poured down the drain. This can lead to the formation of highly explosive lead or copper azide salts in the plumbing[7].

Waste Collection:

  • Segregation: All this compound waste, including dilute solutions, contaminated materials (gloves, paper towels), and rinsate, must be collected in a designated hazardous waste container[5][7].

  • Container: Use a compatible, clearly labeled, and tightly sealed container. Avoid metal caps or components.

  • Labeling: Affix a hazardous waste tag to the container as soon as waste is generated.

Deactivation (for specific azide solutions, consult with your institution's EHS):

  • A described method for deactivating sodium azide involves reacting an aqueous solution (no more than 5%) with a 20% aqueous solution of sodium nitrite, followed by the gradual addition of 20% sulfuric acid until the mixture is acidic[7]. This process generates nitric oxide and must be performed in a chemical fume hood[7].

  • Important: Even after deactivation, the resulting solution must be neutralized to a pH of 6-9 and disposed of as hazardous waste through your institution's environmental health and safety (EHS) office[7].

Empty Containers:

  • Empty containers that held this compound are considered acutely hazardous waste. They must be triple-rinsed with a suitable solvent[10].

  • The rinsate must be collected and disposed of as hazardous chemical waste[10].

Visualized Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a spill.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation & Disposal A Review SDS & SOP B Conduct Dry Run A->B C Don Full PPE B->C D Prepare Fume Hood & Blast Shield C->D E Use Minimal Quantity D->E Begin Work F Handle with Non-Metal Utensils E->F G Perform Experiment F->G H Decontaminate Work Area G->H Complete Experiment I Segregate All Azide Waste H->I J Label Waste Container I->J K Store Waste Securely J->K L Arrange EHS Pickup K->L SpillResponse Spill Spill Occurs Evacuate Alert Others & Evacuate Area Spill->Evacuate Assess Assess Spill from a Safe Distance Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (No Drains) PPE->Contain Cleanup Clean Up with Non-Metal Tools Contain->Cleanup Collect Collect Waste in Labeled Container Cleanup->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste via EHS Decon->Dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。